Product packaging for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine(Cat. No.:CAS No. 941294-48-0)

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Cat. No.: B1416113
CAS No.: 941294-48-0
M. Wt: 180.59 g/mol
InChI Key: HHEPEXVSWGTIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B1416113 2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS No. 941294-48-0

Properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEPEXVSWGTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650570
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-48-0
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information, draws logical inferences from structurally related analogs, and presents a detailed framework for its synthesis, characterization, and potential applications. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds, and its derivatives are actively being explored for various therapeutic indications.[1][2][3][4] This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives represent a critical class of N-heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][3] The unique electronic properties conferred by the two nitrogen atoms within the aromatic ring contribute to the diverse pharmacological activities observed in this family of molecules.[5] Pyrazine-containing compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The structural versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several marketed drugs incorporating the pyrazine moiety and a robust pipeline of investigational agents.[1]

This compound is a specific derivative that combines the pyrazine core with an imidazole ring, another important pharmacophore known for its diverse biological roles. The presence of a chlorine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the known and predicted characteristics of this compound, offering a solid foundation for its exploration in drug discovery programs.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physical and chemical properties.

PropertyValueSource/Method
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol
Appearance Predicted to be a solid at room temperature.Based on analogs
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Based on general solubility of similar heterocyclic compounds.
CAS Number 941294-48-0[8][9]

Note: The properties listed as "Not experimentally determined" are estimations based on the physical characteristics of closely related pyrazine derivatives. Experimental verification is recommended for any application requiring precise physical data.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established methods for the construction of substituted pyrazines. A plausible synthetic route involves the condensation of a diamine with a diketone, followed by chlorination and subsequent nucleophilic substitution.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available dichloropyrazine, followed by a nucleophilic aromatic substitution with imidazole.

Synthesis_Workflow DCP 2,6-Dichloropyrazine Reaction Nucleophilic Aromatic Substitution DCP->Reaction Imidazole Imidazole Imidazole->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.1 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

TechniquePredicted Spectral Data
¹H NMR Signals corresponding to the protons on the pyrazine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment.
¹³C NMR Resonances for the carbon atoms of both the pyrazine and imidazole rings would be observed. The carbon attached to the chlorine atom is expected to be deshielded.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic systems, and the C-Cl stretching vibration are anticipated.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the electronic nature of the pyrazine and imidazole rings, as well as the presence of the chloro substituent.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

  • Electrophilic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[5] Reactions would likely require harsh conditions and may not be regioselective.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions. A Safety Data Sheet (SDS) suggests that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic targets.

Kinase Inhibition

A significant number of kinase inhibitors incorporate the pyrazine ring. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-chloro-6-imidazolylpyrazine scaffold provides a solid foundation for the design of potent and selective kinase inhibitors for oncology and other diseases.

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in various other therapeutic areas, including:

  • Antimicrobial Agents: The pyrazine nucleus is found in compounds with antibacterial and antifungal properties.[2][7]

  • Central Nervous System (CNS) Disorders: Certain pyrazine derivatives have been explored for their potential in treating neurological and psychiatric conditions.

  • Anti-inflammatory Agents: The anti-inflammatory potential of pyrazine-containing molecules is an active area of research.[2]

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents in these and other disease areas.

Safety and Handling

Based on available Safety Data Sheets for this compound and similar compounds, the following safety precautions should be observed[10]:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion

References

2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-(1H-imidazol-1-yl)pyrazine, identified by the CAS number 941294-48-0 , is a heterocyclic organic compound with the molecular formula C₇H₅ClN₄ . This molecule belongs to the pyrazine family, a class of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structure incorporates a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and an imidazole group. The pyrazine moiety is a key component in numerous natural products and clinically approved drugs, highlighting its importance as a pharmacophore.[3][4][5]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide valuable insights for researchers.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a leaving group from an aromatic ring by a nucleophile. In this case, the likely precursors are a di-substituted pyrazine and imidazole.

A plausible synthetic route involves the reaction of 2,6-dichloropyrazine with imidazole. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. The chlorine atoms are good leaving groups, facilitating the substitution. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common practices for SₙAr reactions involving heteroaromatics. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields and purity.

  • Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition : To the solution, add a non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) in portions at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the imidazole.

  • Substrate Addition : Dissolve 2,6-dichloropyrazine (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction : Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Workflow for the Synthesis of this compound

Synthesis_Workflow reagents Imidazole + 2,6-Dichloropyrazine dissolution Dissolve in Polar Aprotic Solvent (e.g., DMF) reagents->dissolution basification Add Base (e.g., NaH or K2CO3) dissolution->basification reaction Heat (80-120 °C) Monitor by TLC basification->reaction workup Quench with Water & Extract reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Weight 180.59 g/mol Calculated from the molecular formula (C₇H₅ClN₄)
Appearance White to off-white solidAnalogy with similar substituted pyrazines
Melting Point Not availableLikely a solid at room temperature
Boiling Point Not availableExpected to be relatively high due to its aromatic and polar nature
Solubility Soluble in organic solvents like DMSO and DMF. Sparingly soluble in water.General solubility of similar heterocyclic compounds
pKa Not availableThe imidazole and pyrazine nitrogens will have basic character.

Applications in Drug Discovery and Development

The combination of the pyrazine and imidazole scaffolds in this compound makes it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The imidazole ring is also a common feature in many pharmaceuticals, contributing to binding interactions with biological targets.

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through SₙAr reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrazine ring system is a well-established scaffold in this area. The nitrogen atoms of the pyrazine and imidazole moieties can form crucial hydrogen bonds with the hinge region of the kinase domain. The chlorine atom provides a handle for further chemical modification to enhance potency and selectivity.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model of how a derivative of this compound could act as a kinase inhibitor, disrupting a cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription Gene Transcription Effector->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Conceptual inhibition of a kinase signaling pathway by a pyrazine-based drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its pyrazine-imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chlorine atom allows for extensive chemical derivatization. While specific biological data for this compound is not widely reported, its structural features suggest that it is a valuable starting point for the development of kinase inhibitors and other targeted therapies. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and the Broader Significance of the Pyrazinyl-Imidazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, including its fundamental properties and synonyms. Recognizing the limited publicly available, in-depth research on this specific molecule, this document extends its scope to the broader, and medicinally significant, class of imidazo[1,2-a]pyrazine derivatives. By examining a representative analogue, this guide will delve into synthetic methodologies, detailed spectroscopic characterization, and the mechanistic basis of its biological activity, thereby providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

Chemical Identity of this compound

The subject of this guide, this compound, is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and an imidazole ring.

IUPAC Name and Synonyms
  • IUPAC Name: this compound[1][2]

  • Common Synonyms: 2-Chloro-6-(imidazol-1-yl)pyrazine[2]

  • CAS Number: 941294-48-0[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily predicted data from computational models.

PropertyValueSource
Molecular Formula C₇H₅ClN₄[1][2]
Molecular Weight 180.59 g/mol [2]
Boiling Point 356.0±42.0 °C (Predicted)[2]
Density 1.47±0.1 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

While specific research on this compound is sparse, the fused imidazo[1,2-a]pyrazine ring system is a well-established and highly valued scaffold in drug discovery.[3] This structural motif is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of biological effects, including:

  • Anticancer activity[4][5]

  • Antiviral properties[3]

  • Anti-inflammatory effects

  • Kinase inhibition[6][7][8]

  • Antimicrobial activity

The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Representative Protocol

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various synthetic routes. A common and effective method is the one-pot, three-component condensation reaction.[5] This approach offers efficiency and the ability to generate a diverse library of derivatives.

General Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is a representative example of the synthesis of an imidazo[1,2-a]pyrazine derivative.

Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyrazine via a one-pot reaction.

Materials:

  • 2-Aminopyrazine

  • Aryl aldehyde (e.g., 4-nitrobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Iodine (I₂)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).

  • Add a catalytic amount of iodine (5 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired imidazo[1,2-a]pyrazine derivative.[5]

Causality of Experimental Choices: The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and high efficiency in promoting the cyclization reaction.[5] Ethanol is chosen as a green and readily available solvent. This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

Diagram of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Aminopyrazine F One-Pot Reaction A->F B Aryl Aldehyde B->F C Isocyanide C->F D Iodine (Catalyst) D->F Catalyzes E Ethanol (Solvent) Room Temperature E->F Solvent G Precipitation & Filtration F->G Product Formation H Purified Imidazo[1,2-a]pyrazine Derivative G->H Isolation

Caption: Workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized imidazo[1,2-a]pyrazine derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized compounds. For a representative 2,3-disubstituted imidazo[1,2-a]pyrazine, the following spectral features are typically observed:

  • ¹H NMR:

    • Signals for the protons on the pyrazine ring, typically in the aromatic region (δ 7.5-9.0 ppm).

    • A characteristic singlet for the proton at the C5 position of the imidazo[1,2-a]pyrazine core.

    • Signals corresponding to the substituents at the C2 and C3 positions.

  • ¹³C NMR:

    • Distinct signals for the carbon atoms of the fused heterocyclic core.

    • Signals for the carbons of the substituents.

Table 2: Representative NMR Data for a Substituted Imidazo[1,2-a]pyrazine

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Pyrazine-H8.86dH-5
Pyrazine-H8.37ddH-6
Pyrazine-H7.82dH-8
Aryl-H7.2-8.2mProtons on aryl substituents
¹³C NMR Chemical Shift (δ, ppm) Assignment
Imidazo[1,2-a]pyrazine Core114-154C2, C3, C5, C6, C8, C8a
Aryl Substituents115-140Carbons of aryl groups

Note: The exact chemical shifts will vary depending on the specific substituents and the solvent used.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Applications in Drug Development: Kinase Inhibition

A significant area of application for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[6][7][8] Many cancers are driven by the aberrant activity of protein kinases, making them attractive targets for therapeutic intervention.

Mechanism of Action: Aurora Kinase Inhibition

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[6][7]

Signaling Pathway:

G cluster_pathway Aurora Kinase Signaling in Mitosis cluster_inhibition Inhibition by Imidazo[1,2-a]pyrazine A Aurora Kinase A/B C Phosphorylation A->C G Inhibition of Phosphorylation A->G B Substrate Proteins (e.g., Histone H3) B->C D Proper Mitotic Progression C->D E Cell Division D->E F Imidazo[1,2-a]pyrazine Derivative F->A Binds to ATP-binding pocket H Mitotic Arrest G->H I Apoptosis H->I

Caption: Mechanism of Aurora kinase inhibition by imidazo[1,2-a]pyrazines.

Imidazo[1,2-a]pyrazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinase, preventing the phosphorylation of its downstream substrates. This disruption of the normal cell cycle leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Quantitative Biological Data

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 3: Representative Biological Activity of Imidazo[1,2-a]pyrazine Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Cell Line Cellular Effect Reference
Derivative A Aurora A25HCT116Inhibition of Histone H3 phosphorylation[7]
Derivative B Aurora B50HeLaG2/M cell cycle arrest[6]
GQ352 Gαq/118900Uveal Melanoma CellsAntiproliferative activity[2]
TB-25 Tubulin Polymerization23 (against HCT-116)HCT-116G2/M phase cell cycle arrest and apoptosis[4]

Conclusion and Future Perspectives

While this compound itself is not extensively characterized in the scientific literature, the broader family of imidazo[1,2-a]pyrazines represents a highly promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility and the wide range of biological activities make this class of compounds a continued focus of research in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent derivatives, as well as the exploration of their therapeutic potential in a wider range of diseases. The insights and methodologies presented in this guide, based on well-studied analogues, provide a solid foundation for researchers working with this important heterocyclic system.

References

The Pivotal Role of Pyrazine and Imidazole Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Nitrogen Heterocycles in Medicine

Nitrogen-containing heterocyclic compounds form the backbone of a vast arsenal of therapeutic agents, owing to their unique physicochemical properties and their ability to interact with a wide range of biological targets.[1][2][3][4][5][6][7][8][9][10][11][12] Among these, pyrazine and imidazole moieties stand out as privileged structures in medicinal chemistry.[5][7][13][8] Their presence in numerous natural products, such as nucleic acids and amino acids like histidine, underscores their fundamental role in biological systems.[13][14][8] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazine and imidazole-containing compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation, moving beyond a mere recitation of facts to explain the causal relationships that drive successful drug design.

Part 1: The Pharmacological Landscape of Pyrazine and Imidazole Derivatives

The structural versatility of pyrazine and imidazole rings allows for a broad spectrum of pharmacological activities.[1][2][3][4][5][7][14][8][9][10][11][12][15][16][17] These scaffolds can be readily modified to fine-tune their electronic and steric properties, thereby optimizing their interaction with specific biological targets and enhancing their therapeutic efficacy.[18][12]

Antimicrobial and Antifungal Prowess: Disrupting Microbial Defenses

A primary mechanism of action for many imidazole-based antifungal agents, such as ketoconazole, miconazole, and clotrimazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[19][20] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell growth arrest and death.[20][21] The N3 atom of the imidazole ring plays a crucial role by binding to the heme iron atom of the cytochrome P450 enzyme.[22]

Pyrazine derivatives also exhibit significant antimicrobial activity.[23][24][25][26] For instance, pyrazinamide is a first-line drug for the treatment of tuberculosis.[27][28][29] It is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis.[27]

For imidazole antifungals, lipophilicity and the nature of substituents on the imidazole ring significantly impact activity.[19][30][31] For example, the presence of halogenated phenyl groups often enhances antifungal potency.[31] In pyrazine-based antimicrobials, modifications to the pyrazine ring and the introduction of various side chains can modulate their spectrum of activity and potency.[23][25]

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains is the broth microdilution assay.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (imidazole or pyrazine derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[19][20]

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both pyrazine and imidazole scaffolds are prevalent in anticancer drug discovery, targeting various hallmarks of cancer.[3][6][7][13][9][10][11][32][33][34][35][36] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, BCR-ABL, and RAF kinases.[32][33][34]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6][33]

  • Induction of Apoptosis and Senescence: Certain imidazole compounds can induce apoptosis and cellular senescence in cancer cells.[35]

  • Histone Acetyltransferase (HAT) Inhibition: Pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT, which play a crucial role in gene regulation.[37]

  • VEGFR-2 Inhibition: Pyrazine-pyridine biheteroaryls have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[38]

The anticancer activity of these compounds is highly dependent on the nature and position of substituents. For kinase inhibitors, specific functional groups are required to interact with the ATP-binding pocket of the target kinase.[32] For tubulin inhibitors, the overall shape and electronic properties of the molecule are critical for binding to tubulin.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[6][32]

  • Test compounds

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory and Other Biological Activities

Pyrazine and imidazole derivatives also exhibit a range of other important biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[3][4][16][17] Their anti-inflammatory properties often stem from the modulation of inflammatory mediators.[18]

Part 2: Synthesis and Characterization of Pyrazine and Imidazole Derivatives

The synthesis of diverse libraries of pyrazine and imidazole derivatives is crucial for exploring their structure-activity relationships.[4][5][18][8]

General Synthetic Strategies

A common method for synthesizing imidazole derivatives is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[8] Other methods include the reaction of an α-halo ketone with an amidine.

Pyrazine derivatives can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also widely used to introduce various substituents onto the pyrazine ring.[4][38]

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting Point determination

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The biological activity data for a series of compounds is best presented in a tabular format for easy comparison.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstituentsIC50 (µM)[32]
1 (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine3.02[32]
2 Imidazole-pyrazole hybrid with halogen and methoxy groups12[32]
3 Imidazole-pyrazole hybrid with halogen and methyl groups12[32]
Erlotinib (Ref.) --

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives against S. aureus and E. coli

Compound IDSubstituentsMIC (µg/mL) against S. aureus[25]MIC (µg/mL) against E. coli[25]
2e Triazolo[4,3-a]pyrazine derivative32[25]16[25]
Ampicillin (Ref.) -32[25]8[25]
Visualizing Molecular Pathways and Experimental Workflows

Graphviz diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Antifungal_Mechanism_of_Imidazoles Imidazole Antifungal Imidazole Antifungal Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) Imidazole Antifungal->Lanosterol 14α-demethylase (Fungal CYP51) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (Fungal CYP51)->Ergosterol Biosynthesis Blocks Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Disrupts Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Leads to

Caption: Mechanism of action of imidazole antifungals.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Seed Cancer Cells Seed Cancer Cells Adherence Adherence Seed Cancer Cells->Adherence Overnight Treat with Compounds Treat with Compounds Adherence->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

Pyrazine and imidazole-containing compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. Their proven track record in a multitude of disease areas, coupled with the relative ease of their synthesis and modification, ensures their continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further accelerate the discovery of new drug candidates based on these versatile heterocyclic scaffolds.[30][39]

References

The Ascendant Role of the Pyrazine Scaffold in Oncology: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a privileged scaffold in modern medicinal chemistry, particularly within the oncology landscape.[1][2] Its unique physicochemical properties and versatile synthetic handles have enabled the development of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazine derivatives in oncology, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of action, present case studies of clinically impactful pyrazine-based drugs, and provide detailed, field-proven experimental protocols for their preclinical evaluation.

Introduction: The Pyrazine Core - A Cornerstone for Innovation in Cancer Therapy

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are of particular importance.[3] The pyrazine ring, with its distinct electronic distribution and capacity for diverse substitutions, serves as an excellent bioisostere for other aromatic systems and provides a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] These characteristics have made pyrazine derivatives a focal point in the quest for novel anticancer agents.[2][3] A significant number of these derivatives have demonstrated potent inhibitory activity against a range of oncologically relevant targets, most notably protein kinases.[4][5]

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as proliferation, survival, and metastasis.[4][5] Pyrazine-based small molecules have shown remarkable efficacy as kinase inhibitors, often functioning as ATP-competitive agents that bind to the ATP-binding pocket of the target kinase.[4][6] This guide will delve into the specific molecular interactions and downstream consequences of this inhibition, as well as explore other anticancer mechanisms elicited by this versatile chemical class.

Dominant Mechanisms of Action of Pyrazine Derivatives in Oncology

The anticancer effects of pyrazine derivatives are multifaceted, though a predominant mechanism is the inhibition of protein kinases that are crucial for tumor cell signaling. Other key mechanisms include the induction of apoptosis through various pathways.

Kinase Inhibition: A Primary Therapeutic Strategy

Protein kinases are central nodes in the signaling networks that govern cell fate.[4] Pyrazine derivatives have been successfully developed to target a variety of these kinases, leading to the disruption of oncogenic signaling cascades.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7] Pyrazine-based inhibitors can irreversibly bind to BTK, blocking its activity and thereby inhibiting B-cell proliferation and survival.[6][7]

  • FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] Pyrazine derivatives have been designed to inhibit both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, leading to the induction of apoptosis in leukemic cells.[2][4]

  • Protein Kinase C (PKC) Inhibition: The PKC family of kinases is implicated in the pathogenesis of several cancers, including uveal melanoma, where mutations in GNAQ and GNA11 lead to constitutive PKC activation.[1][8] Pyrazine-based PKC inhibitors can block this signaling, thereby halting cancer cell growth.[8][9]

Induction of Apoptosis

Beyond kinase inhibition, certain pyrazine derivatives can trigger programmed cell death through alternative mechanisms:

  • Modulation of the Bax/Bcl2 Axis and Survivin: Some pyrazine compounds have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2 and the inhibitor of apoptosis protein (IAP) survivin.[10]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis.[11] Certain pyrazine derivatives have been found to exert their anticancer effects by promoting the accumulation of ROS in cancer cells.

Case Studies: Clinically Approved Pyrazine-Based Oncology Drugs

The therapeutic potential of the pyrazine scaffold is best illustrated by the successful clinical translation of several derivatives.

Drug Name (Brand Name)Target Kinase(s)FDA-Approved Indication(s)Mechanism of Action
Acalabrutinib (Calquence)Bruton's Tyrosine Kinase (BTK)Chronic Lymphocytic Leukemia (CLL)Irreversibly binds to Cys481 in the ATP-binding pocket of BTK, leading to inhibition of BCR signaling and B-cell proliferation.[6][7]
Gilteritinib (Xospata)FLT3, AXLRelapsed/Refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[4]Inhibits FLT3-ITD and FLT3-TKD mutations, blocking downstream signaling pathways such as PI3K/AKT and RAS/MAPK, and inducing apoptosis.[2][4]
Darovasertib Protein Kinase C (PKC)Investigational for Metastatic Uveal MelanomaInhibits classical and novel PKC isoforms, blocking the signaling cascade downstream of GNAQ/GNA11 mutations.[8][9][12]

Key Signaling Pathways Targeted by Pyrazine Derivatives

A visual representation of the signaling pathways discussed provides a clearer understanding of the points of intervention for pyrazine-based therapeutics.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC_beta PKCβ IP3_DAG->PKC_beta NF_kB NF-κB Activation PKC_beta->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor Mutated FLT3 Receptor (ITD/TKD) FLT3_Ligand->FLT3_Receptor Ligand-Independent Activation Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Leukemic Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation PKC_Signaling_Pathway GNAQ_GNA11 Mutated GNAQ/GNA11 PLC_beta PLCβ GNAQ_GNA11->PLC_beta DAG Diacylglycerol (DAG) PLC_beta->DAG PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Darovasertib Darovasertib Darovasertib->PKC Inhibits Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells add_compound Add pyrazine derivative (various concentrations) plate_cells->add_compound incubate_compound Incubate for 24-72h add_compound->incubate_compound add_mtt Add MTT reagent (0.5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end Annexin_V_PI_Workflow start Start treat_cells Treat cells with pyrazine derivative start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend Resuspend cells in 1X Annexin-binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 min at room temperature (dark) add_stains->incubate add_buffer Add 1X Annexin-binding buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze end End analyze->end

References

The Emergence of Imidazo[1,2-a]pyrazines: A Technical Guide to the Discovery of Selective AMPA Receptor Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and early development of a novel class of selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor negative allosteric modulators (NAMs): the imidazo[1,2-a]pyrazines. We will deconstruct the scientific journey, from the initial high-throughput screening campaign that identified the chemical scaffold to the subsequent structure-activity relationship (SAR) optimization and in vivo validation. This guide is designed to offer field-proven insights into the experimental choices and methodologies that propelled this promising class of compounds forward, with a particular focus on their selectivity for AMPA receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).

Introduction: The Rationale for Targeting AMPA Receptors with Negative Allosteric Modulators

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is primarily mediated by ionotropic glutamate receptors (iGluRs), including the AMPA receptor (AMPAR).[1] AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission and are crucial for synaptic plasticity, a fundamental process for learning and memory.[1][2] These receptors are tetrameric assemblies of four pore-forming subunits (GluA1-4) and are often associated with auxiliary proteins, such as TARPs, which modulate their trafficking and pharmacology.[1][3]

While essential for normal brain function, excessive AMPAR activation can lead to excitotoxicity, a pathological process implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.[4][5] Therefore, dampening AMPAR activity presents a compelling therapeutic strategy. Negative allosteric modulators (NAMs) offer a sophisticated approach to achieving this. Unlike competitive antagonists that block the glutamate binding site, NAMs bind to a distinct (allosteric) site on the receptor, reducing the probability of channel opening in the presence of glutamate.[3][6][7] This mechanism provides a more nuanced and potentially safer modulation of receptor function, as it preserves the temporal and spatial dynamics of endogenous glutamate signaling.

The Dawn of a New Scaffold: High-Throughput Screening and Hit Identification

The journey to discovering the imidazo[1,2-a]pyrazine scaffold began with a high-throughput screening (HTS) campaign designed to identify compounds that could selectively inhibit the function of AMPA receptors associated with the TARP γ-8 subunit.[1] TARP γ-8 is highly expressed in the hippocampus, a brain region critically involved in seizure generation, making it an attractive target for anti-epileptic drug discovery.[1]

High-Throughput Screening Protocol

The HTS assay utilized a HEK-293 cell line stably expressing a fusion protein of the TARP γ-8 subunit and the GluA1o "flop" splice variant of the AMPA receptor subunit.[1] This engineered cell line provided a robust and specific system for interrogating γ-8-containing AMPARs.

Step-by-Step HTS Protocol:

  • Cell Plating: HEK-293 cells expressing the GluA1o-TARP γ-8 fusion protein are seeded into 384-well microplates and cultured to form a confluent monolayer.

  • Compound Addition: Test compounds from a chemical library are added to the wells at a specific concentration.

  • Fluorescent Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is loaded into the cells. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

  • Agonist Stimulation: The AMPA receptor agonist, glutamate, is added to the wells to stimulate receptor activation and subsequent calcium influx.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader. A decrease in the glutamate-induced calcium flux in the presence of a test compound indicates potential inhibitory activity.

  • Counter-Screening: Confirmed hits are then counter-screened in a similar assay using cells co-transfected with GluA1o and a different TARP subunit, such as γ-2, to assess selectivity.[1]

This screening cascade led to the identification of imidazo[1,2-a]pyrazine 5 as a promising hit with encouraging potency and selectivity for TARP γ-8-containing AMPARs.[1]

Initial Hit Confirmation and Characterization

The initial hit, imidazo[1,2-a]pyrazine 5 , emerged from the HTS campaign due to its ability to block glutamate-induced calcium flux specifically in cells expressing TARP γ-8.[1] This compound, along with a benzimidazole hit, was prioritized for further investigation based on its favorable initial profile.

From Hit to Lead: Structure-Activity Relationship (SAR) Optimization

With a validated hit in hand, the next phase focused on a focused medicinal chemistry effort to optimize the imidazo[1,2-a]pyrazine scaffold. The primary goals of this optimization were to enhance potency, improve selectivity, and refine the pharmacokinetic properties to yield a brain-penetrant lead compound.[1]

Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyrazine analogs was achieved through a multi-step sequence. A key step involved the condensation of 2-amino-3-chloropyrazine with an α-chloro-acetophenone derivative, followed by bromination to yield a dihalo-imidazopyrazine intermediate.[1] This intermediate served as a versatile scaffold for introducing chemical diversity at different positions of the core structure through reactions like selective displacement of the chloro group and Suzuki couplings for functionalization at the 3-position.[1]

Key SAR Insights

The SAR studies systematically explored modifications at various positions of the imidazo[1,2-a]pyrazine core. These efforts led to the identification of key structural features that govern the potency and selectivity of these compounds. While the specific details of the SAR are proprietary to the discovering institution, the published research indicates that this iterative process of design, synthesis, and testing yielded subnanomolar and brain-penetrant leads.[1]

In Vitro and In Vivo Characterization of Optimized Leads

The optimized imidazo[1,2-a]pyrazine compounds underwent a battery of in vitro and in vivo assays to thoroughly characterize their pharmacological and pharmacokinetic properties.

In Vitro Pharmacology

Electrophysiology: The functional activity of the compounds was further confirmed and quantified using patch-clamp electrophysiology on HEK-293 cells expressing the target AMPA receptor subunits. This technique provides a direct measure of the ion channel activity and allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).

Detailed Electrophysiology Protocol:

  • Cell Preparation: HEK-293 cells expressing the desired AMPA receptor and TARP subunit combination are cultured on glass coverslips.

  • Patch Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Whole-Cell Configuration: A patch pipette is brought into contact with a single cell, and a giga-ohm seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell recording configuration, allowing for control and measurement of the cell's membrane potential and currents.

  • Drug Application: The test compound is applied to the cell via a rapid perfusion system.

  • Agonist Application and Current Measurement: Glutamate is applied to elicit an inward current through the AMPA receptors. The peak amplitude of this current is measured in the absence and presence of the test compound.

  • Data Analysis: The inhibitory effect of the compound is calculated, and concentration-response curves are generated to determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

Promising compounds were advanced into in vivo studies in animal models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their therapeutic potential. For the imidazo[1,2-a]pyrazine series, high in vivo clearance was identified as a liability that hindered further development of this specific chemotype.[1]

However, the knowledge gained from this series was instrumental in the development of an isosteric pyrazolopyrimidine scaffold, which exhibited improved microsomal stability and efflux liabilities.[1][8] This highlights a crucial aspect of drug discovery: even a series that does not yield a clinical candidate can provide invaluable insights that guide future research. The resulting pyrazolopyrimidine compound, 26 (JNJ-61432059), demonstrated dose-dependent receptor occupancy in the mouse hippocampus and robust seizure protection in preclinical models of epilepsy.[1][8]

Mechanism of Action: Allosteric Inhibition of AMPA Receptors

Imidazo[1,2-a]pyrazines and other non-competitive AMPAR antagonists act via a negative allosteric mechanism.[6][7] They bind to a site on the receptor that is distinct from the glutamate binding pocket.[6] This binding event induces a conformational change in the receptor that decouples the ligand-binding domain from the ion channel gate, thereby reducing the efficiency of channel opening upon glutamate binding.[6][7] This allosteric inhibition effectively dampens the excitatory signal without completely blocking it, offering a more refined level of control over neuronal excitability.

Visualizing the Science

Core Chemical Structure

Caption: The core chemical structure of imidazo[1,2-a]pyrazine.

Discovery Workflow

G hts High-Throughput Screening (GluA1o-TARP γ-8 expressing cells) hit_id Hit Identification (Imidazo[1,2-a]pyrazine 5) hts->hit_id sar Structure-Activity Relationship (SAR) Optimization hit_id->sar lead_opt Lead Optimization (Improved Potency & Selectivity) sar->lead_opt invitro In Vitro Characterization (Electrophysiology, IC50) lead_opt->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo isosteric Isosteric Scaffold Hopping (Pyrazolopyrimidine) invivo->isosteric candidate Preclinical Candidate (JNJ-61432059) isosteric->candidate

Caption: The workflow for the discovery and optimization of imidazo[1,2-a]pyrazine-based AMPAR NAMs.

AMPA Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate ampar AMPA Receptor (with TARP γ-8) glutamate->ampar Binds na_influx Na+ Influx ampar->na_influx Opens depolarization Depolarization na_influx->depolarization excitation Excitatory Postsynaptic Potential depolarization->excitation nam Imidazo[1,2-a]pyrazine NAM nam->ampar Inhibits

Caption: Simplified signaling pathway of an AMPA receptor and the inhibitory action of an imidazo[1,2-a]pyrazine NAM.

Conclusion and Future Directions

The discovery of the imidazo[1,2-a]pyrazine scaffold represents a significant advancement in the quest for selective AMPA receptor negative allosteric modulators. While this particular chemical series faced challenges with in vivo clearance, the scientific insights gained were pivotal. The journey from HTS to lead optimization provided a clear understanding of the SAR for this class of compounds and ultimately guided the successful development of a closely related, isosteric pyrazolopyrimidine series with a more favorable drug-like profile.

Future research in this area will likely focus on the discovery of novel scaffolds with improved pharmacokinetic properties and the exploration of their therapeutic potential in a wider range of neurological and psychiatric disorders. The continued development of selective AMPAR NAMs holds great promise for delivering new and effective treatments for diseases characterized by glutamate excitotoxicity.

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Section 1: Compound Profile and Risk Foundation

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic organic compound recognized for its role as a key intermediate and building block in medicinal chemistry and drug discovery. Its distinct structure, featuring a chlorinated pyrazine ring linked to an imidazole moiety, makes it a valuable precursor for synthesizing a range of pharmacologically active molecules. The reactivity of the chloro-substituent allows for nucleophilic substitution, enabling the construction of more complex molecular architectures.

While this compound is pivotal for research, comprehensive, peer-reviewed toxicological data is not extensively published. Therefore, this guide establishes a robust safety framework by applying the principle of chemical analogy. The handling and emergency protocols outlined herein are synthesized from the known hazards of structurally similar chlorinated pyrazines and imidazole-containing compounds. This conservative approach ensures a high margin of safety in the absence of specific GHS classifications for the title compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 941294-48-0[1][2]
Molecular Formula C₇H₅ClN₄[1][3]
Molecular Weight 180.59 g/mol [1][3]
Physical Form Solid (presumed based on analogs)[4][5]
Storage Store in a dry, cool, well-ventilated place[3][6][7]

Section 2: Hazard Analysis Based on Chemical Analogy

Given the limited specific data, a critical risk assessment must be derived from analogous compounds. For instance, 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine (CAS 1248513-58-7), which differs only by an ethyl group on the imidazole ring, provides critical hazard insights.[4] This data serves as a reliable surrogate for establishing baseline safety precautions.

Table 2: GHS Hazard Classifications of a Close Structural Analog

Hazard StatementGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Respiratory IrritationH335May cause respiratory irritation[7]

The primary routes of occupational exposure are inhalation of the solid particulate, direct skin contact, eye contact, and accidental ingestion. The fine, potentially dusty nature of the solid necessitates stringent controls to prevent aerosolization.

Section 3: Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to hazard mitigation is essential, prioritizing engineering and administrative controls to minimize reliance on PPE alone.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin Most Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The single most critical engineering control for handling this compound is a certified chemical fume hood. This containment device is non-negotiable as it prevents the inhalation of airborne particles and protects the operator from splashes. All manipulations, including weighing, transferring, and preparing solutions, must occur within the sash of the fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of irritation and acute toxicity.

Table 3: Required Personal Protective Equipment

Body PartProtectionStandard / SpecificationRationale
Body Professional Lab Coat---Protects against minor spills and contamination of personal clothing.[8]
Hands Nitrile Rubber GlovesEN 374Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[8][9]
Eyes Safety Goggles or Glasses with Side ShieldsEN 166 / ANSI Z87.1Protects against airborne dust and splashes, preventing serious eye irritation.[8]
Respiratory None required under normal fume hood use.---For large spills or ventilation failure, a NIOSH/MSHA-approved respirator may be necessary.[8]

Section 4: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow where each step is designed to systematically mitigate exposure risks.

Handling_Workflow cluster_workflow Safe Weighing & Handling Workflow Prep Step 1: Pre-Operation - Verify fume hood certification - Don all required PPE - Prepare all necessary equipment Weigh Step 2: Weighing - Perform all transfers inside fume hood - Use anti-static weigh boat - Handle gently to minimize dust Prep->Weigh Post Step 3: Post-Handling - Tightly seal source container - Decontaminate work surfaces & equipment - Dispose of waste in labeled container Weigh->Post Final Step 4: Final Steps - Remove PPE in correct order - Wash hands thoroughly with soap and water Post->Final

Caption: Step-by-step workflow for handling the solid compound.

Detailed Protocol Steps:
  • Pre-Operation Checkout:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all PPE as specified in Table 3.

    • Assemble all necessary materials (spatulas, weigh boats, solvent, reaction vessel) inside the fume hood to minimize traffic in and out of the containment area.

  • Aliquotting and Weighing:

    • Place the stock container of this compound in the fume hood. Allow it to equilibrate to the ambient temperature to prevent moisture condensation.

    • Carefully open the container. Use a clean spatula to transfer the desired amount of solid to an anti-static weigh boat on a tared balance.

    • Perform all transfers slowly and deliberately to avoid creating airborne dust.

    • Once the desired mass is obtained, securely close the primary stock container.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces with a suitable solvent (e.g., isopropanol), disposing of the wipes in a designated hazardous waste container.

    • Segregate all contaminated disposable items (gloves, wipes, weigh boats) into a clearly labeled hazardous waste bag or container.[7]

  • Doffing PPE and Personal Hygiene:

    • Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items.

    • Immediately wash hands thoroughly with soap and water.[6]

Section 5: Storage, Incompatibilities, and Waste Management

Storage Conditions

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Location: Store in a dry, cool, and well-ventilated area.[6][7]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]

  • Security: For compounds with significant acute toxicity, storing in a locked cabinet is advisable to control access.[7]

Chemical Incompatibilities

Based on the pyrazine structure, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[5]

  • Strong Acids: May cause decomposition or hazardous reactions.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Classification: Waste must be classified according to local, state, and federal regulations.[7]

  • Containers: Use designated, sealed, and clearly labeled containers for solid and liquid waste.

  • Disposal Route: Never dispose of this chemical down the drain or in regular trash.[6] All waste must be handled by a licensed hazardous waste disposal service.[7]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

Accidental Release or Spill

Caption: Decision flowchart for responding to a chemical spill.

  • Minor Spill (inside fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[6]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and dispose of cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry to the contaminated area until emergency personnel arrive.

Fire Response
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][10] Do not use a direct stream of water, as it may scatter the material.

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[10]

First Aid Measures

Table 4: Emergency First Aid Procedures

Exposure RouteAction
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Section 7: Conclusion

The safe handling of this compound demands a proactive and conservative safety mindset. While specific toxicological data remains sparse, the known hazards of closely related analogs—acute oral toxicity, skin irritation, and serious eye irritation—provide a clear mandate for stringent safety protocols. Adherence to the hierarchy of controls, especially the mandatory use of a chemical fume hood, combined with meticulous personal hygiene and correct PPE usage, forms the cornerstone of safe laboratory practice. By following the detailed procedures in this guide, researchers can effectively mitigate risks and ensure a safe environment for innovation.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and imidazole. This document details the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-validated synthetic methodology.

Introduction and Scientific Background

Substituted pyrazines are a class of heterocyclic compounds of significant interest due to their prevalence in the core structures of numerous biologically active molecules.[1] The target molecule, this compound, serves as a versatile intermediate. The remaining chlorine atom can be further functionalized, for example, through cross-coupling reactions, allowing for the generation of diverse molecular libraries for screening and development.

The synthesis route described herein relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles.[2] The reaction proceeds via a two-step addition-elimination sequence, which is favored on such electron-poor aromatic systems.[3][4][5][6] In this specific application, the imidazole anion, generated in situ, acts as a potent nucleophile, attacking one of the chlorinated carbon centers on the pyrazine ring to displace a chloride leaving group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of a chlorine atom on 2,6-dichloropyrazine by imidazole follows the addition-elimination pathway characteristic of SNAr reactions.

  • Nucleophile Activation: Imidazole is a weak acid (pKa ≈ 14.5). To serve as an effective nucleophile, its N-H proton must be removed by a base. A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is typically used to generate the imidazolide anion. This anion is a significantly stronger nucleophile than neutral imidazole.[7]

  • Nucleophilic Attack: The electron-rich imidazolide anion attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrazine ring. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the pyrazine nitrogen atoms and the remaining chlorine atom.

  • Elimination and Aromaticity Restoration: The Meisenheimer complex is transient. Aromaticity is restored as the complex collapses, expelling the chloride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

Given the symmetry of 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to a single mono-substituted product.

Experimental Protocol

This protocol describes a representative synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Amount (mmol)Mass / VolumeEquivalents
2,6-Dichloropyrazine4774-14-5148.9810.01.49 g1.0
Imidazole288-32-468.0811.00.75 g1.1
Sodium Hydride (60% in oil)7646-69-724.00 (as NaH)12.00.48 g1.2
Anhydrous Dimethylformamide (DMF)68-12-273.09-50 mL-
Ethyl Acetate141-78-688.11-~200 mL-
Saturated NaCl solution (Brine)7647-14-5--~100 mL-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature probe

  • Addition funnel (optional)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization DCP 2,6-Dichloropyrazine DCP_Addition 2. Add 2,6-Dichloropyrazine (Stir at 80-90 °C) DCP->DCP_Addition IM Imidazole Reaction_Setup 1. Combine Imidazole & NaH in DMF (0 °C to RT) IM->Reaction_Setup NaH Sodium Hydride NaH->Reaction_Setup DMF Anhydrous DMF DMF->Reaction_Setup Reaction_Setup->DCP_Addition Forms Imidazolide Anion Monitoring 3. Monitor by TLC DCP_Addition->Monitoring Quench 4. Quench with Water Monitoring->Quench Upon Completion Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Column 8. Column Chromatography Dry->Column Crude Product Product Final Product: This compound Column->Product Purified Product

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted pyrazine scaffold is a privileged motif in medicinal chemistry and materials science, frequently imparting desirable pharmacological and electronic properties to target molecules.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bonds necessary to construct these complex architectures, valued for its high functional group tolerance and generally mild conditions.[1][2][3] However, the use of electron-deficient heteroaryl chlorides, such as 2-chloropyrazine, presents distinct challenges, primarily the difficult oxidative addition step.[4][5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the critical parameters, a robust experimental protocol, and field-proven insights for successfully executing the Suzuki-Miyaura coupling of 2-chloropyrazine.

Mechanistic Considerations: Overcoming the Challenge

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

The primary hurdle in coupling 2-chloropyrazine is the initial oxidative addition step. The C–Cl bond is significantly stronger and less reactive than corresponding C–Br or C–I bonds.[5][6] Furthermore, the pyrazine ring is electron-deficient, which can hinder the insertion of the electron-rich Pd(0) catalyst into the C–Cl bond.[4][9] The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, potentially deactivating the catalyst.[10]

Success, therefore, hinges on selecting a catalytic system specifically designed to overcome this high activation barrier. This typically involves the use of highly active, electron-rich, and sterically bulky phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_A L₂PdII(Ar¹)(X) OA->PdII_A TM Transmetalation PdII_B L₂PdII(Ar¹)(Ar²) TM->PdII_B RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Pd0->OA Ar¹-X (2-Chloropyrazine) PdII_A->TM Ar²-B(OR)₂ (Boronic Acid) + Base PdII_B->RE Ar¹-Ar² (Product) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for a Successful Coupling

Optimizing the reaction requires careful consideration of the catalyst, ligand, base, and solvent system. Each component plays a critical role in facilitating the challenging coupling of 2-chloropyrazine.

Catalyst and Ligand Selection

For heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often yield poor results.[11] The key to success lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized, bulky, and electron-rich phosphine ligand. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step.[6][12]

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling aryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species essential for the reaction.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable palladium complexes, showing high activity for aryl chloride activation.[12][13]

  • Ferrocenyl Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also effective, particularly when used in pre-formed complexes like Pd(dppf)Cl₂.[14]

Palladium "precatalysts," which are stable, well-defined Pd(II) complexes that are easily reduced in situ to the active Pd(0) species, are highly recommended for improving reproducibility.[12]

The Role of the Base

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species (Ar-B(OR)₃⁻) which is required for the transmetalation step.[12][15] The choice of base can dramatically influence reaction rates and yields.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate transmetalation but generally does not cause significant hydrolysis of sensitive functional groups.[12][16]

  • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, especially cesium carbonate (Cs₂CO₃), which can accelerate reactions due to its higher solubility and the cesium effect.[12]

  • Alkoxides (e.g., NaOtBu, KOtBu): Very strong bases that can be effective but may promote side reactions with sensitive substrates.

For the coupling of 2-chloropyrazine, K₃PO₄ is a robust and highly recommended starting point.

Solvent System

Aprotic polar solvents are typically used for Suzuki-Miyaura couplings. The addition of a small amount of water is often beneficial, as it can help dissolve the base and facilitate the formation of the active boronate species.[2][12]

  • 1,4-Dioxane / Water: A classic and effective solvent mixture.

  • Toluene / Water: A common choice, particularly for higher-temperature reactions.[17]

  • Tetrahydrofuran (THF) / Water: Another viable option.

  • Acetonitrile / Water: Can be effective, especially in aqueous-phase catalysis protocols.[18]

Thoroughly degassing the solvent mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to the formation of palladium black and low yields.[2]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloropyrazine with a representative arylboronic acid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup start Weigh Reagents add_solids Add Solids to Flask (Chloropyrazine, Boronic Acid, Base, Catalyst/Ligand) start->add_solids seal_flask Seal with Septum add_solids->seal_flask degas Evacuate & Backfill with Inert Gas (3x) seal_flask->degas add_solvent Add Degassed Solvent via Syringe degas->add_solvent heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Dilute with Organic Solvent & Wash with Water/Brine cool->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Materials and Reagents
Reagent/MaterialQuantity (for 1.0 mmol scale)Moles (mmol)Equivalents
2-Chloropyrazine114.5 mg1.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃9.2 mg0.010.01 (1 mol% Pd)
SPhos16.4 mg0.040.04 (4 mol%)
K₃PO₄ (anhydrous, powdered)424 mg2.02.0
1,4-Dioxane (anhydrous)4.0 mL--
Deionized Water1.0 mL--
Oven-dried Schlenk tube/reaction vial1--
Magnetic stir bar1--
Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the mixture for 20-30 minutes. Using a syringe, add 5.0 mL of this degassed solvent mixture to the reaction flask.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyrazine product.

Optimization and Scope

The conditions provided above are a robust starting point. The table below summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of pyrazine halides, demonstrating the versatility of the reaction.

Halopyrazine SubstrateBoronic Acid PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(II) ONO Pincer Complex (0.01)K₂CO₃ (2.0)Toluene/H₂O100 / 5>95[17]
3-Chloro-2,5-dimethylpyrazineN-Methyl-5-indoleboronic acidPd(OAc)₂ / Ligand 1 (0.5)K₃PO₄ (2.0)n-Butanol100 / 1290[16]
2-Chloropyrazine2-Amino-5-pyrimidylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (3.0)DME85 / 4860[11]
2,5-DichloropyrazineArylboronic Acid (2.2 eq)Pd(PPh₃)₄ (3)K₂CO₃ (3.0)Dioxane/H₂O150 (MW) / 0.5-[1]
6-Bromopyrazine derivativeBiphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (3.0)Dioxane100 / 1.598[11]

Troubleshooting

  • Low or No Conversion: The most common issue is catalyst deactivation. Ensure all reagents are pure, solvents are rigorously degassed, and the reaction is maintained under a strict inert atmosphere. Consider increasing the temperature or switching to a more active ligand system (e.g., a different Buchwald ligand).

  • Homocoupling of Boronic Acid: This side reaction (Ar²-Ar²) can occur if the reaction mixture is exposed to oxygen, which generates Pd(II) species that promote this pathway.[2] Improved degassing is the solution.

  • Protodeboronation: The boronic acid can react with trace water or acidic protons to revert to the parent arene (Ar²-H). Using anhydrous solvents (aside from the deliberate water addition) and ensuring the base is sufficiently strong can mitigate this.

Conclusion

The Suzuki-Miyaura coupling of 2-chloropyrazine is a powerful yet challenging transformation. Success relies on a rational selection of a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands, in combination with an appropriate base and carefully deoxygenated solvents. The protocol and insights provided in this note offer a validated starting point for researchers to efficiently synthesize valuable 2-arylpyrazine derivatives, accelerating discovery in drug development and materials science.

References

The Versatile Synthon: A Guide to the Synthesis and Application of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the vast array of heterocyclic scaffolds, the pyrazine ring system holds a place of distinction due to its prevalence in numerous natural products and pharmaceuticals.[1] When functionalized with other key pharmacophores, such as the imidazole moiety, the resulting structures offer a rich platform for drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis and application of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a versatile and highly valuable building block for the synthesis of novel compounds with significant therapeutic potential.

This document will detail the synthesis of the title compound and explore its utility in key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Through detailed protocols, mechanistic insights, and a discussion of the pharmacological relevance of its derivatives, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool.

Synthesis of the Building Block: this compound

The most direct and efficient route to this compound involves the nucleophilic aromatic substitution (SNAr) of the readily available 2,6-dichloropyrazine with imidazole. The electron-deficient nature of the pyrazine ring, further activated by two chlorine atoms, facilitates the displacement of one of the chloro substituents by the nucleophilic imidazole.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_this compound 2,6-Dichloropyrazine 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine->Product + Imidazole, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat Imidazole Imidazole

Caption: Synthesis of the target building block.

Materials:

  • 2,6-Dichloropyrazine

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF, add imidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The selective mono-substitution is generally favored under these conditions due to the deactivating effect of the first introduced imidazole group on the remaining chlorine atom.[3]

Applications in Organic Synthesis: Functionalization of the Core Scaffold

The chloro substituent on the pyrazine ring of this compound serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities. This section will detail protocols for three key reaction types: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by a range of nucleophiles. This reaction is a straightforward method for introducing amines, alkoxides, and thiolates.

Mechanistic Insight: The SNAr reaction on electron-deficient heteroaromatics like pyrazine typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[4][5] The presence of the nitrogen atoms in the pyrazine ring stabilizes the negative charge in the transition state or intermediate, thereby facilitating the reaction.

SNAr_Mechanism A This compound + Nu- B [Meisenheimer Complex Intermediate] A->B Nucleophilic Attack C Product + Cl- B->C Loss of Leaving Group

Caption: Generalized SNAr mechanism.

Reaction Scheme:

SNAr_with_Piperidine Start This compound Product 2-(1H-Imidazol-1-yl)-6-(piperidin-1-yl)pyrazine Start->Product + Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat

Caption: SNAr with an amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 120-140 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Expected Outcome: This protocol typically provides good to excellent yields of the aminated product. The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC.

NucleophileProductTypical Conditions
Morpholine2-(Imidazol-1-yl)-6-morpholinopyrazineK₂CO₃, DMSO, 130 °C
Sodium Methoxide2-(Imidazol-1-yl)-6-methoxypyrazineNaOMe, MeOH, reflux
BenzylamineN-Benzyl-6-(imidazol-1-yl)pyrazin-2-amineK₂CO₃, DMF, 100 °C
B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups at the 2-position of the pyrazine ring.[6]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[7]

Suzuki_Coupling_Cycle Pd(0) Pd(0)Ln Pd(II) Ar-Pd(II)-X Pd(0)->Pd(II) OxAdd Oxidative Addition (Ar-X) Pd(II)_R Ar-Pd(II)-R Pd(II)->Pd(II)_R Transmetal Transmetalation (R-B(OR)2) Pd(II)_R->Pd(0) Product Ar-R Pd(II)_R->Product RedElim Reductive Elimination

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Reaction Scheme:

Suzuki_Coupling_with_Arylboronic_Acid Start This compound Product 2-Aryl-6-(1H-imidazol-1-yl)pyrazine Start->Product + Arylboronic acid, Pd catalyst, Base, Solvent, Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 90-110 °C. The reaction can also be performed using microwave irradiation for shorter reaction times.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Troubleshooting: If the reaction is sluggish, consider using a different palladium catalyst/ligand combination or a stronger base like cesium carbonate. Ensure the solvents are thoroughly degassed to prevent catalyst deactivation.

Arylboronic AcidProductTypical Conditions
Phenylboronic acid2-(Imidazol-1-yl)-6-phenylpyrazinePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C
3-Pyridylboronic acid2-(Imidazol-1-yl)-6-(pyridin-3-yl)pyrazinePdCl₂(dppf), K₂CO₃, Toluene/H₂O, 110 °C
Vinylboronic acid pinacol ester2-(Imidazol-1-yl)-6-vinylpyrazinePd(dppf)Cl₂, K₃PO₄, Dioxane, 90 °C
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl compounds.[8]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle Pd(0) Pd(0)Ln Pd(II) Ar-Pd(II)-X Pd(0)->Pd(II) OxAdd Oxidative Addition (Ar-X) Pd(II)_Amido Ar-Pd(II)-NR2 Pd(II)->Pd(II)_Amido AmineCoord Amine Coordination & Deprotonation Pd(II)_Amido->Pd(0) Product Ar-NR2 Pd(II)_Amido->Product RedElim Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Reaction Scheme:

Buchwald_Hartwig_with_Amine Start This compound Product N-Substituted-6-(1H-imidazol-1-yl)pyrazin-2-amine Start->Product + Amine, Pd catalyst, Ligand, Base, Solvent, Heat

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note: Sodium tert-butoxide is a strong base and should be handled with care in an inert atmosphere.

AmineProductTypical Conditions
AnilineN-Phenyl-6-(imidazol-1-yl)pyrazin-2-aminePd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C
Pyrrolidine2-(Imidazol-1-yl)-6-(pyrrolidin-1-yl)pyrazinePd₂(dba)₃, Xantphos, NaOt-Bu, Dioxane, 90 °C
BenzylamineN-Benzyl-6-(imidazol-1-yl)pyrazin-2-aminePd₂(dba)₃, DavePhos, NaOt-Bu, Toluene, 100 °C

Pharmacological Relevance and Future Directions

The pyrazine nucleus is a key component in a number of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[10] The incorporation of an imidazole ring, another important pharmacophore known for its diverse biological roles, creates a privileged scaffold with significant potential in drug discovery.[10][11] Derivatives of this compound are therefore of great interest for the development of novel therapeutic agents.

The synthetic routes outlined in this guide provide access to a vast chemical space of substituted pyrazines. For instance, the introduction of various aryl groups via Suzuki coupling can lead to compounds that act as kinase inhibitors, a crucial class of anticancer drugs. Similarly, the diverse amines that can be introduced through Buchwald-Hartwig amination can modulate the physicochemical properties of the molecules, enhancing their bioavailability and target engagement.

Future research in this area will likely focus on the synthesis of libraries of derivatives based on the 2-(1H-imidazol-1-yl)pyrazine core and their screening against a panel of biological targets. The versatility of the 2-chloro substituent as a synthetic handle makes this compound an invaluable tool for medicinal chemists in the quest for new and effective medicines.

References

Application Note & Protocol: Palladium-Catalyzed N-arylation of Imidazoles with Chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Imidazoles in Medicinal Chemistry

The fusion of imidazole and pyrazine rings creates a privileged scaffold, the N-pyrazinyl-imidazole motif, which is a cornerstone in modern drug discovery. Molecules incorporating this structure are investigated for a wide range of therapeutic applications, including kinase inhibitors for oncology, and agents targeting various receptors and enzymes.[1][2] Traditional methods for forging the critical C-N bond between these two heterocycles, such as classical Ullmann-type couplings, often demand harsh reaction conditions like high temperatures, which limits their compatibility with sensitive functional groups.[3]

The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these compounds.[4] This methodology offers a milder, more efficient, and highly versatile route to N-arylated heterocycles, significantly broadening the accessible chemical space for drug development professionals.[5] This document provides a comprehensive guide to the experimental procedure for the N-arylation of imidazoles with chloropyrazines, detailing the underlying mechanism, a robust step-by-step protocol, and key insights for reaction optimization and troubleshooting.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of imidazole with a chloropyrazine proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.[4][6]

  • Oxidative Addition: The cycle begins with the active, low-coordinate Pd(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand. This species undergoes oxidative addition into the carbon-chlorine (C-Cl) bond of the chloropyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[7]

  • Ligand Exchange & Deprotonation: The imidazole substrate coordinates to the Pd(II) center. Subsequently, a base deprotonates the N-H of the coordinated imidazole, forming an imidazolide anion bound to the palladium. The choice of base is critical; it must be strong enough to deprotonate the imidazole but not so harsh as to degrade the substrates or catalyst.[8]

  • Reductive Elimination: This is the final, product-forming step. The N-pyrazinyl-imidazole product is formed as the C-N bond is created, and the palladium catalyst is regenerated back to its active Pd(0) state, ready to begin another cycle.[7]

A significant challenge in the N-arylation of imidazoles is their potential to act as ligands themselves, which can inhibit the formation of the active Pd(0)-phosphine catalyst.[3][9] One effective strategy to overcome this is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and other reagents.[3][10]

Catalytic Cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-Cl Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)(ImH)]+ Cl- OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(L)-Im Amine_complex->Amido_complex Deprotonation BaseH [Base-H]+ Cl- Amine_complex->BaseH Product Ar-Im (Product) Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Amido_complex->Catalyst_regen ArCl Chloropyrazine (Ar-Cl) ArCl->OA_complex Imidazole Imidazole (ImH) Imidazole->Amine_complex Base Base Base->Amine_complex

Caption: Buchwald-Hartwig Catalytic Cycle for N-arylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of a model substrate, imidazole, with 2-chloropyrazine. Researchers should consider this a starting point, as optimization may be required for different substituted imidazoles or chloropyrazines.

3.1. Materials and Reagents

  • Substrates: Imidazole (99%), 2-Chloropyrazine (98%)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Cesium Carbonate (Cs₂CO₃, 99.9%) or Potassium Phosphate (K₃PO₄, ≥98%)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Inert Gas: Argon or Nitrogen (high purity)

  • Workup Reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄), Celite®

3.2. Equipment

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature controller and thermocouple

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography system with silica gel

3.3. Step-by-Step Reaction Procedure

This procedure should be performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[8]

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Cesium Carbonate (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add imidazole (1.2 mmol, 1.2 equiv.) and 2-chloropyrazine (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3-5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting reagent (2-chloropyrazine).

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

3.4. Workup and Purification

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure N-(pyrazin-2-yl)-1H-imidazole product.

Caption: Step-by-step experimental workflow diagram.

Process Optimization and Troubleshooting

Achieving high yields in Buchwald-Hartwig aminations often requires careful optimization of several parameters. The following table summarizes key variables and common issues.

Parameter Variation & Rationale Potential Issues & Solutions
Catalyst/Ligand Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally effective.[11] The choice can be substrate-dependent. Catalyst Loading: Typically 0.5-2.0 mol% Pd. Higher loading may be needed for unreactive chlorides.Low Conversion: Catalyst may be inactive. Ensure all reagents and solvents are anhydrous and degassed.[8] Consider using a palladium precatalyst for better reproducibility. If inhibition is suspected, pre-mix Pd source and ligand before adding imidazole.[3]
Base Strength & Solubility: Cs₂CO₃ is a reliable choice, offering good reactivity and functional group tolerance.[12] K₃PO₄ is a milder alternative. Stronger bases like NaOtBu can be used but may not be compatible with sensitive functional groups.[8]Low Yield: The base may be too weak or poorly soluble. Cs₂CO₃ is generally more soluble than K₂CO₃. Side Reactions: A base that is too strong can cause substrate or product degradation.
Solvent Polarity & Boiling Point: Aprotic solvents like 1,4-dioxane and toluene are standard. Dioxane often performs well due to its ability to solubilize a wide range of reagents.[8]Poor Solubility: If reagents do not fully dissolve, the reaction rate will suffer. Gently warming may help, or switching to a solvent like DMF (use with caution, can coordinate to Pd).
Temperature Reaction Rate: Reactions are typically run at 80-110 °C. Chloropyrazines are less reactive than bromides or iodides and generally require higher temperatures to drive the oxidative addition step.[13]Catalyst Decomposition/Side Products: Excessively high temperatures can lead to catalyst decomposition or side reactions like hydrodehalogenation (replacement of Cl with H).[8] If this is observed, lower the temperature.

Conclusion

The palladium-catalyzed N-arylation of imidazoles with chloropyrazines is a powerful and indispensable tool in medicinal chemistry and drug development. By understanding the catalytic cycle and carefully controlling key reaction parameters—namely the catalyst system, base, and solvent—researchers can reliably construct the valuable N-pyrazinyl-imidazole core. The protocol and optimization strategies outlined in this document provide a solid foundation for successfully applying this critical transformation in the synthesis of novel bioactive compounds.

References

The Strategic Application of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine in Modern Kinase Inhibitor Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the heterocyclic building block, 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, in the design and synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed protocols for its derivatization, and outline methods for the subsequent biological evaluation of the resulting compounds.

Introduction: The Power of the Pyrazine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] The pyrazine ring system is a privileged scaffold in this arena, frequently serving as a core structural motif in a multitude of clinically approved and investigational kinase inhibitors. Its nitrogen atoms often act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

The specific compound, this compound, is a particularly valuable starting material for several reasons:

  • The Imidazole Moiety: The imidazole substituent can engage in additional hydrogen bonding or π-stacking interactions within the kinase active site, enhancing binding affinity and selectivity.

  • The Chloro Substituent: The chlorine atom at the 2-position of the pyrazine ring is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide range of substituents to probe structure-activity relationships (SAR).

This guide will focus on leveraging the reactivity of the chloro group to generate libraries of diverse kinase inhibitor candidates.

Synthetic Utility: Derivatization of this compound

The chloro substituent on the pyrazine ring is electron-deficient, making it an excellent electrophile for cross-coupling reactions. The two most common and powerful methods for its derivatization are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common features in many kinase inhibitors. This reaction allows for the introduction of a vast array of commercially available boronic acids and esters.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow

Buchwald-Hartwig Amination: Introducing Amine Substituents

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary and secondary amines, as well as various nitrogen-containing heterocycles. This is particularly relevant for kinase inhibitor design, as amino groups often form key hydrogen bonds with the kinase hinge region.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, add the palladium catalyst and the phosphine ligand.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the anhydrous solvent, followed by this compound (1 equivalent), the amine (1.2 equivalents), and the base (2.0 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of 2,6-disubstituted pyrazine derivatives has been synthesized, the next critical step is to evaluate their biological activity. A common and effective method is an in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol 3: General In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized pyrazine derivatives (test compounds)

  • Positive control inhibitor

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Kinase Reaction:

    • Add the assay buffer to each well of the 384-well plate.

    • Add the test compounds or controls to the appropriate wells.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to convert the remaining ATP to ADP.

    • Add the Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ADP.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase_Assay_Workflow

Data Presentation and Interpretation

The results of the kinase inhibition assays should be tabulated to facilitate the analysis of structure-activity relationships (SAR). By comparing the IC₅₀ values of different derivatives, researchers can identify which structural modifications lead to increased potency and selectivity.

Table 1: Example SAR Data for 2,6-Disubstituted Pyrazine Derivatives

Compound IDR Group (at C2)Target KinaseIC₅₀ (nM)
1a 4-methoxyphenylKinase X150
1b 3,4,5-trimethoxyphenylKinase X25
1c 4-(dimethylamino)phenylKinase X5
2a anilinoKinase X80
2b 4-fluoroanilinoKinase X30
2c 4-morpholinoKinase X10

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel kinase inhibitors. Its strategic use, particularly through palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse chemical libraries. By following the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this privileged scaffold and accelerate the discovery of new therapeutic agents.

References

In vitro assay protocol for testing pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Cytotoxicity Profiling of Pyrazine-Based Compounds

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Derivatives of this versatile core exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The unique electronic properties of the pyrazine ring, which can engage in hydrogen bonding and other non-covalent interactions, contribute to its ability to bind effectively to a wide range of biological targets like enzymes and receptors.[5][6]

Given the vast chemical space that can be explored through the synthesis of pyrazine libraries, robust and efficient in vitro screening methods are paramount. These assays provide the initial, critical data on a compound's biological activity, guiding the subsequent stages of the drug development pipeline. This document provides a detailed protocol for determining the cytotoxic potential of novel pyrazine-based compounds using a cell-based colorimetric assay, a foundational step in anticancer drug screening.[7][8]

Core Principle: The MTT Cell Viability Assay

To assess the cytotoxic effect of pyrazine compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely adopted method.[7][9] The scientific premise of this assay rests on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan salt.[10] This conversion results in a distinct color change, and the amount of purple formazan produced is directly proportional to the number of viable cells. The absorbance of the resulting solution can be quantified using a spectrophotometer (plate reader), allowing for the precise determination of cell viability following exposure to the test compounds.[11]

Experimental Workflow for Cytotoxicity Screening

The overall process, from cell preparation to data analysis, is designed for accuracy and scalability, making it suitable for high-throughput screening (HTS) applications.[12][13]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Maintain & Passage Cancer Cell Line C Seed Cells into 96-Well Plate (24h incubation) A->C B Prepare Pyrazine Compound Stock & Serial Dilutions D Treat Cells with Pyrazine Compound Dilutions (48-72h incubation) B->D C->D E Add MTT Reagent (2-4h incubation) D->E F Solubilize Formazan Crystals with DMSO or Solubilization Buffer E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate % Cell Viability vs. Vehicle Control G->H I Plot Dose-Response Curve & Determine IC50 Value H->I

Caption: Workflow for assessing pyrazine compound cytotoxicity via MTT assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other formats (e.g., 384-well) for higher throughput.

Materials and Reagents
  • Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[8]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Pyrazine Compounds: Test compounds, synthesized and purified.

  • Vehicle Control: High-purity Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: 100% DMSO or a buffered solution (e.g., 10% SDS in 0.01 M HCl).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader with absorbance capabilities (570 nm wavelength)

Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest logarithmically growing cells using standard trypsinization methods. Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer) to determine cell concentration.

  • Seeding: Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells per well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding an optimal number of cells is crucial. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[11]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator. This allows the cells to adhere to the plate and resume normal growth before compound exposure.[10]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a high-concentration stock solution of each pyrazine compound (e.g., 10 mM) in DMSO. From this stock, create a series of serial dilutions in culture medium to achieve the final desired concentrations for the assay (e.g., ranging from 0.01 µM to 100 µM).[10]

    • Note: The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO used for the compound dilutions. This represents 100% cell viability.

    • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure period, typically 48 to 72 hours. The incubation time should be consistent across experiments for comparability.

Day 4/5: Assay Measurement

  • MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals. Observe the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another solubilization solution to each well. Pipette up and down gently to fully dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.[14]

  • Data Acquisition: Place the plate in a microplate reader and measure the absorbance at a wavelength of 570 nm.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.

  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other absorbance readings.

  • Calculate Percentage Viability: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits 50% of cell growth. It is a standard measure of a compound's potency.

  • Plot Data: Use graphing software (e.g., GraphPad Prism) to plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.

Sample Data Presentation

The results of a cytotoxicity screen are typically summarized in a table.

Pyrazine CompoundConcentration (µM)% Cell Viability (Mean ± SD)
PZ-001 0.0198.7 ± 4.1
0.191.2 ± 3.5
175.4 ± 2.8
1048.9 ± 1.9
1005.6 ± 0.8
IC₅₀ - 9.8 µM
PZ-002 0.01101.2 ± 5.2
0.199.5 ± 4.7
196.1 ± 3.9
1085.3 ± 4.1
10062.7 ± 3.3
IC₅₀ - > 100 µM

Overview of Other Relevant In Vitro Assays

While cytotoxicity is a crucial starting point, a comprehensive evaluation of pyrazine compounds may involve other assays depending on the therapeutic target.

  • Antimicrobial Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains, the broth microdilution method is a standard approach.[15][16] This involves a two-fold serial dilution of the compound in a 96-well plate, followed by inoculation with a standardized microbial suspension.[7]

  • Enzyme Inhibition Assays: If the pyrazine compound is designed to target a specific enzyme (e.g., a kinase), a direct enzyme inhibition assay is necessary.[17] These assays measure the compound's ability to block the catalytic activity of a purified enzyme, often using a colorimetric or fluorescent substrate.

  • Receptor Binding Assays: To determine if a compound interacts with a specific cell surface or nuclear receptor, competitive binding assays can be performed using a radiolabeled or fluorescently tagged ligand known to bind the receptor.[18][19]

Conclusion

This application note provides a robust and detailed framework for the initial in vitro evaluation of pyrazine-based compounds. The MTT assay serves as a high-throughput, reliable method for quantifying cytotoxicity and establishing the potency (IC₅₀) of novel chemical entities. Adherence to this protocol, including the use of appropriate controls and standardized data analysis, ensures the generation of high-quality, reproducible data essential for advancing promising pyrazine derivatives in the drug discovery process.

References

Application Notes and Protocols for Evaluating the Biological Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery

Pyrazine, a nitrogen-containing heterocyclic ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of pyrazine have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This wide range of pharmacological potential has fueled extensive research into the synthesis and biological evaluation of novel pyrazine-containing compounds.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of robust cell-based assays for characterizing the biological activities of pyrazine derivatives. More than a mere collection of protocols, this document explains the underlying principles of each assay, the rationale for experimental design choices, and guidance on data interpretation. The aim is to equip researchers with the knowledge to design and execute self-validating experiments that yield reliable and reproducible results.

Section 1: Anticancer Activity Assessment

The evaluation of anticancer properties is a primary focus in the study of pyrazine derivatives. A multi-faceted approach, interrogating cytotoxicity, apoptosis induction, and specific signaling pathway modulation, is crucial for a thorough assessment.

Cytotoxicity and Cell Viability Assays

A foundational step in anticancer drug screening is to determine a compound's ability to inhibit cancer cell growth or induce cell death. Tetrazolium reduction assays are widely used for this purpose due to their simplicity and reliability.

Principle of Tetrazolium Reduction Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a well-established method where the yellow tetrazolium salt is reduced to an insoluble purple formazan. This necessitates a solubilization step, typically with an organic solvent like DMSO.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation alternative that produces a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat cells with pyrazine derivatives (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_sol Add solubilizing agent (e.g., DMSO) incubate3->add_sol measure Measure absorbance at 570 nm add_sol->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium.[4] The optimal seeding density will vary depending on the cell line's growth rate.[4]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[4]

  • Compound Preparation: Prepare serial dilutions of the pyrazine derivatives in culture medium. It is advisable to first test a broad concentration range (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate effective range.[4]

  • Treatment: Remove the old medium from the cells and add 200 µL of fresh medium containing the various concentrations of the pyrazine derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: IC50 Values of Pyrazine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrid 49A549 (Lung)0.13[3]
Chalcone-Pyrazine Hybrid 49Colo-205 (Colon)0.19[3]
Chalcone-Pyrazine Hybrid 51MCF-7 (Breast)0.012[3]
Chalcone-Pyrazine Hybrid 57MDA-MB-231 (Breast)1.60[3]
Cinnamic acid-ligustrazine derivative 34A549 (Lung)7.833[3]
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP)K562 (Leukemia)25[5]
Pyrazolo[3,4-d]pyrimidine derivative 7A549 (Lung)17.50[6]
Pyrazolo[3,4-d]pyrimidine derivative 7Hela (Cervical)73.08[6]
Apoptosis Induction Assays

To determine if cytotoxicity is due to programmed cell death (apoptosis), specific assays targeting key apoptotic events are employed.

1.2.1. Annexin V Staining for Phosphatidylserine Externalization

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[7] By conjugating Annexin V to a fluorochrome like FITC, early apoptotic cells can be detected by flow cytometry or fluorescence microscopy.[8] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the pyrazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[8]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Example Data: A pyrazine derivative, when tested on MCF7 breast cancer cells, showed a significant increase in the percentage of early and late apoptotic cells compared to untreated controls, indicating an apoptotic mechanism of action.[9]

1.2.2. Caspase-Glo® 3/7 Assay for Effector Caspase Activation

Principle: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[10][11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10][12]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow start Seed and treat cells in a white-walled 96-well plate equilibrate Equilibrate plate to room temperature start->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent (1:1 volume ratio) equilibrate->add_reagent mix Mix on a plate shaker (e.g., 500 rpm for 30s) add_reagent->mix incubate Incubate at room temperature (30 min to 3h) mix->incubate measure Measure luminescence incubate->measure

Caption: A streamlined "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Protocol 3: Caspase-Glo® 3/7 Assay

  • Cell Preparation: Seed and treat cells in a white-walled 96-well plate as you would for a cytotoxicity assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[11][13]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[13]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[12]

    • Incubate at room temperature for 30 minutes to 3 hours.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Section 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, and pyrazine derivatives have shown promise as anti-inflammatory agents.[1][14] Key cellular assays for evaluating anti-inflammatory potential focus on the inhibition of pro-inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide Production (Griess Assay)

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon activation with pro-inflammatory stimuli like lipopolysaccharide (LPS). Due to its short half-life, NO is typically measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[15][16] The Griess reagent system involves a two-step diazotization reaction that results in a colored azo compound, with an absorbance proportional to the nitrite concentration.[16]

Protocol 4: Griess Assay for Nitric Oxide Production

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.[14]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14] Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) and incubate for another 5-10 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Example Data: A paeonol derivative containing a pyrazine structure demonstrated a 56.32% inhibitory activity against LPS-induced nitric oxide overexpression in RAW 264.7 macrophages at a concentration of 20 µM.[3]

Modulation of the NF-κB Signaling Pathway

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. A luciferase reporter assay is a common method to measure NF-κB activation.[17][18] In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is quantified.[18]

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Pyrazine Pyrazine Derivative Pyrazine->IKK Inhibits DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrazine derivatives.

Protocol 5: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment: After 24 hours, pre-treat the cells with the pyrazine derivatives for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for 6-24 hours.[19]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent and measure the firefly luminescence. If using a dual-luciferase system, add the Stop & Glo® reagent and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.

Section 3: Antimicrobial Activity Assessment

Pyrazine derivatives have also been investigated for their antibacterial and antifungal properties.[3][20] The standard method for determining the in vitro antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[22] Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[21][22]

Protocol 6: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the pyrazine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation: MIC Values of Pyrazine Derivatives against Microbial Strains

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivative P10Candida albicans3.125[20]
Pyrazine-2-carboxylic acid derivative P4Candida albicans3.125[20]
Pyrazine-2-carboxylic acid derivative P9Escherichia coli50[20]
Pyrazine-2-carboxylic acid derivative P10Pseudomonas aeruginosa25[20]
Triazolo[4,3-a]pyrazine derivative 2eStaphylococcus aureus32[23]
Triazolo[4,3-a]pyrazine derivative 2eEscherichia coli16[23]
7-O-substituted pyridine-4-methyl coumarin derivative 107Candida tropicalis1[3]
7-O-substituted pyridine-4-methyl coumarin derivative 107Cryptococcus neoformans1[3]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5dSalmonella Typhi (XDR)6.25[24]

Conclusion

The diverse biological activities of pyrazine derivatives make them a compelling class of compounds for drug discovery. The cell-based assays outlined in this guide provide a robust framework for the systematic evaluation of their anticancer, anti-inflammatory, and antimicrobial properties. By understanding the principles behind these assays and adhering to detailed, validated protocols, researchers can generate high-quality, reproducible data to advance the development of novel pyrazine-based therapeutics. It is crucial to employ a multi-assay approach to build a comprehensive biological profile and to validate findings through mechanistic studies.

References

Application Notes and Protocols: Strategic Use of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine in the Synthesis of Imidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, rendering it a cornerstone in the design of novel therapeutics.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer[3], antimicrobial, and antioxidant properties.[1] Furthermore, specific imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors, highlighting their potential in the treatment of neurological disorders.[4]

The synthetic accessibility and the potential for diverse functionalization of the imidazo[1,2-a]pyrazine ring system are key to its utility. A highly versatile and strategic starting material for the construction of these valuable compounds is 2-chloro-6-(1H-imidazol-1-yl)pyrazine. This building block offers a reactive handle at the 2-position of the pyrazine ring, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies. This application note provides detailed protocols and scientific rationale for the use of this compound in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Core Synthetic Strategies: Functionalization of this compound

The electron-deficient nature of the pyrazine ring activates the chlorine atom at the 2-position for palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective introduction of amine and aryl functionalities, which are crucial for tuning the pharmacological properties of the resulting imidazo[1,2-a]pyrazine derivatives.

I. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[5] Its application to this compound allows for the introduction of a diverse range of primary and secondary amines, which can serve as key pharmacophoric elements or as handles for further derivatization.

The success of the Buchwald-Hartwig amination on electron-deficient heteroaryl chlorides is highly dependent on the judicious selection of the catalyst system.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond. Ligands such as RuPhos and BrettPhos have shown broad utility for the amination of challenging heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines. For substrates with sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) may be employed, though potentially requiring higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents such as toluene or dioxane are typically used to ensure the stability of the catalytic species and to facilitate the dissolution of the reactants.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a representative 2-amino-6-(1H-imidazol-1-yl)pyrazine derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (1-2 mol%), and the ligand (1-2 mol%).

  • Reagent Addition: Add anhydrous, deoxygenated toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 equiv.).

  • Reaction Conditions: The reaction mixture is then heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-6-(1H-imidazol-1-yl)pyrazine derivative.

ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3 (1-2 mol%)Efficient for challenging heteroaryl chlorides.
Ligand RuPhos (1-2 mol%)Bulky, electron-rich ligand promoting C-N bond formation.
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent TolueneAnhydrous, deoxygenated aprotic solvent.
Temperature 80-110 °CTo overcome the activation energy of the reaction.

Table 1. Recommended conditions for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-Cl(L2)->Ligand Exchange R'R''NH, Base Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Ligand Exchange->Ar-Pd(II)-NHR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.

II. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] Applying this reaction to this compound allows for the introduction of a vast array of aryl and heteroaryl substituents, which is critical for modulating the electronic and steric properties of the final imidazo[1,2-a]pyrazine derivatives.

  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), is commonly employed. For the coupling of chloro-heterocycles, which can be less reactive than their bromo or iodo counterparts, more active catalyst systems may be required.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as the coupling partner. Boronic acids are generally stable and commercially available.

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is used to dissolve both the organic-soluble and water-soluble components of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a representative 2-aryl-6-(1H-imidazol-1-yl)pyrazine derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the palladium catalyst (5 mol%).

  • Reagent Addition: Add 1,4-dioxane and an aqueous solution of sodium carbonate (2 M, 2.0 equiv.). The mixture should be degassed by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-(1H-imidazol-1-yl)pyrazine.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Base Aqueous Na₂CO₃ (2 M, 2.0 equiv.)Essential for the transmetalation step.
Solvent 1,4-Dioxane/WaterA two-phase system to dissolve all reactants.
Temperature 80-100 °CTo facilitate the coupling of the less reactive chloride.

Table 2. Recommended conditions for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

References

Application Notes & Protocols: A Guide to the Synthesis and Derivatization of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive framework for the preparation of diverse chemical libraries derived from 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. We delve into the strategic rationale behind common synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, step-by-step protocols are provided to facilitate the generation of novel analogs for robust Structure-Activity Relationship (SAR) studies, a critical process in modern drug discovery.[4][5]

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1][3] This structural motif is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to strong interactions with biological targets.[6] The this compound scaffold, in particular, offers a versatile starting point for chemical exploration. The chlorine atom serves as a reactive handle for various chemical transformations, allowing for the systematic introduction of a wide range of substituents to probe the chemical space around the core structure.

The primary objective of this guide is to equip researchers with the necessary knowledge and practical protocols to synthesize a library of derivatives from this starting material. By systematically modifying the pyrazine core and evaluating the biological activity of the resulting compounds, researchers can establish a clear Structure-Activity Relationship (SAR). This iterative process of chemical synthesis and biological testing is fundamental to identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.[4][7]

Strategic Approaches to Derivatization

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyrazine ring and the reactive chloro substituent. This allows for several key synthetic strategies to be employed for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most widely used methods for derivatizing aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the chloro-pyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[8] This method is highly versatile, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The reaction is generally tolerant of a broad range of functional groups, making it ideal for late-stage functionalization in a synthetic route.[9]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloro-pyrazine with a primary or secondary amine.[10][11] This is a crucial transformation for introducing diverse amine functionalities, which can significantly impact the pharmacological properties of a molecule. The choice of phosphine ligand is critical for the success of this reaction and can influence the scope of compatible amines.[12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr).[13][14] This reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to its displacement. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed, providing a straightforward method for introducing various functional groups. The reactivity in SNAr reactions is enhanced by the presence of the nitrogen atoms in the pyrazine ring, which help to stabilize the intermediate Meisenheimer complex.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives of this compound.

Diagram: Synthetic Workflow for Derivatization

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Alkyl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) A->D E Library of C-C Coupled Derivatives B->E F Library of C-N Coupled Derivatives C->F G Library of C-N, C-O, C-S Substituted Derivatives D->G H Characterization (NMR, MS, HPLC) E->H F->H G->H I Biological Screening & SAR Analysis H->I

Caption: General workflow for the synthesis and evaluation of derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 2-(Aryl/Alkyl)-6-(1H-imidazol-1-yl)pyrazine derivatives.

Materials:

  • This compound

  • Aryl or Alkyl Boronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 2-(Amino)-6-(1H-imidazol-1-yl)pyrazine derivatives.

Materials:

  • This compound

  • Primary or Secondary Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Toluene

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a reaction vessel.

  • Add dry toluene and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add this compound (1.0 eq), the desired amine (1.5 eq), and NaOtBu (1.5 eq).

  • Seal the reaction vessel and heat to 100 °C for 16-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-(Amino/Alkoxy/Thio)-6-(1H-imidazol-1-yl)pyrazine derivatives.

Materials:

  • This compound

  • Nucleophile (Amine, Alcohol, or Thiol; 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) for alcohols/thiols (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the nucleophile (2.0 eq) and the base (K₂CO₃ for amines; NaH for alcohols/thiols) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude material by silica gel column chromatography to obtain the final product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Characterization of Derivatives

Thorough characterization of all newly synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.[16][17]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition (via HRMS).[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds.

Table 1: Representative Analytical Data for Hypothetical Derivatives
Derivative IDR GroupSynthetic MethodExpected [M+H]⁺Key ¹H NMR Signals (δ, ppm)
PZ-001 PhenylSuzuki-Miyaura237.18.5-9.0 (pyrazine-H), 7.2-7.8 (imidazole-H, phenyl-H)
PZ-002 MorpholinoBuchwald-Hartwig248.18.2-8.6 (pyrazine-H), 7.1-7.6 (imidazole-H), 3.7-3.9 (morpholino-H)
PZ-003 PhenoxySNAr238.18.3-8.7 (pyrazine-H), 7.0-7.5 (imidazole-H, phenoxy-H)

Application in SAR Studies

The synthesized library of derivatives serves as the foundation for SAR studies. The goal is to correlate specific structural modifications with changes in biological activity.

Diagram: The Iterative Cycle of SAR

SAR_Cycle A Design of Analogs B Chemical Synthesis A->B Hypothesis C Biological Testing (e.g., in vitro assays) B->C Compound Library D Data Analysis & SAR Elucidation C->D Activity Data D->A New Insights

Caption: The iterative cycle of design, synthesis, and testing in SAR studies.

Protocol 4: General Workflow for In Vitro Biological Screening

The choice of biological assay will depend on the therapeutic target of interest. The following is a general workflow for an in vitro screening campaign.

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the stock solutions to the desired final concentrations in the appropriate assay buffer.

  • Biological Assay: Perform the specific biological assay (e.g., enzyme inhibition assay, cell viability assay, receptor binding assay).[18][19] Include appropriate positive and negative controls.

  • Data Acquisition: Measure the output of the assay (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the relevant biological activity parameters, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • SAR Analysis: Correlate the biological activity data with the structural features of the compounds to identify key structural motifs that contribute to or detract from activity.[4]

Conclusion

This application note provides a comprehensive guide to the synthesis and derivatization of this compound for the purpose of conducting SAR studies. The protocols and strategies outlined herein offer a robust framework for generating diverse chemical libraries and systematically exploring the chemical space around this privileged scaffold. The successful application of these methods will undoubtedly accelerate the discovery of novel and potent therapeutic agents.

References

Analytical methods for the characterization of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazine, it serves as a versatile building block in the synthesis of complex molecules, including potential therapeutic agents. The unique arrangement of its pyrazine, imidazole, and chloro moieties imparts specific physicochemical properties that make it a valuable intermediate. Given its role in synthetic pathways, ensuring the identity, purity, and stability of this compound is paramount. A rigorous and multi-faceted analytical approach is required to establish a comprehensive quality profile.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the characterization of this compound. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the methodologies are not only followed but also understood. We will explore a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis—to build a complete and reliable analytical dossier.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for method development. The following table summarizes key physicochemical data.

PropertyValueSource/Basis
Molecular Formula C₇H₅ClN₄Calculated
Molecular Weight 180.60 g/mol Calculated
Appearance White to off-white or pale yellow solidAnalogy with similar substituted pyrazines[1]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Sparingly soluble in waterGeneral solubility of similar heterocyclic compounds
CAS Number 871338-76-2Vendor Information

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR provide definitive confirmation of the substitution pattern on both the pyrazine and imidazole rings and verify the connectivity between them. The chemical shifts, multiplicities (splitting patterns), and integration of the proton signals, along with the number and chemical shifts of the carbon signals, create a unique fingerprint of the molecule.

Predicted NMR Spectral Data

The following data are predicted based on the analysis of structurally related imidazole and pyrazine compounds.[2][3] Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm) Description
~8.80Singlet, 1H (Pyrazine C-H)~152.0Pyrazine C-Cl
~8.45Singlet, 1H (Pyrazine C-H)~148.5Pyrazine C-N(Im)
~8.10Singlet, 1H (Imidazole C2-H)~140.0Imidazole C2
~7.50Singlet, 1H (Imidazole C5-H)~135.0Pyrazine C-H
~7.20Singlet, 1H (Imidazole C4-H)~130.5Pyrazine C-H
~129.0Imidazole C4
~118.0Imidazole C5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.

Senior Application Scientist's Note: The choice of solvent is critical. While CDCl₃ is a common starting point, DMSO-d₆ can be beneficial if solubility is an issue or if acidic protons need to be observed. The predicted chemical shifts will change based on the solvent. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed if the 1D spectra are complex or if assignments are ambiguous.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. It excels at separating the main compound from non-volatile impurities, such as unreacted starting materials (e.g., 2,6-dichloropyrazine), by-products, or degradation products. A gradient elution method provides robust separation of compounds with a range of polarities.

Potential Impurities
  • Starting Materials: 2,6-Dichloropyrazine, Imidazole.

  • Di-substituted By-product: 2,6-di(1H-imidazol-1-yl)pyrazine.

  • Hydrolysis Product: 6-(1H-imidazol-1-yl)pyrazin-2-ol.

Experimental Protocol: HPLC Purity Method
  • Sample and Standard Preparation:

    • Sample Stock Solution: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL.

    • Working Sample Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    Parameter Condition
    Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm and 280 nm
    Injection Volume 10 µL
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the working sample solution.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The DAD allows for peak purity analysis and comparison of UV spectra against a reference standard to aid in identification.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Diluent (ACN:H2O) Prep1->Prep2 HPLC HPLC System (C18 Column, Gradient) Prep2->HPLC DAD DAD Detection (254 nm) HPLC->DAD Chrom Generate Chromatogram DAD->Chrom Integ Integrate Peaks Chrom->Integ Purity Calculate Area % Purity Integ->Purity

Caption: General workflow for HPLC-based purity analysis.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and specific technique ideal for identifying the main compound and any volatile or semi-volatile impurities.[4][5] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted molecules into a unique pattern (mass spectrum) that serves as a molecular fingerprint. This is particularly useful for confirming the molecular weight and identifying halogenated compounds due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).[6]

Experimental Protocol: GC-MS Identification
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as Methanol or Ethyl Acetate.

  • Instrumentation and Conditions:

    • A GC-MS system with an Electron Ionization (EI) source.

    Parameter Condition
    GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1)
    Injection Volume 1 µL
    Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C.
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range m/z 40-350
  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺) peak at m/z 180 and the M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

    • Interpret the key fragment ions to further confirm the structure.

    • Compare the obtained mass spectrum with a commercial or in-house spectral library for confirmation.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent GC GC Separation (DB-5ms Column) Prep->GC MS MS Detection (EI, 70 eV) GC->MS TIC Generate TIC MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Molecular Ion & Fragmentation Pattern Spectrum->Identify

Caption: Workflow for GC-MS based structural confirmation.

Thermal Properties Characterization

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties, stability, and composition.[7]

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and polymorphism.

  • TGA measures the change in mass of a sample as a function of temperature, which is used to assess thermal stability and determine the presence of residual solvents or water (solvates/hydrates).[8][9]

Experimental Protocol: DSC and TGA
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrumentation and Conditions:

    Technique Parameter Condition
    DSC Temperature Range 25 °C to 300 °C (or above expected melt)
    Heating Rate 10 °C/min
    Atmosphere Nitrogen, 50 mL/min
    Pan Type Vented or hermetically sealed aluminum pan
    TGA Temperature Range 25 °C to 500 °C
    Heating Rate 10 °C/min
    Atmosphere Nitrogen, 50 mL/min
  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. A sharp endotherm is indicative of a pure, crystalline material.

    • TGA: Examine the thermogram for any mass loss events. A significant mass loss before the decomposition temperature may indicate the presence of residual solvent or water. Determine the onset of decomposition as an indicator of thermal stability.

Senior Application Scientist's Note: For a comprehensive study, coupling TGA with an evolved gas analyzer like FTIR or MS (TGA-EGA) can identify the specific molecules (e.g., water, solvents) being released during a mass loss event, providing definitive information on the sample's composition.[9]

Comprehensive Characterization Strategy

A single analytical technique is insufficient for full characterization. A logical, orthogonal approach ensures that all aspects of the compound's quality are assessed.

Visualization: Overall Analytical Strategy

Overall_Strategy cluster_nodes cluster_results NMR NMR Spectroscopy (¹H, ¹³C) Res_NMR Structure Confirmed Identity Verified NMR->Res_NMR HPLC HPLC-UV/DAD Res_HPLC Purity (%) Determined Impurity Profile HPLC->Res_HPLC GCMS GC-MS Res_GCMS Molecular Weight Verified Volatile Impurities ID'd GCMS->Res_GCMS Thermal Thermal Analysis (DSC, TGA) Res_Thermal Melting Point Thermal Stability Thermal->Res_Thermal Start Sample: This compound Start->NMR Start->HPLC Start->GCMS Start->Thermal Final Certificate of Analysis (Complete Profile) Res_NMR->Final Res_HPLC->Final Res_GCMS->Final Res_Thermal->Final

Caption: An integrated analytical strategy for complete characterization.

Conclusion

The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for structural verification, while HPLC provides a robust and accurate measure of purity. GC-MS offers orthogonal confirmation of identity and detection of volatile impurities, and thermal analysis defines critical physical properties like melting point and thermal stability. By implementing these detailed protocols and understanding the principles behind them, researchers can ensure the quality, consistency, and reliability of this important chemical intermediate, thereby building a solid foundation for successful research and development outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this specific synthesis.

The primary and most direct synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and imidazole.[1][2] The electron-deficient nature of the pyrazine ring facilitates the displacement of a chloride ion by the nucleophilic imidazole.[2] This guide will focus on troubleshooting and optimizing this key reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound via the SNAr reaction can stem from several factors. The key is to systematically investigate and optimize the reaction conditions.

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or suboptimal concentrations of reactants.

  • Side Reactions: The formation of byproducts, such as the disubstituted 2,6-di(1H-imidazol-1-yl)pyrazine, can significantly reduce the yield of the desired monosubstituted product.

  • Decomposition: The starting materials or the product might be sensitive to the reaction conditions, leading to decomposition.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP.[2][3]These solvents can effectively solvate the cation of the imidazole salt and facilitate the nucleophilic attack on the electron-deficient pyrazine ring.[4]
Base Employ a non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity. Stronger, non-nucleophilic bases are generally preferred to avoid competing reactions.
Temperature Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish.Higher temperatures can increase the reaction rate but may also promote the formation of the disubstituted byproduct. Careful monitoring is essential.
Stoichiometry Use a slight excess of imidazole (1.1-1.2 equivalents) relative to 2,6-dichloropyrazine.This can help drive the reaction towards the monosubstituted product. A large excess of imidazole should be avoided to minimize the formation of the disubstituted product.
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC or LC-MS.This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

Experimental Protocol: General Procedure for SNAr Reaction

SNAr_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Workup & Purification A Dissolve 2,6-dichloropyrazine in anhydrous DMF D Slowly add the imidazole salt solution to the 2,6-dichloropyrazine solution A->D B Add base (e.g., NaH) to a separate flask with anhydrous DMF C Add imidazole to the base suspension at 0°C B->C C->D E Stir at room temperature and monitor by TLC/LC-MS D->E F Quench reaction with water E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of this compound.

Q2: I am observing a significant amount of a byproduct that I suspect is the disubstituted pyrazine. How can I minimize its formation?

A2: The formation of 2,6-di(1H-imidazol-1-yl)pyrazine is a common issue. The second substitution is often faster than the first due to the electron-donating nature of the first imidazole substituent, which can activate the remaining chlorine atom.

Strategies to Minimize Disubstitution:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a large excess of 2,6-dichloropyrazine can favor monosubstitution, but this may require a more challenging purification to remove the unreacted starting material. A slight excess of imidazole is often a good compromise.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second substitution.

  • Slow Addition of Nucleophile: Adding the deprotonated imidazole solution slowly to the solution of 2,6-dichloropyrazine can help to maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring the second substitution.

  • Choice of Base: A weaker base might slow down the overall reaction but could provide better selectivity for the monosubstituted product.

Q3: The purification of the final product is challenging. What are the best practices for purification?

A3: Effective purification is critical for obtaining a high-purity product.

Purification Recommendations:

  • Column Chromatography: Column chromatography on silica gel is the most common and effective method for purifying this compound.[5]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • TLC Monitoring: Use TLC to identify the fractions containing the desired product and to separate it from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be used as a final purification step to obtain highly pure crystals. Suitable solvent systems can be determined by small-scale solubility tests.

  • Aqueous Workup: During the workup, washing the organic layer with water or a mild aqueous acid can help to remove any remaining imidazole and inorganic salts.

Q4: Are there alternative synthetic routes to consider if the SNAr reaction is not providing satisfactory results?

A4: While the SNAr reaction is the most direct approach, other methods can be explored, particularly those involving metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[6][7][8] It could be a viable alternative to the SNAr reaction, especially if the SNAr conditions are too harsh for other functional groups on the molecule.[7] This would involve reacting 2,6-dichloropyrazine with imidazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[6][8]

Buchwald_Hartwig Reactants 2,6-Dichloropyrazine + Imidazole Product This compound Reactants->Product Heat Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene or Dioxane) Solvent->Product

Caption: Key components of a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyrazines. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during experimental work. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insights. This resource is structured in a question-and-answer format to directly address specific challenges you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Condensation Reactions (1,2-Diketones and 1,2-Diamines)

The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a cornerstone of pyrazine synthesis. While seemingly straightforward, this reaction is often plagued by side products, particularly when using unsymmetrical reactants.[1]

Question 1: I'm attempting to synthesize a mono-substituted pyrazine using an unsymmetrical diketone and ethylenediamine, but I'm getting a mixture of regioisomers. How can I improve the selectivity?

Answer:

This is a classic challenge in pyrazine chemistry. The reaction of an unsymmetrical 1,2-dicarbonyl with a symmetrical 1,2-diamine can theoretically lead to two different regioisomers. The root cause lies in the similar reactivity of the two carbonyl groups, leading to a lack of regiocontrol during the initial condensation and subsequent cyclization.

Causality and Mechanism: The initial step is the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the diketone. With an unsymmetrical diketone, this can occur at either carbonyl, leading to two different amino-keto intermediates. These intermediates then undergo intramolecular cyclization and subsequent oxidation to form the two possible pyrazine products.

Troubleshooting and Solutions:

  • Steric Hindrance: One of the most effective strategies is to utilize steric hindrance to your advantage. If one of the substituents on the diketone is significantly bulkier than the other, the incoming diamine will preferentially attack the less sterically hindered carbonyl group. This can dramatically improve the regioselectivity of the reaction.

  • Electronic Effects: The electronic nature of the substituents can also influence the reactivity of the carbonyl groups. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect. By carefully choosing your starting materials, you can direct the reaction towards the desired isomer.

  • Alternative Synthetic Routes: When high regioselectivity is critical, it may be necessary to abandon the direct condensation approach in favor of a multi-step synthesis that allows for the unambiguous placement of substituents.[1] For example, building the pyrazine ring from a pre-functionalized α-amino ketone can provide absolute control over the substitution pattern.

Question 2: My reaction mixture is turning dark, and I'm isolating a significant amount of polymeric material alongside my desired pyrazine. What's causing this and how can I prevent it?

Answer:

The formation of dark, often intractable, polymeric byproducts is a common issue, particularly when the reaction is run at elevated temperatures or for extended periods.[2] This is generally due to self-condensation reactions of the starting materials or intermediates, as well as potential degradation of the pyrazine product itself under harsh conditions.

Causality and Mechanism: The highly reactive dicarbonyl compounds can undergo self-condensation, especially in the presence of base or heat. Similarly, the intermediate dihydropyrazines are often unstable and can polymerize or undergo other side reactions if not efficiently oxidized to the aromatic pyrazine.[3]

Troubleshooting and Solutions:

  • Temperature Control: Carefully control the reaction temperature. While some heat is often necessary to drive the reaction to completion, excessive temperatures can accelerate side reactions.[3][4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS.

  • Reaction Time: Minimize the reaction time. Prolonged reaction times can lead to the accumulation of side products.[2] Monitor the reaction closely and quench it as soon as the starting materials have been consumed.

  • Inert Atmosphere: If your intermediates are sensitive to air oxidation, which can lead to complex side reactions and discoloration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]

  • Choice of Oxidizing Agent: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. The choice of oxidizing agent is crucial. Mild oxidizing agents like manganese dioxide (MnO2) or copper(II) salts are often preferred over stronger oxidants that can lead to over-oxidation or degradation of the pyrazine ring.[3][5]

Section 2: Oxidation of Dihydropyrazines

The oxidation of a dihydropyrazine to the corresponding aromatic pyrazine is a critical step. Incomplete or overly aggressive oxidation can lead to a host of problems.

Question 3: I've successfully formed the dihydropyrazine intermediate, but the subsequent oxidation step is giving me a low yield of the final pyrazine, and I'm recovering unreacted starting material. What's going wrong?

Answer:

Low yields during the oxidation step often point to an inappropriate choice of oxidizing agent, suboptimal reaction conditions, or instability of the dihydropyrazine intermediate.

Causality and Mechanism: The dihydropyrazine needs to lose two hydrogen atoms to achieve aromaticity. This process requires an oxidizing agent to accept those hydrogens. If the oxidizing agent is too weak or is deactivated, the reaction will not proceed to completion.

Troubleshooting and Solutions:

  • Oxidizing Agent Selection: The choice of oxidizing agent is critical. Common and effective oxidizing agents for this transformation include manganese dioxide (MnO2) and copper(II) oxide.[3][5] The reactivity of these agents can vary depending on their preparation and activation. Ensure you are using an active form of the oxidant.

  • Stoichiometry of Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. It is common to use several equivalents to drive the reaction to completion.

  • Solvent and Temperature: The choice of solvent can influence the efficiency of the oxidation. Aprotic solvents are often preferred. The reaction temperature should be optimized; sometimes gentle heating is required to facilitate the oxidation.

  • In Situ Oxidation: In many cases, it is advantageous to perform the oxidation in situ, meaning the oxidizing agent is present during the initial condensation reaction. This can prevent the isolation of the potentially unstable dihydropyrazine intermediate.

Section 3: Metal-Catalyzed Cross-Coupling Reactions

Functionalizing a pre-formed pyrazine ring using metal-catalyzed cross-coupling reactions is a powerful tool for creating complex derivatives. However, these reactions come with their own set of potential side reactions.

Question 4: I'm trying to perform a Suzuki coupling on a chloropyrazine, but I'm observing significant amounts of a homocoupled pyrazine byproduct. How can I suppress this side reaction?

Answer:

Homocoupling of the pyrazine starting material is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heterocycles like pyrazine.[6]

Causality and Mechanism: This side reaction can occur through several pathways, including a competing reaction where two molecules of the chloropyrazine couple with each other, or through the reaction of the organoboron reagent with itself. The specific mechanism can be influenced by the catalyst, ligands, base, and solvent used.

Troubleshooting and Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical in controlling the catalytic cycle and minimizing side reactions. Bulky, electron-rich ligands often favor the desired cross-coupling pathway over homocoupling. Experiment with different ligands to find the optimal one for your specific substrates.

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki reaction. A weaker base may be less likely to promote side reactions. It is worth screening different bases (e.g., carbonates, phosphates) to find the one that gives the best results.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of the homocoupling reaction relative to the desired cross-coupling.

  • Slow Addition: Slowly adding the boronic acid or the chloropyrazine to the reaction mixture can help to maintain a low concentration of one of the coupling partners, which can disfavor the homocoupling reaction.

Data Summary Table

Problem Potential Cause Recommended Action Expected Outcome
Low Yield Suboptimal temperatureOptimize reaction temperature; avoid excessive heat which can cause degradation.[2][3][4]Increased yield of desired pyrazine.
Incorrect reactant ratioVary the molar ratio of reactants to find the optimal balance.[7]Improved conversion and yield.
Impure starting materialsPurify starting materials before use.Reduced side reactions and higher yield.[4]
Formation of Isomers Use of unsymmetrical reactantsEmploy starting materials with significant steric or electronic differentiation.[2]Improved regioselectivity.
Consider a multi-step synthesis for absolute regiocontrol.[1]Single desired isomer.
Polymerization/Darkening High reaction temperatureLower the reaction temperature.[4]Cleaner reaction profile.
Extended reaction timeMonitor the reaction and quench upon completion.[2]Minimized byproduct formation.
Air sensitivityRun the reaction under an inert atmosphere.[4]Reduced discoloration and side reactions.
Incomplete Oxidation Inactive oxidizing agentUse a freshly activated oxidizing agent like MnO2.Complete conversion to the aromatic pyrazine.
Insufficient oxidantIncrease the stoichiometric equivalents of the oxidizing agent.Drive the reaction to completion.
Homocoupling in Cross-Coupling Suboptimal ligandScreen bulky, electron-rich phosphine ligands.Suppression of homocoupling byproduct.
Inappropriate baseTest a range of bases to find the most selective conditions.Increased yield of the cross-coupled product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazine via Condensation and In Situ Oxidation
  • To a solution of the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the 1,2-diamine (1.0-1.2 eq).

  • Add the oxidizing agent (e.g., activated MnO2, 5-10 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-100 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid oxidant.

  • Wash the solid with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.[8][9]

Visualizations

Troubleshooting Workflow for Low Pyrazine Yield

Troubleshooting Low Yield start Low Pyrazine Yield check_temp Is Temperature Optimal? start->check_temp check_reactants Are Reactants Pure? check_temp->check_reactants Yes optimize_temp Optimize Temperature (e.g., 50-100 °C) check_temp->optimize_temp No check_ratio Is Reactant Ratio Correct? check_reactants->check_ratio Yes purify_reactants Purify Starting Materials check_reactants->purify_reactants No check_oxidation Is Oxidation Complete? check_ratio->check_oxidation Yes optimize_ratio Vary Reactant Stoichiometry check_ratio->optimize_ratio No optimize_oxidation Screen Oxidants/ Increase Equivalents check_oxidation->optimize_oxidation No success Improved Yield check_oxidation->success Yes optimize_temp->check_reactants purify_reactants->check_ratio optimize_ratio->check_oxidation optimize_oxidation->success

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

Regioisomer Formation in Pyrazine Synthesis

Regioisomer Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products unsym_diketone R1-C=O R2-C=O intermediate1 Intermediate A unsym_diketone:c1->intermediate1 Attack at C1 intermediate2 Intermediate B unsym_diketone:c2->intermediate2 Attack at C2 diamine H2N-CH2-CH2-NH2 diamine->intermediate1 diamine->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization & Oxidation product2 Regioisomer 2 intermediate2->product2 Cyclization & Oxidation

Caption: Formation of regioisomers from an unsymmetrical diketone.

References

Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling with Pyrazine Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing cross-coupling reactions with pyrazine chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heteroaromatic substrates. Pyrazines are crucial scaffolds in pharmaceuticals and functional materials, yet their successful functionalization via cross-coupling requires a nuanced understanding of catalytic systems.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven strategies.

Section 1: General Troubleshooting Guide for Pyrazine Cross-Coupling

This section addresses common problems in a question-and-answer format, providing a logical path to diagnose and solve issues irrespective of the specific coupling reaction.

Q1: My reaction shows no or very low conversion. What are the primary suspects?

Low conversion is the most common issue, often stemming from the inherent properties of pyrazine chlorides. The two primary culprits are inefficient oxidative addition and catalyst deactivation.

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds.[3][4] The electron-deficient nature of the pyrazine ring somewhat activates the C-Cl bond towards oxidative addition, but this effect can be counteracted by electron-donating groups on the pyrazine itself.[1][2]

    • Causality: Oxidative addition is typically the rate-determining step.[4] For this step to occur, the electron density at the palladium(0) center must be high enough to attack the σ* orbital of the C-Cl bond.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands increase the electron density on the palladium center, promoting the oxidative addition step.[5][6] Consider using a palladium precatalyst, which can lead to a cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[3]

  • Catalyst Deactivation/Poisoning: The pyrazine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst.[4][7] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.[7][8]

    • Causality: The formation of an off-cycle, inactive palladium-pyrazine complex reduces the concentration of the active catalyst.

    • Solution: Use sterically hindered ligands. The bulk of ligands like XPhos or BrettPhos can physically block the pyrazine nitrogen from accessing and binding to the palladium center.[5] Additionally, ensure a strictly inert atmosphere, as oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides, a problem exacerbated in sensitive systems.[9]

Q2: I'm observing significant starting material decomposition and/or formation of homocoupled byproducts. What's going wrong?

This often points to issues with the reaction conditions being too harsh or an imbalance in the catalytic cycle.

  • Protodehalogenation (Loss of Cl): You may see the corresponding pyrazine (without the chlorine) as a byproduct. This can be caused by certain bases or impurities in the reaction.

  • Homocoupling (Biaryl or Bipyrazine Formation): This side reaction can occur if the transmetalation or reductive elimination steps are slow compared to side reactions of the organometallic coupling partner or the aryl halide.[10][11]

    • Causality: For Suzuki couplings, boronic acid homocoupling can be promoted by oxygen. For the aryl halide, homocoupling can be promoted by certain catalyst/ligand combinations.

    • Solution:

      • Lower the Temperature: High temperatures can accelerate decomposition pathways.

      • Screen Your Base: A base that is too strong or has poor solubility can lead to side reactions. Consider switching from a very strong base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), which are often effective and milder.[12]

      • Check Reagent Purity: Ensure your boronic acid (for Suzuki) or other organometallic reagent is pure and that solvents are rigorously dried and degassed.[8]

Q3: How do I choose the right catalyst system (palladium source and ligand) from the start?

While every substrate pair is unique, a logical starting point can save significant optimization time.

  • Palladium Source: For initial screening, a G3 or G4 Buchwald precatalyst is often an excellent choice. These are air-stable and efficiently generate the active Pd(0) species under mild conditions with a wide range of ligands.[13] Pd₂(dba)₃ is another reliable Pd(0) source.[14]

  • Ligand Selection: The ligand is the most critical variable.[3] For the challenging C-Cl bond of pyrazines, start with bulky, electron-rich biaryl phosphine ligands.

    • Good Starting Points: SPhos, RuPhos, or XPhos. These have proven effective for a wide range of difficult cross-couplings.

    • Why?: Their steric bulk prevents catalyst inhibition by the pyrazine nitrogen, and their electron-donating properties accelerate the rate-limiting oxidative addition step.[5]

Section 2: Reaction-Specific FAQs & Optimized Protocols

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation with pyrazine chlorides.[1]

FAQ: What is the best base for Suzuki coupling with pyrazine chlorides, and how can I avoid protodeboronation of my boronic acid?

The choice of base is critical. It must be strong enough to facilitate the transmetalation step without causing significant protodeboronation (the replacement of the boronic acid group with a hydrogen).[10]

  • Recommended Bases: K₃PO₄ and Cs₂CO₃ are often the most effective choices.[15] They provide a good balance of reactivity and functional group tolerance. Stronger bases like NaOtBu can sometimes be used but increase the risk of side reactions.

  • Avoiding Protodeboronation: This side reaction is often exacerbated by excess water and high temperatures. While aqueous solvent mixtures (e.g., Dioxane/H₂O) are common, using anhydrous solvents with a carefully controlled amount of base can minimize this issue.[15] Using potassium trifluoroborate salts instead of boronic acids can also increase stability and prevent this side reaction.[2]

This protocol provides a robust starting point for coupling various arylboronic acids with 2-chloropyrazine.

Method 1: Conventional Heating

  • Setup: To a dry Schlenk tube under an argon atmosphere, add the 2-chloropyrazine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst system (e.g., SPhos Precatalyst, 2 mol%).[15]

  • Solvent: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture and heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrazine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Method 2: Microwave-Assisted Microwave irradiation can dramatically reduce reaction times, which is particularly valuable for pyrazine substrates.[1][2]

  • Setup: In a microwave vial, combine 2-chloropyrazine (0.5 mmol), arylboronic acid (0.75 mmol), PdCl₂(dppf) (3 mol%), and Cs₂CO₃ (1.5 mmol).[15]

  • Solvent: Add a 4:1 mixture of Dioxane/H₂O (2.5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 130-150 °C for 15-30 minutes.[15]

  • Workup: Follow the same workup procedure as for conventional heating.

ParameterCondition A (General)Condition B (For Electron-Rich Pyrazines)Condition C (Microwave)Rationale & Reference
Pd Source SPhos G3 Precatalyst (2 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(dppf) (3 mol%)Precatalysts are robust; dppf is common for microwave methods.[13][15]
Ligand (as part of precatalyst)RuPhos (4 mol%)(as part of Pd source)Bulky, electron-rich ligands are essential for C-Cl activation.[5]
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2.5 equiv)Na₂CO₃ (3 equiv)K₃PO₄ and Cs₂CO₃ are highly effective for challenging couplings.[14][15]
Solvent 1,4-Dioxane or TolueneTolueneDioxane/H₂O (4:1)Anhydrous solvents can improve reproducibility; aqueous mixtures work well for microwave.[15]
Temperature 100-110 °C110 °C150 °CHigher temperatures are needed for C-Cl activation.[15]
B. Buchwald-Hartwig Amination

Forming C-N bonds with pyrazine chlorides is notoriously difficult due to severe catalyst inhibition by both the substrate and the amine coupling partner.[3][8]

FAQ: My Buchwald-Hartwig amination is failing completely. I suspect catalyst poisoning. How can I overcome this?

This is the central challenge. Success hinges on choosing a catalytic system that is highly active and sterically shielded.

  • Ligand is Key: Use the most sterically demanding and electron-rich ligands available. BrettPhos and RuPhos were specifically designed for challenging aminations.[5] The bulky adamantyl or cyclohexyl groups on these ligands create a protective pocket around the palladium atom, preventing the pyrazine nitrogen from binding while still allowing the catalytic cycle to proceed.

  • Use a Precatalyst: Buchwald's G3 or G4 precatalysts are highly recommended. They form the active LPd(0) species efficiently at room temperature, even with weaker bases, minimizing catalyst decomposition before the reaction begins.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a viable alternative.[12][16]

  • Setup: In a glovebox, add the aryl amine (1.2 mmol), NaOtBu (1.4 mmol), and BrettPhos G3 Precatalyst (1-2 mol%) to a dry Schlenk tube.

  • Reagents: Add the 2-chloropyrazine (1.0 mmol).

  • Solvent: Add anhydrous toluene or tert-butanol (5 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C.

  • Monitoring: Follow the reaction by LC-MS. These reactions can be slow, sometimes requiring 12-24 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify via column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylpyrazines.[1]

FAQ: Is the copper co-catalyst necessary? I'm seeing issues with alkyne homocoupling (Glaser coupling).

While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to form a reactive copper acetylide, this can also promote the undesirable homocoupling of the terminal alkyne.[17][18]

  • When to Use Copper-Free Conditions: For many modern systems, especially with highly active palladium/phosphine catalysts, the copper co-catalyst is not only unnecessary but can be detrimental.[19][20] If you observe significant Glaser coupling, switching to a copper-free protocol is the first and best troubleshooting step.

  • Copper-Free Conditions: These reactions rely on a highly active palladium catalyst to facilitate the direct reaction between the alkyne (activated by a base) and the palladium-aryl complex. An amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent.[18]

  • Setup: To a dry Schlenk tube under argon, add 2-chloropyrazine (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and the terminal alkyne (1.5 mmol).[1]

  • Solvent/Base: Add degassed triethylamine (NEt₃) (5 mL).

  • Reaction: Heat the mixture to 80-90 °C.

  • Monitoring: Monitor by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction, remove the triethylamine under reduced pressure, and partition the residue between water and an organic solvent. Wash, dry, concentrate, and purify by chromatography.

Section 3: Visual Workflows & Diagrams

Troubleshooting Workflow for Pyrazine Cross-Coupling

This diagram provides a logical decision-making process for troubleshooting common issues.

troubleshooting_workflow start Reaction Start check_conversion Low / No Conversion? start->check_conversion check_purity Check Reagent Purity & Inert Atmosphere check_conversion->check_purity Yes check_decomposition Decomposition / Side Products? check_conversion->check_decomposition No screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) check_purity->screen_ligands increase_temp Increase Temperature (e.g., 100 -> 110 °C) screen_ligands->increase_temp success Reaction Successful increase_temp->success screen_base Screen Milder Base (e.g., NaOtBu -> K3PO4) check_decomposition->screen_base Yes check_decomposition->success No lower_temp Lower Temperature screen_base->lower_temp lower_temp->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Key Components for a Successful Reaction Setup

This diagram illustrates the essential elements and their relationships for a robust experimental setup.

reaction_setup vessel Reaction Vessel (Schlenk Tube / Vial) sub_pyrazine Pyrazine Chloride (Substrate) sub_pyrazine->vessel sub_partner Coupling Partner (Boronic Acid, Amine, Alkyne) sub_partner->vessel catalyst Catalyst System catalyst->vessel pd_source Palladium Source (Precatalyst, Pd2(dba)3) catalyst->pd_source ligand Ligand (Bulky, Electron-Rich) catalyst->ligand environment Reaction Environment environment->vessel atmosphere Inert Atmosphere (Argon / Nitrogen) environment->atmosphere solvent Anhydrous, Degassed Solvent (Toluene, Dioxane) environment->solvent base Base (K3PO4, NaOtBu) environment->base

Caption: Core components for a robust cross-coupling reaction setup.

References

Technical Support Center: Overcoming Low Reactivity of 2-Chloropyrazines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the inherent challenges associated with the low reactivity of 2-chloropyrazines in palladium-catalyzed cross-coupling reactions. The pyrazine core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2]

The principal challenge stems from the electronic nature of the pyrazine ring. As an electron-deficient heterocycle, it strengthens the C-Cl bond, making the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically demanding and often sluggish.[3][4] This guide provides a structured approach to troubleshooting common issues and offers validated strategies to enhance reaction efficiency and yield.

Part 1: Troubleshooting Guide

This section addresses common failures and low-yield scenarios encountered during the cross-coupling of 2-chloropyrazines. The solutions are presented in a question-and-answer format, focusing on the underlying chemical principles.

General Issues

Q: My coupling reaction with a 2-chloropyrazine substrate is showing no conversion, or I'm only recovering the starting material. What's the fundamental problem?

A: The most common culprit is a failure in the oxidative addition step. The C-Cl bond in 2-chloropyrazine is significantly stronger than its C-Br or C-I counterparts, requiring a highly active catalyst to initiate the reaction.[5] Several factors could lead to this failure:

  • Inactive Catalyst System: The combination of your palladium source and ligand is not potent enough. Standard catalysts like Pd(PPh₃)₄, which may work for aryl bromides or iodides, often fail entirely with chloropyrazines.[4][6] The palladium center must be sufficiently electron-rich and sterically accessible to break the C-Cl bond.

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the palladium center, effectively inhibiting its catalytic activity.[6] This is particularly problematic with less sterically hindered ligands that do not adequately shield the metal.

  • Poor Reaction Conditions: Sub-optimal temperature, an inappropriate base, or the wrong solvent can prevent the reaction from starting. Aryl chloride couplings almost always require elevated temperatures to proceed efficiently.[3]

Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki-Miyaura coupling with a 2-chloropyrazine and an arylboronic acid, but the yield is disappointingly low. What specific adjustments should I make?

A: Low yields in this context are frequent and can be systematically addressed by evaluating the catalyst system, base, and solvent.

  • Upgrade Your Ligand: This is the most critical variable. For electron-deficient chlorides, you need bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and promote the reductive elimination step.[7][8] Consider switching from simple ligands like PPh₃ to more advanced, sterically hindered ligands.

  • Re-evaluate Your Base: The base plays a crucial role in the transmetalation step. A weak base may not be sufficient. Stronger inorganic bases are often required. Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.

  • Increase Reaction Temperature: Chloropyrazine couplings often require temperatures in the range of 100-120 °C.[3] If your current temperature is lower, a significant increase may be necessary. This might require switching to a higher-boiling point solvent.

Q: My main side product is the dehalogenated pyrazine (protodehalogenation). How do I prevent this?

A: Protodehalogenation, the replacement of chlorine with hydrogen, suggests a competing reaction pathway is consuming your starting material.[3] This can arise from several sources:

  • Trace Water/Proton Sources: Rigorously dry your solvent and reagents. Ensure the reaction is performed under a completely inert atmosphere (Argon or Nitrogen).

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at high temperatures, which releases a proton that can then lead to protodehalogenation of your starting material.[6][9] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for this degradation. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

  • Hydride Sources: Some solvents or bases can act as hydride sources, leading to reductive dehalogenation.[6] Ensure high-purity, anhydrous solvents are used.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a 2-chloropyrazine is sluggish and incomplete. How can I drive it to completion?

A: C-N bond formation with chloropyrazines is challenging and highly dependent on the catalyst system and base.[10][11]

  • Catalyst and Ligand Choice: This reaction is exceptionally sensitive to the ligand used.[8] Modern biarylphosphine ligands developed by Buchwald and Hartwig are essential. Ligands like SPhos, XPhos, and RuPhos are specifically designed to facilitate the coupling of challenging aryl chlorides.[3] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also give more consistent results than generating the active catalyst in situ.[3]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12] The choice of base can be substrate-dependent, and screening may be necessary.

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[11][13] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[13]

Q: Is there an alternative to palladium catalysis for aminating 2-chloropyrazines?

A: Yes. For certain nucleophilic amines, a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) can be effective.[14] The electron-deficient nature of the pyrazine ring makes it susceptible to direct attack by strong nucleophiles. This pathway is often favored by heating the 2-chloropyrazine with the amine in a polar aprotic solvent like DMSO, sometimes with an added base.[14] However, for less nucleophilic amines or more complex substrates, the Buchwald-Hartwig reaction remains the more general and powerful method.[14]

Sonogashira Coupling

Q: What are the key factors for a successful Sonogashira coupling of a terminal alkyne with a 2-chloropyrazine?

A: While challenging, Sonogashira couplings of 2-chloropyrazines are feasible with careful optimization.

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate.[15][16] Ensure your CuI source is fresh and pure.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is still important. While PPh₃ can sometimes be sufficient, more electron-rich ligands may be required to promote the initial oxidative addition.[4]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[17] Anhydrous conditions are crucial to prevent side reactions.

  • Copper-Free Conditions: In some cases, homocoupling of the alkyne (Glaser coupling) can be a problematic side reaction promoted by the copper catalyst. Modern protocols for copper-free Sonogashira couplings exist and may provide a cleaner reaction profile for sensitive substrates.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my specific 2-chloropyrazine coupling?

The ligand is arguably the most important component after the substrate. The choice depends on the specific coupling reaction. A general guide is to use bulky, electron-rich monodentate phosphine ligands.[7][8] These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the oxidative addition step.

Ligand_Selection cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira s_ligands SPhos XPhos RuPhos cataCXium® A b_ligands XPhos RuPhos BrettPhos so_ligands PPh₃ cataCXium® A SPhos start Select Coupling Reaction start->s_ligands C-C Bond start->b_ligands C-N Bond start->so_ligands C-C (Alkyne)

Q2: What are the best practices for selecting a base and solvent?

The base and solvent are interdependent and crucial for reaction success. The solvent must solubilize the reactants and be stable at the required temperature, while the base facilitates key steps in the catalytic cycle.

Coupling ReactionRecommended BasesRecommended SolventsRationale & Notes
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA strong inorganic base is needed for transmetalation. A small amount of water can be beneficial, but must be carefully controlled.[3][6]
Buchwald-Hartwig NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Toluene, Dioxane, THFRequires a strong, non-nucleophilic base. The choice can depend on the pKa of the amine nucleophile.[12][13]
Sonogashira Et₃N, DIPEA, i-Pr₂NHTHF, DMF, TolueneThe amine often serves as both the base and a co-solvent. Must be anhydrous.[17]

Q3: My reaction works for mono-substitution on a dichloropyrazine, but the second coupling fails. What should I do?

This is a common challenge. The first coupling introduces an electron-donating or sterically hindering group onto the pyrazine ring, which deactivates the second C-Cl bond, making the subsequent oxidative addition even more difficult. To drive the second coupling, you need more forcing conditions:[3]

  • Increase Equivalents: Use a larger excess of the coupling partner (e.g., 2.5-3.0 equivalents for the di-substitution).

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary.

  • Higher Temperature & Longer Time: Increase the reaction temperature and allow for a longer reaction time.

  • Stronger Conditions: Consider switching to a more active ligand or a stronger base for the second step.

Q4: What are the most common side products and how can I identify them?

Besides protodehalogenation, be aware of the following:[3]

  • Homocoupling: Dimerization of your boronic acid (in Suzuki) or terminal alkyne (in Sonogashira). This is often exacerbated by the presence of oxygen. It can be identified by LC-MS or NMR.

  • Catalyst Decomposition: The formation of palladium black is a visual indicator that your catalyst has decomposed and precipitated out of the solution, halting the reaction. This is often caused by temperatures that are too high or ligands that do not sufficiently stabilize the Pd(0) species.

Part 3: Key Protocols & Methodologies

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol utilizes a robust catalyst system suitable for challenging aryl chlorides.

Materials:

  • 2-Chloropyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous 1,4-Dioxane/H₂O (10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrazine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol uses a modern precatalyst for improved reliability.

Materials:

  • 2-Chloropyrazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Inside a glovebox, add the XPhos Pd G3 precatalyst and NaOtBu to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the 2-chloropyrazine, the amine, and anhydrous toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Part 4: Visualized Concepts and Workflows

The Palladium Cross-Coupling Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The low reactivity of 2-chloropyrazines creates a bottleneck at the initial Oxidative Addition step. The strategies discussed in this guide (e.g., using electron-rich ligands) are designed to lower the activation energy of this specific step.

// Nodes pd0 [label="Active Pd(0)L Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative Addition\n(Rate-Limiting for Ar-Cl)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)(L)-Cl Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation (Suzuki)\nor\nAmine Coordination (B-H)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)(L)-R Complex\nor\nAr-Pd(II)(L)-NR'R'' Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product Formed\n(Ar-R or Ar-NR'R'')", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> ox_add [label=" + Ar-Cl"]; ox_add -> pd_complex; pd_complex -> transmetal [label=" + R-B(OH)₂ / Base\n or + HNR'R'' / Base"]; transmetal -> pd_intermediate; pd_intermediate -> red_elim; red_elim -> product; product -> pd0 [label="Catalyst\nRegenerated"]; } ` Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Decision Tree: Failed Suzuki Coupling

When a Suzuki reaction fails, a systematic approach can quickly identify the problem. Use this decision tree to guide your optimization efforts.

Troubleshooting_Tree

References

Technical Support Center: Navigating the Purification of Pyrazine-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of pyrazine-imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity of these valuable heterocyclic scaffolds. Drawing upon extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common purification hurdles.

Understanding the Core Challenge: The Physicochemical Nature of Pyrazine-Imidazole Compounds

Pyrazine-imidazole derivatives present a unique set of purification challenges primarily due to their inherent physicochemical properties. These molecules typically exhibit:

  • High Polarity: The presence of multiple nitrogen atoms in the fused ring system leads to a high degree of polarity. This often results in poor retention on traditional reversed-phase chromatography columns.[1][2][3]

  • Basicity: The imidazole and pyrazine rings are basic, with pKa values that can lead to strong interactions with acidic surfaces, such as the silanol groups on standard silica gel.[2][4][5][6] This interaction is a primary cause of peak tailing and poor separation in normal-phase chromatography.[2][7][8]

  • Varying Solubility: Solubility can be a significant hurdle, with some derivatives showing good solubility in polar organic solvents, while others may require more complex solvent systems.

  • Potential for Metal Chelation: The nitrogen atoms can act as ligands, leading to chelation with trace metals in the HPLC system or on the stationary phase, which can contribute to peak distortion.[9]

This combination of properties necessitates a thoughtful and systematic approach to purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of pyrazine-imidazole compounds, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Question: I'm running my pyrazine-imidazole compound on a silica gel column with a hexane/ethyl acetate mobile phase, but I'm observing significant peak tailing. What's causing this and how can I fix it?

Answer:

Peak tailing in normal-phase chromatography for basic compounds like pyrazine-imidazoles is a classic problem.[2][8]

  • The Cause (Causality): Standard silica gel has a surface rich in acidic silanol groups (Si-OH). The basic nitrogen atoms in your pyrazine-imidazole compound can undergo strong secondary interactions, including hydrogen bonding and ion-exchange, with these acidic sites.[2][7] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetric peak.

  • Solutions:

    • Mobile Phase Modification with a Basic Additive: This is often the simplest and most effective solution.

      • Protocol: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[10]

      • Mechanism: The basic additive will preferentially interact with the acidic silanol groups on the silica surface, effectively "masking" them from your compound. This minimizes the undesirable secondary interactions, leading to a more symmetrical peak shape.

    • Switching to a Different Stationary Phase:

      • Recommendation: Consider using neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and can provide better peak shapes for basic compounds without the need for mobile phase modifiers.[10]

      • Alternative Silica: Deactivated or end-capped silica gels are also available and can reduce tailing.

    • Dry Loading:

      • Technique: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder is then loaded onto the column.[10]

      • Benefit: This technique often leads to sharper bands and improved separation, as it minimizes the volume of strong solvent introduced at the start of the chromatography.

Problem 2: Poor Retention and Co-elution in Reversed-Phase HPLC

Question: My pyrazine-imidazole compound is very polar and elutes in the void volume of my C18 column, co-eluting with other polar impurities. How can I get better retention and separation?

Answer:

This is a common issue for highly polar molecules in reversed-phase chromatography, where the stationary phase is non-polar.[1][3][11][12]

  • The Cause (Causality): The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[13] Highly polar compounds, like many pyrazine-imidazole derivatives, have a greater affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and therefore exhibit little to no retention.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3][12]

      • Principle: HILIC uses a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.

      • Benefit: This mode provides robust retention for compounds that are unretained in reversed-phase.

    • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[1][11][14][15]

      • Mechanism: For a basic pyrazine-imidazole compound, a mixed-mode column with cation-exchange properties can be used. At an appropriate pH, the compound will be protonated and can interact with the ion-exchange groups on the stationary phase, in addition to any hydrophobic interactions. This dual retention mechanism provides excellent selectivity.[14]

      • Advantage: Selectivity can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration, offering a high degree of method development flexibility.[12][15]

    • Use of 100% Aqueous Mobile Phase with Specialized Columns:

      • Recommendation: Certain reversed-phase columns, often designated as "AQ" or having polar endcapping, are designed to be stable in 100% aqueous mobile phases.[16] This can sometimes provide sufficient retention for moderately polar compounds.

Problem 3: Low Recovery After Purification

Question: I'm losing a significant amount of my compound during column chromatography. What could be the cause and how can I improve my recovery?

Answer:

Low recovery can be attributed to several factors, often related to the compound's reactivity or strong interactions with the stationary phase.

  • Possible Causes & Solutions:

    • Irreversible Adsorption on Silica:

      • Issue: As discussed in Problem 1, the strong interaction with acidic silanol groups can sometimes lead to irreversible binding of the compound to the column.[2]

      • Solution: The use of a basic modifier (like TEA) in the mobile phase or switching to a less acidic stationary phase (like alumina) can mitigate this issue.[10]

    • On-Column Degradation:

      • Issue: The acidic nature of silica gel or the presence of trace metals can catalyze the degradation of sensitive compounds.

      • Solution:

        • Use high-purity, deactivated stationary phases.

        • Consider adding a chelating agent like EDTA to the mobile phase if metal-catalyzed degradation is suspected.

        • If the compound is light-sensitive, protect the column and fractions from light.

    • Precipitation on the Column:

      • Issue: If the sample is dissolved in a strong solvent but the mobile phase is weak, the compound may precipitate at the head of the column upon injection.

      • Solution: Ensure the sample solvent is as weak as, or ideally weaker than, the initial mobile phase composition.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel pyrazine-imidazole compound?

A1: A good workflow is to first assess the compound's polarity and solubility.

  • TLC Analysis: Run thin-layer chromatography (TLC) on silica gel plates using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This will give you an idea of the compound's polarity and the potential for separation from impurities in normal-phase.[17][18]

  • Solubility Tests: Check the solubility in common HPLC solvents (acetonitrile, methanol, water).

  • Analytical HPLC Screening: Screen the compound on both a standard C18 reversed-phase column and a HILIC column. This will quickly tell you which mode is more suitable.

The following diagram illustrates a decision-making workflow for method selection:

Purification_Workflow cluster_np Normal-Phase Path cluster_rp_hilic Reversed-Phase / HILIC Path start Start: Crude Pyrazine-Imidazole Compound tlc TLC Analysis (Silica) start->tlc solubility Solubility Test start->solubility np_good_sep Good Separation on TLC? tlc->np_good_sep hplc_screen Analytical HPLC Screen (RP & HILIC) solubility->hplc_screen rp_retention Good Retention on RP Column? hplc_screen->rp_retention np_good_sep->hplc_screen No flash_chrom Proceed with Normal-Phase Flash Chromatography np_good_sep->flash_chrom Yes add_tea Add Basic Modifier (e.g., TEA) if Tailing Occurs flash_chrom->add_tea end_node Pure Compound add_tea->end_node rp_hplc Optimize Reversed-Phase HPLC rp_retention->rp_hplc Yes hilic_hplc Develop HILIC Method rp_retention->hilic_hplc No rp_hplc->end_node hilic_hplc->end_node

Caption: Decision workflow for purification method selection.

Q2: Can I use ion-exchange chromatography for pyrazine-imidazole compounds?

A2: Yes, ion-exchange chromatography can be a very powerful tool, especially for water-soluble derivatives.[19][20] Since pyrazine-imidazoles are basic, they will be protonated (positively charged) at acidic to neutral pH. Therefore, cation-exchange chromatography would be the appropriate choice. This is often used as a polishing step after an initial purification by another method.

Q3: Are there any "greener" purification alternatives to traditional HPLC?

A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent green alternative.[21] SFC uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and reduces the consumption of organic solvents.[22][23] It is particularly well-suited for the purification of chiral compounds and can offer faster separations than HPLC.[23]

Experimental Protocols

Protocol 1: General Purpose Normal-Phase Flash Chromatography with Basic Modifier

This protocol is designed for the purification of moderately polar pyrazine-imidazole compounds that exhibit tailing on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Pre-adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness. Carefully load the resulting powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase containing 0.5% triethylamine (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase using a gradient (e.g., increasing the percentage of ethyl acetate). A step or linear gradient can be used.[10][24]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

The following diagram outlines the key steps in this protocol:

Protocol_FlashChrom A Prepare Silica Slurry B Pack Column A->B C Dry Load Sample B->C D Equilibrate with Initial Mobile Phase (+ 0.5% TEA) C->D E Run Gradient Elution (Increasing Polarity) D->E F Collect & Analyze Fractions (TLC) E->F G Combine Pure Fractions & Evaporate F->G H Purified Product G->H

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 2: Analytical Method Development for HILIC

This protocol provides a starting point for developing a HILIC method for highly polar pyrazine-imidazole compounds.

  • Column: Use a HILIC column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV (select a wavelength where the compound has good absorbance, e.g., 270 nm).[25]

  • Gradient:

    • Start at 95% A (5% B) and hold for 1 minute.

    • Decrease to 50% A over 10 minutes.

    • Hold at 50% A for 2 minutes.

    • Return to 95% A and re-equilibrate for 5 minutes.

  • Optimization: Adjust the gradient slope, pH of the aqueous phase, and buffer concentration to optimize the separation.

Quantitative Data Summary

The choice of purification technique significantly impacts yield and purity. The following table provides a general comparison based on typical outcomes for pyrazine-imidazole compounds.

Purification TechniqueTypical YieldTypical PurityKey Considerations
Normal-Phase Chromatography 60-90%>95%Good for less polar analogs; requires basic modifier for good peak shape.[10]
Reversed-Phase HPLC 50-85%>98%Challenging for highly polar compounds; may require specialized columns.
HILIC 70-95%>98%Excellent for highly polar compounds; requires careful method development.
Recrystallization 50-85%>99%Excellent for final polishing; dependent on finding a suitable solvent system.[10]

This guide provides a foundational framework for addressing the purification challenges associated with pyrazine-imidazole compounds. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification workflows.

References

Stability issues of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when handling this compound in solution. By understanding its potential degradation pathways and implementing robust analytical strategies, you can ensure the integrity of your experiments.

I. Introduction to the Stability of this compound

This compound is a heterocyclic compound with reactive sites that can be susceptible to degradation under various experimental conditions. The primary areas of concern for stability in solution are the chloro-substituted pyrazine ring and the imidazole moiety. Based on the chemical functionalities present, this molecule may undergo hydrolysis, photodegradation, and oxidation.

This guide provides a framework for identifying and mitigating these stability issues through a series of frequently asked questions, troubleshooting protocols, and detailed experimental workflows.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid state and in solution?

For the solid compound, storage in a cool (2-8°C), dry, and dark environment is recommended to minimize thermal and photodegradation.[1] The container should be tightly sealed to prevent moisture absorption, which could lead to hydrolysis.[1] For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped, light-resistant container. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize solvolysis.

Q2: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively published, we can predict the most probable routes based on its structure and data from analogous compounds:

  • Hydrolysis: The chloro group on the pyrazine ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This would result in the formation of 2-Hydroxy-6-(1H-imidazol-1-yl)pyrazine. Studies on other chloropyrazines and related heterocyclic compounds confirm the lability of the chloro substituent.[1][2][3]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation in other molecules.[4] This could involve complex radical-based reactions leading to a variety of breakdown products.

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened impurities or other adducts.[4] While less common for the pyrazine ring itself, oxidative conditions should be avoided.

  • pH-Mediated Degradation: Both acidic and basic conditions can accelerate the hydrolysis of the chloro group. Additionally, extreme pH may affect the stability of the imidazole ring.

Q3: I see unexpected peaks in my HPLC analysis after storing my stock solution. What could be the cause?

The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.[1] The most likely cause is hydrolysis of the chloro group to the corresponding hydroxy-pyrazine. Depending on the storage conditions (exposure to light, air), photo- or oxidative degradation products may also be present. It is crucial to re-qualify your material and prepare fresh solutions.

Q4: How can I definitively assess the stability of my sample of this compound?

A forced degradation study is the most effective method to understand the stability of your compound.[1][5] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation.[6][7][8] The resulting samples are then analyzed by a stability-indicating analytical method, such as HPLC, to identify and quantify the degradation products.

III. Troubleshooting Guide

IssuePossible CausesRecommended Actions
Discoloration of stock solution (e.g., yellowing) - Photodegradation from exposure to light.- Thermal degradation from storage at elevated temperatures.- Reaction with contaminants or atmospheric oxygen.- Prepare fresh solutions and store in amber vials or light-blocking containers.[1]- Store solutions at or below -20°C.- Use high-purity solvents and consider purging with an inert gas (argon or nitrogen).
Inconsistent analytical results (e.g., variable peak areas, new peaks in HPLC) - Degradation of the compound in solution.- Contamination of the sample or analytical system.- Perform a forced degradation study to identify potential degradation products.[1]- Develop and validate a stability-indicating HPLC method.- Ensure the integrity of the analytical method and system by running standards and blanks.
Poor solubility of the compound after storage in solution - Formation of less soluble degradation products or polymers.- Re-qualify the material by analyzing a freshly prepared solution.- Investigate the degradation pathway to understand the nature of the impurities.[1]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • At the end of the incubation period, withdraw an aliquot of each stressed sample.

  • For the acid and base hydrolysis samples, neutralize the solution before analysis.[1]

  • Analyze all samples, including a control sample (stored at 2-8°C in the dark), by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

G cluster_stress Stress Conditions Acid Acid Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Stock_Solution 1 mg/mL Stock Solution Stock_Solution->Acid 0.1 M HCl, 60°C Stock_Solution->Base 0.1 M NaOH, 60°C Stock_Solution->Oxidation 3% H2O2, RT Stock_Solution->Thermal 60°C, Dark Stock_Solution->Photolytic ICH Light Source

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for separating the parent compound from its potential degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

2. Gradient Elution:

  • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any potential degradation products. A typical gradient might be:

    • 0-5 min: 95% A

    • 5-25 min: Gradient to 5% A

    • 25-30 min: Hold at 5% A

    • 30-31 min: Gradient back to 95% A

    • 31-35 min: Hold at 95% A

3. Detection and Validation:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by analyzing the stressed samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent peak.

G cluster_method HPLC Method Column C18 Column Detection UV Detection (e.g., 254 nm) Column->Detection Elution Mobile_Phase A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Gradient Elution Data Chromatographic Data (Peak Area, Retention Time) Detection->Data Sample Stressed/Control Sample Injection Sample->Column Analysis Quantify Degradation & Assess Peak Purity Data->Analysis

Caption: Workflow for stability-indicating HPLC analysis.

V. Predicted Degradation Pathway

Based on the chemical structure and literature on related compounds, a primary degradation pathway is the hydrolysis of the chloro group to a hydroxy group.

Caption: Predicted primary degradation pathway.

VI. References

  • BenchChem. (2025). Enhancing the stability of 2-Chloro-6-(methylsulfanyl)pyrazine for storage. 1

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. --INVALID-LINK--

  • Sigma-Aldrich. 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine. --INVALID-LINK--

  • Polo, C., et al. (2009). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • PubChem. 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine. --INVALID-LINK--

  • Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

  • Cook, A. M., & Hutter, R. (1981). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • Singh, R., & Rehman, Z. U. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. --INVALID-LINK--

References

Troubleshooting guide for failed Suzuki-Miyaura reactions with pyrazine halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of pyrazine halides. Pyrazines are a common scaffold in pharmaceuticals, but their electron-deficient nature presents unique hurdles in this otherwise robust C-C bond-forming reaction. This resource provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles to help you overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a chloropyrazine is not proceeding, or the yield is very low. What are the most likely causes?

A1: Failure or low yields in Suzuki-Miyaura couplings involving chloropyrazines are common and typically stem from the challenging nature of the substrate and suboptimal reaction conditions. The primary bottlenecks are often the oxidative addition step and catalyst deactivation.

Core Issues & Explanations:

  • Difficult Oxidative Addition: Pyrazines are electron-deficient heterocycles. While this property can sometimes facilitate oxidative addition compared to electron-rich systems, the C-Cl bond is inherently strong and less reactive than C-Br or C-I bonds.[1][2] The palladium(0) catalyst must be sufficiently electron-rich to effectively insert into the carbon-chlorine bond. Standard catalysts like Pd(PPh₃)₄ often fail for this reason.[3]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by preventing the substrate from accessing the metal or by leading to the formation of inactive catalyst species.[4]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component for a successful coupling with a challenging substrate like a chloropyrazine.[5] The ligand must be both bulky and electron-donating to promote the oxidative addition and subsequent reductive elimination steps.[6] Insufficiently bulky or electron-rich ligands will not form a catalytically active species capable of cleaving the C-Cl bond.

Troubleshooting Workflow & Solutions:

  • Re-evaluate Your Catalyst System:

    • Switch to a More Active Ligand: For chloropyrazines, bulky, electron-rich phosphine ligands are essential. Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann/Beller (e.g., P(t-Bu)₃) families.[5][6] These ligands are designed to create a highly reactive, monoligated Pd(0) species that is effective for activating C-Cl bonds.[6] N-heterocyclic carbenes (NHCs) are also excellent alternatives as they are strong sigma donors and form very stable palladium complexes.[7][8]

    • Use a Pre-formed Catalyst: Using a pre-formed Pd(II) precatalyst complexed with a suitable ligand (e.g., SPhos-Pd-G3, XPhos-Pd-G3) can provide a more consistent source of the active Pd(0) catalyst in solution.[9]

  • Optimize the Base and Solvent:

    • Base Selection: A strong, non-nucleophilic base is often required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a robust and frequently effective choice for difficult couplings.[10][11] Cesium carbonate (Cs₂CO₃) can also be very effective.[11]

    • Solvent System: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are common choices. The water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Increase Reaction Temperature: Challenging couplings with chloropyrazines often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy of the oxidative addition step.[11]

Q2: I am observing a significant amount of a side product that appears to be my starting boronic acid that has been protonated (protodeboronation). How can I minimize this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and often underestimated side reaction in Suzuki-Miyaura couplings.[10] It is particularly problematic with heteroaromatic boronic acids and under certain reaction conditions.[12]

Causality of Protodeboronation:

  • Aqueous Bases: The presence of water and a strong base can accelerate the rate of protodeboronation. The mechanism often involves the formation of a boronate species that is then susceptible to protonolysis.

  • High Temperatures: Elevated temperatures can increase the rate of this undesired side reaction.[11]

  • Electron-Deficient Boronic Acids: Boronic acids attached to electron-withdrawing rings are more susceptible to protodeboronation.[11]

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[10] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the desired cross-coupling pathway.[13]

  • Employ Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote this side reaction. Using anhydrous solvents and a non-aqueous base like potassium fluoride (KF) can be an effective strategy.[11][14]

  • Optimize the Base: Switch to a milder base. While strong bases are often needed for the coupling itself, a balance must be struck. If protodeboronation is severe, consider using K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides.[10][11]

  • Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, try reducing the temperature to a point where the rate of protodeboronation is significantly decreased while still allowing for catalytic turnover.[10]

Q3: My reaction turns black immediately, and I get a poor yield. What does this indicate?

A3: The rapid formation of a black precipitate is often indicative of palladium black formation, which is the agglomeration of the palladium(0) catalyst into an inactive, elemental form.[15] This is a common catalyst deactivation pathway and leads to a cessation of the catalytic cycle.

Reasons for Palladium Black Formation:

  • Ligand Degradation: Phosphine ligands, especially under high temperatures and in the presence of trace oxygen, can be oxidized.[9] Once the ligand is degraded, the "naked" palladium atoms are no longer stabilized and will aggregate.

  • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to decomposition.

  • Presence of Oxygen: Failure to properly degas the reaction mixture is a frequent cause of catalyst decomposition. Oxygen can oxidatively add to Pd(0) to form palladium oxides, which can then decompose to palladium black.[9]

Preventative Measures:

  • Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed. This is typically achieved by several cycles of evacuating the vessel and backfilling with an inert gas like argon or nitrogen.[11][16]

  • Use Robust Ligands: N-heterocyclic carbene (NHC) ligands are generally more thermally stable than phosphine ligands and can be a good alternative if ligand degradation is suspected.[7]

  • Check Ligand-to-Palladium Ratio: For monodentate ligands, a 2:1 ligand-to-palladium ratio is often optimal to ensure the palladium center remains stabilized.[5]

  • Use a Pre-formed Catalyst: As mentioned in Q1, stable pre-catalysts can provide a more controlled release of the active Pd(0) species, potentially reducing the rate of agglomeration.

Visualizing the Process: Diagrams and Data

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in a successful Suzuki-Miyaura coupling reaction. Understanding this cycle is crucial for diagnosing which step might be failing in your experiment.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Intermediate (R¹-Pd(II)-X)L₂ Pd(0)L2->Oxidative_Addition R¹-X (Pyrazine Halide) Transmetalation Transmetalation Intermediate (R¹-Pd(II)-R²)L₂ Oxidative_Addition->Transmetalation R²-B(OR)₂ + Base Transmetalation->Pd(0)L2 Product Product R¹-R² Transmetalation->Product Reductive Elimination Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_SM Starting Materials Intact? Start->Check_SM Check_Protodeboronation Protodeboronation of Boronic Acid? Check_SM->Check_Protodeboronation No Solution_Catalyst Improve Catalyst System: - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) - Increase Temperature - Use Pre-catalyst Check_SM->Solution_Catalyst Yes Check_Decomposition Catalyst Decomposition? (Pd Black) Check_Protodeboronation->Check_Decomposition No Solution_Boronic Stabilize Boronic Acid: - Use Boronic Ester (Bpin, MIDA) - Use Anhydrous Conditions - Optimize Base (e.g., KF) Check_Protodeboronation->Solution_Boronic Yes Solution_Degas Improve Reaction Setup: - Rigorous Degassing - Check Ligand:Pd Ratio - Use Robust Ligands (NHCs) Check_Decomposition->Solution_Degas Yes Success Successful Coupling Solution_Catalyst->Success Solution_Boronic->Success Solution_Degas->Success

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a critical side reaction: protodeboronation. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize this undesired pathway, thereby improving your reaction yields and simplifying product purification.

Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of Suzuki-Miyaura coupling, this side reaction consumes the boronic acid nucleophile, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired cross-coupled product.[2][3]

Certain classes of boronic acids are particularly susceptible to protodeboronation, including electron-deficient arylboronic acids, and especially heteroaromatic boronic acids like those derived from pyridine, thiophene, and thiazole.[3][4][5]

The Competing Pathways: Suzuki Coupling vs. Protodeboronation

The success of a Suzuki-Miyaura coupling often hinges on the kinetic competition between the desired catalytic cycle and the off-cycle protodeboronation pathway. The key is to create conditions that favor the rate of transmetalation over the rate of C-B bond cleavage.[6]

Suzuki vs Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation A Ar-Pd(II)-X B Ar-Pd(II)-Nu A->B Transmetalation (with Ar'-B(OR)2) C Ar-Ar' B->C Reductive Elimination D Pd(0) C->D Product Release D->A Oxidative Addition (with Ar-X) E Ar'-B(OR)2 F Ar'-H E->F C-B Cleavage (Proton Source) E_source Boronic Acid/ Ester Pool E_source->A Desired Pathway E_source->E Side Reaction

Caption: Competing pathways for the boronic acid reagent.

Troubleshooting Guide: High Levels of Protodeboronation

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Significant formation of the deboronated byproduct (Ar-H) is observed by LC-MS or NMR.

  • Potential Cause A: Inappropriate Base Selection. The choice and strength of the base are critical. Strong bases, particularly hydroxides, can accelerate the hydrolysis of boronic esters to the more reactive boronic acids and directly catalyze protodeboronation.[7] The reaction is often accelerated under basic conditions which generate the more reactive boronate anion.[3]

    • Solution: Switch to a milder base. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective at promoting the Suzuki coupling while minimizing protodeboronation.[2][5][6]

  • Potential Cause B: High Reaction Temperature. Elevated temperatures can increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[5][7]

    • Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often 60-80 °C.[7]

  • Potential Cause C: Presence of Excess Water. While many Suzuki couplings benefit from aqueous conditions to dissolve the base and facilitate the formation of the active boronate species, a high concentration of water provides a ready proton source for protodeboronation.[5][8]

    • Solution: Reduce the amount of water or switch to anhydrous conditions. If an aqueous co-solvent is necessary, try reducing its proportion (e.g., from a 5:1 to a 10:1 organic:water ratio).[5] In some cases, using anhydrous solvents can mitigate protodeboronation.[9]

  • Potential Cause D: Inefficient Catalyst System. If the catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation.

    • Solution: Employ a more active catalyst system. Highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) can significantly accelerate the cross-coupling, outcompeting the side reaction.[5][6] However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation under certain conditions.[3][10]

Problem 2: The reaction is sluggish and stalls, with both starting materials and the protodeboronated byproduct present.

  • Potential Cause: Catalyst Deactivation and Slow Turnover. The conditions that lead to a slow reaction also favor protodeboronation.

    • Solution:

      • Optimize Catalyst and Ligand: Switch to a more robust and active catalyst system as described above.

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.[6]

      • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can lead to a more active catalytic species from the onset.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy to minimize protodeboronation?

The most robust strategy is to protect the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6] These esters are more stable to the reaction conditions and can participate in a "slow-release" mechanism.[6][11][12]

Q2: I'm using a boronic acid pinacol ester and still see significant protodeboronation. What should I do?

While pinacol esters are more stable than boronic acids, they can still undergo hydrolysis to the boronic acid, which then protodeboronates.[7] If you are still observing this side reaction, consider the following:

  • Switch to a MIDA Boronate: MIDA boronates are exceptionally stable and are a cornerstone of the "slow-release" strategy.[6] They release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[13]

  • Optimize Reaction Kinetics: Focus on accelerating the Suzuki coupling to outpace the protodeboronation. This involves using a highly active catalyst system and optimizing the temperature and base as detailed in the troubleshooting guide.[2]

Q3: How does the choice of solvent affect protodeboronation?

The solvent plays a multifaceted role.[8]

  • Proton Source: Protic solvents like water and alcohols can directly participate in protodeboronation.[5]

  • Solubility: The solvent must effectively dissolve the organic substrates and the inorganic base to ensure efficient reaction. Polar aprotic solvents like dioxane, THF, and DMF are commonly used, often in combination with water.[8]

  • Catalyst Stability: The solvent can coordinate to and stabilize the palladium catalyst.[14]

Q4: Can the palladium catalyst itself promote protodeboronation?

Yes, in addition to base-catalyzed protodeboronation, a palladium-catalyzed pathway exists. Recent studies have shown that bulky phosphine ligands, while often used to promote challenging cross-couplings, can also promote undesirable protodeboronation with Pd(II) species.[10][15]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation

This protocol provides a robust starting point for couplings with sensitive boronic acids.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, boronic acid/ester, base, and palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol_Workflow start Start: Assemble Reagents setup Combine Solid Reagents in Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent react Heat Reaction (e.g., 80°C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Protocol 2: "Slow-Release" Strategy Using a MIDA Boronate Ester

This protocol is recommended for particularly challenging substrates where protodeboronation is severe.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • MIDA Boronate Ester (1.1 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent: Anhydrous, degassed THF/Water (10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the aryl halide, MIDA boronate ester, base, and palladium pre-catalyst in a reaction vial.

  • Add the degassed THF/water solvent mixture.

  • Seal the vial and heat to the desired temperature (e.g., 70-90 °C).

  • Follow the monitoring and workup procedure as described in Protocol 1.

Data Summary Table

The following table provides a qualitative guide to selecting reaction parameters to minimize protodeboronation.

ParameterCondition to Minimize ProtodeboronationRationale
Boronic Reagent MIDA Boronate > Pinacol Ester > Boronic AcidIncreased stability and slow-release of the active nucleophile.[6][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFMilder bases are less likely to promote base-catalyzed protodeboronation.[2][5][6]
Temperature Lower (e.g., 60-80 °C)Reduces the rate of the decomposition pathway relative to the coupling.[5][7]
Solvent Anhydrous or low water content (e.g., 10:1 org/H₂O)Minimizes the availability of a proton source for C-B bond cleavage.[5][9]
Catalyst System High-activity (e.g., with Buchwald/Fu ligands)A fast catalytic cycle ensures the desired coupling outcompetes protodeboronation.[5][6]

Troubleshooting Decision Tree

Troubleshooting_Tree start High Protodeboronation Observed? q_base Using a strong base (e.g., NaOH, KOH)? start->q_base a_base Switch to milder base (K₃PO₄, K₂CO₃) q_base->a_base Yes q_temp High temperature (>100°C)? q_base->q_temp No end Re-evaluate Reaction a_base->end a_temp Lower temperature (60-80°C) q_temp->a_temp Yes q_reagent Using a sensitive boronic acid? q_temp->q_reagent No a_temp->end a_reagent Protect as Pinacol or MIDA ester q_reagent->a_reagent Yes q_catalyst Slow reaction? q_reagent->q_catalyst No a_reagent->end a_catalyst Use high-activity catalyst/ligand q_catalyst->a_catalyst Yes q_catalyst->end No a_catalyst->end

References

Technical Support Center: Strategies for Improving the Solubility of Pyrazine-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazine-based compounds in their biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable assay results and hindering the progress of promising therapeutic candidates.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges.

I. Understanding the Solubility Challenge of Pyrazine-Based Compounds

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds prevalent in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[3][4][5] However, their often-hydrophobic nature can lead to poor solubility in the aqueous buffers used for most biological assays.[6] This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.

Key Factors Influencing Pyrazine Compound Solubility:

  • Molecular Structure: The inherent structure of the pyrazine ring, combined with its various substituents, dictates its polarity and lipophilicity.[7][8] Adding hydrophobic groups to increase potency can often inadvertently decrease solubility.[6]

  • Crystal Lattice Energy: The strength of the interactions between molecules in the solid state (crystal packing) can significantly impact how easily a compound dissolves.[8][9]

  • pH of the Medium: The solubility of ionizable pyrazine-based compounds is highly dependent on the pH of the assay buffer.[2][10]

  • Solvent Choice: The principle of "like dissolves like" is fundamental; the polarity of the solvent system must be compatible with the compound.[11]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with pyrazine-based compounds.

Q1: My pyrazine compound is precipitating in my aqueous assay buffer. What is the first step I should take?

A1: Re-evaluate your stock solution preparation and final assay concentration.

Precipitation is often a sign that you have exceeded the compound's kinetic or thermodynamic solubility in the final assay medium.[12][13][14]

Troubleshooting Workflow:

  • Initial Dissolution in an Organic Solvent: Always start by dissolving your compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a high-concentration stock solution.[15]

  • Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent before making the final dilution into your aqueous assay buffer. This gradual process can help prevent immediate precipitation.

  • Final Dilution Step: When preparing your working concentration, add the small volume of the diluted organic stock solution to the larger volume of aqueous buffer while vortexing to ensure rapid and thorough mixing.[16]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If observed, you will need to adjust your protocol.

Q2: What are the best co-solvents to use for pyrazine-based compounds, and what are the potential drawbacks?

A2: Co-solvents are a common and effective strategy, but they must be used judiciously.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16]

Co-SolventTypical Starting Concentration in Final Assay MediumAdvantagesPotential Drawbacks & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 1% (v/v)Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations. May interfere with some enzyme assays.
Ethanol 1% - 5% (v/v)Less toxic than DMSO for many cell lines.Can cause protein denaturation at higher concentrations. May affect cell membrane integrity.
Polyethylene Glycols (PEGs) 1% - 10% (v/v)Low toxicity. Can be used for in vivo formulations.Can increase the viscosity of the solution. May not be as effective as DMSO for highly insoluble compounds.
N-methyl-2-pyrrolidone (NMP) <1% (v/v)Strong solubilizing agent.Can have reprotoxic concerns and should be handled with care.[17]

Expert Tip: Always run a vehicle control (assay buffer with the same concentration of co-solvent) to ensure that the solvent itself does not affect your biological assay.[16]

Q3: Can adjusting the pH of my buffer improve the solubility of my pyrazine compound?

A3: Yes, for ionizable compounds, pH modification can be a powerful tool.

Pyrazine itself is a weak base, and its derivatives can have acidic or basic functional groups.[18] The solubility of such compounds can be significantly influenced by the pH of the solution.[10][19]

  • For Basic Compounds: Lowering the pH (making the buffer more acidic) will protonate the basic functional groups, increasing their polarity and aqueous solubility.

  • For Acidic Compounds: Increasing the pH (making the buffer more alkaline) will deprotonate the acidic functional groups, leading to increased solubility.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Prepare a concentrated stock solution of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions for a set period (e.g., 2 hours) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can filter or centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using HPLC-UV.

Q4: I've tried co-solvents and pH adjustment with limited success. What are some more advanced techniques I can use?

A4: For particularly challenging compounds, formulation strategies such as the use of cyclodextrins can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate poorly soluble "guest" molecules, like many pyrazine-based compounds, forming inclusion complexes that have significantly improved aqueous solubility and stability.[20][21][22][23][24]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.[20]

Experimental Workflow for Using Cyclodextrins:

G cluster_prep Preparation cluster_complex Complexation cluster_incubation Incubation & Equilibration cluster_application Application A Dissolve Pyrazine Compound in Organic Solvent C Add Compound Solution to Cyclodextrin Solution Dropwise while Stirring Vigorously A->C B Prepare Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) B->C D Incubate the Mixture (e.g., 24 hours at Room Temperature) to Allow for Complex Formation C->D E Use the Resulting Clear Solution (Drug-Cyclodextrin Complex) in Your Biological Assay D->E

Considerations:

  • The stoichiometry of the drug-cyclodextrin complex should be optimized.

  • Ensure that the cyclodextrin itself does not interfere with your assay.

III. Advanced Strategies and Considerations

For drug development professionals, moving beyond initial screening requires more robust formulation strategies.

Kinetic vs. Thermodynamic Solubility

It's crucial to understand the difference between these two concepts:

  • Kinetic Solubility: This is measured by adding a concentrated organic stock solution of a compound to an aqueous buffer and determining the concentration at which it precipitates.[14][25] This is most relevant for high-throughput screening where compounds are in solution for a short period.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[12][25][26] This is more relevant for later-stage drug development and formulation.

Structural Modification

In the lead optimization phase, medicinal chemists can make structural modifications to the pyrazine scaffold to improve solubility.[9][26]

Strategies Include:

  • Introducing Polar Functional Groups: Adding groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can increase polarity and hydrogen bonding potential with water.[6][8][26]

  • Reducing Lipophilicity: Replacing hydrophobic moieties with more polar ones can improve aqueous solubility.[8]

  • Disrupting Crystal Packing: Introducing flexible or non-planar substituents can lower the melting point and reduce the energy required to break the crystal lattice, thereby improving solubility.[6][9]

Other Formulation Approaches

For in vivo studies and clinical development, other advanced formulation strategies may be necessary:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can enhance the dissolution rate.[27][28][29][30]

  • Solid Dispersions: Dispersing the compound in a solid carrier matrix can create an amorphous form, which is generally more soluble than the crystalline form.[27][29][31]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to improve absorption and bioavailability.[1][27][28][32]

IV. Summary Decision Tree for Solubility Enhancement

G start Compound Precipitates in Assay Buffer q1 Is the final co-solvent concentration ≤ 1%? start->q1 a1_yes Optimize Co-Solvent System (e.g., DMSO, Ethanol, PEG) q1->a1_yes No a1_no Decrease Co-Solvent Concentration q1->a1_no Yes q2 Is the compound ionizable? a1_yes->q2 a1_no->q2 a2_yes Adjust Buffer pH q2->a2_yes Yes a2_no Proceed to Advanced Techniques q2->a2_no No q3 Is the compound still insoluble? a2_yes->q3 a2_no->q3 a3_yes Use Cyclodextrins (e.g., HP-β-CD) q3->a3_yes Yes a3_no Proceed with Assay q3->a3_no No q4 Is solubility still an issue? a3_yes->q4 q4->a3_no No a4_yes Consider Structural Modification or Advanced Formulation (e.g., Solid Dispersions) q4->a4_yes Yes

By systematically applying these strategies, researchers can effectively address the solubility challenges posed by pyrazine-based compounds, leading to more reliable and reproducible data in their biological assays.

V. References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Scholar. 21

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. 20

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. 27

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 22

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. 28

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. 1

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. 31

  • Strategies for the formulation development of poorly soluble drugs via oral route. Aalborg University. 32

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. 23

  • Enhancing solubility and stability of poorly soluble drugs. LinkedIn. 24

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 12

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. 13

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. 14

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. 25

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. 2

  • Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC. National Institutes of Health. 19

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. 18

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. 3

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. National Institutes of Health. 6

  • Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Benchchem. 11

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. 17

  • How to tackle compound solubility issue. Reddit. 15

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Formulation Matters. 33

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem. 16

  • Pyrazine. Solubility of Things. 7

  • Tactics to Improve Solubility. Royal Society of Chemistry. 8

  • A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. Benchchem. 34

  • Improving solubility via structural modification. ResearchGate. 9

  • Preparing Solutions. Chemistry LibreTexts. 35

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 30

  • Solution-making strategies & practical advice. YouTube. 36

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery World. 26

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. 4

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. --INVALID-LINK--

  • Pyrazine. Wikipedia. --INVALID-LINK--

  • The Effects of pH on Solubility. Chemistry LibreTexts. 10

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. 5

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. 37

  • Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. ResearchGate. 38

References

Technical Support Center: Functionalization of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the chemical modification of this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, and understanding the nuances of its functionalization is critical for the successful development of novel therapeutics.[1][2]

This guide is structured to provide direct, actionable advice in a question-and-answer format, supplemented with in-depth troubleshooting protocols and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution (e.g., bromination) on my imidazo[1,2-a]pyrazine, but I am getting a mixture of products or no reaction at all. What is going wrong?

A1: This is a common issue rooted in the electronic nature of the imidazo[1,2-a]pyrazine ring system. The pyrazine ring is electron-deficient, similar to pyridine, which deactivates it towards electrophilic attack.[3] Conversely, the imidazole ring is electron-rich. Therefore, electrophilic substitutions preferentially occur on the five-membered imidazole ring.

The most common site of electrophilic attack is the C3 position. This regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate). Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyrazine ring.[3] Attack at C2 would lead to a less stable intermediate.[3]

  • Troubleshooting:

    • Confirm Starting Material Purity: Ensure your starting imidazo[1,2-a]pyrazine is free of impurities that could interfere with the reaction.

    • Reaction Conditions: For less reactive substrates, you may need to use stronger electrophiles or harsher reaction conditions. However, this can sometimes lead to side reactions or decomposition. A careful optimization of temperature and reaction time is crucial.

    • Protecting Groups: If you have sensitive functional groups on your molecule, consider using protecting groups to prevent unwanted side reactions.

Q2: I am struggling with low yields in my metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What are the key parameters to optimize?

A2: Low yields in cross-coupling reactions involving imidazo[1,2-a]pyrazines can often be attributed to catalyst inhibition or deactivation, as well as suboptimal reaction conditions. The nitrogen atoms in the ring system can coordinate to the metal center of the catalyst, potentially hindering its catalytic activity.

  • Key Optimization Parameters:

    • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. A systematic screening of different palladium or copper catalysts and various phosphine or N-heterocyclic carbene (NHC) ligands is highly recommended.[4]

    • Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be screened.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reactants. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and acetonitrile.

    • Temperature and Reaction Time: These parameters should be carefully optimized. Running the reaction at too high a temperature can lead to catalyst decomposition, while a temperature that is too low may result in a sluggish or incomplete reaction.

Parameter Common Options Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, CuICatalyst stability and activity can vary with the substrate.
Ligand SPhos, XPhos, P(t-Bu)₃, JohnphosLigand choice can influence reaction rate and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, TEA, DIPEAThe strength and solubility of the base are important factors.
Solvent Toluene, Dioxane, DMF, Acetonitrile, WaterSolvent polarity can affect reaction kinetics and product solubility.

Q3: How can I achieve regioselective C-H functionalization on the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold?

A3: Directing C-H functionalization to the electron-deficient pyrazine ring is challenging but can be achieved through several strategies. The inherent reactivity favors functionalization at the C3 position of the imidazole ring.[5][6] To functionalize the pyrazine ring, you often need to employ directing groups or specific catalytic systems.

  • Strategies for Pyrazine Ring Functionalization:

    • Directing Groups: Installing a directing group on the imidazo[1,2-a]pyrazine scaffold can guide the metal catalyst to a specific C-H bond on the pyrazine ring.

    • Metalation: The use of strong bases, such as organolithium reagents or lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can facilitate regioselective deprotonation at specific positions on the pyrazine ring, followed by quenching with an electrophile.[7][8] Recent studies have shown that the choice of the metalating agent (e.g., Mg- vs. Zn-based reagents) can lead to different regioselectivities.[7][8]

Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Functionalization of Imidazo[1,2-a]pyrazines

A frequent and critical challenge in the chemistry of imidazo[1,2-a]pyrazines is controlling the site of functionalization. The inherent electronic properties of the bicyclic system dictate a strong preference for reaction at the C3 position. This guide provides a systematic approach to diagnosing and solving regioselectivity issues.

Understanding the Inherent Reactivity

The imidazo[1,2-a]pyrazine scaffold has distinct electronic regions. The imidazole moiety is electron-rich and thus susceptible to electrophilic attack, while the pyrazine ring is electron-deficient, making it more prone to nucleophilic attack.

Inherent Reactivity of Imidazo[1,2-a]pyrazine

Troubleshooting Workflow for Regioselectivity

G start Regioselectivity Issue: Mixture of Isomers or Incorrect Regioisomer check_reaction_type Identify Reaction Type: Electrophilic, Nucleophilic, or Metal-catalyzed? start->check_reaction_type electrophilic Electrophilic Substitution check_reaction_type->electrophilic Electrophilic nucleophilic Nucleophilic Substitution check_reaction_type->nucleophilic Nucleophilic metal_catalyzed Metal-catalyzed C-H Functionalization check_reaction_type->metal_catalyzed Metal-catalyzed c3_favored Is C3 the desired position? electrophilic->c3_favored check_leaving_group Is there a good leaving group on the pyrazine ring? nucleophilic->check_leaving_group chelation_control Employ a Chelating Directing Group to guide the catalyst. metal_catalyzed->chelation_control steric_hindrance Utilize Steric Hindrance to block the C3 position. metal_catalyzed->steric_hindrance metalation Use Regioselective Metalation (e.g., TMP-bases) followed by electrophilic quench. metal_catalyzed->metalation optimize_electrophile Optimize Electrophile and Reaction Conditions (e.g., temperature, solvent) c3_favored->optimize_electrophile Yes directing_group Consider a Directing Group to steer reaction to a different position. c3_favored->directing_group No end Desired Regioisomer Obtained optimize_electrophile->end halogen_dance Investigate Halogen Dance Rearrangement if applicable. directing_group->halogen_dance directing_group->end halogen_dance->end snar Proceed with S_NAr check_leaving_group->snar Yes no_leaving_group Consider introducing a halogen for subsequent S_NAr or cross-coupling. check_leaving_group->no_leaving_group No snar->end no_leaving_group->end chelation_control->end steric_hindrance->end metalation->end

Troubleshooting workflow for regioselectivity.

Guide 2: Protocol for Catalyst Screening in Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction with a halogenated imidazo[1,2-a]pyrazine.

Materials:

  • Halogenated imidazo[1,2-a]pyrazine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add the halogenated imidazo[1,2-a]pyrazine, boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Screening Table Example:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane100
2PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane100
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene110
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane100

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-chloro-6-(1H-imidazol-1-yl)pyrazine and Other Halopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged core structure in numerous biologically active compounds.[1] The functionalization of the pyrazine ring, particularly through the introduction of aryl and heteroaryl substituents, is a critical strategy in the synthesis of novel compounds with diverse therapeutic and material properties.[1] Halogenated pyrazines are key intermediates in this endeavor, serving as versatile handles for a variety of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-6-(1H-imidazol-1-yl)pyrazine with other halopyrazines, offering insights into their performance in crucial synthetic reactions.

The reactivity of halopyrazines is primarily dictated by the nature of the halogen, the electronic properties of other substituents on the pyrazine ring, and the specific reaction conditions. The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, generally activates halogens towards nucleophilic attack and oxidative addition in cross-coupling reactions.[2] This guide will explore the nuances of this reactivity through the lens of nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary data to make informed decisions in their synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrazine.[3] The reaction proceeds through a two-step addition-elimination mechanism, typically involving the formation of a Meisenheimer complex.[3][4] The rate of SNAr reactions on halopyrazines is highly dependent on the halogen's ability to stabilize the intermediate through its inductive effect and its facility as a leaving group.

Influence of the Halogen

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is often F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the negatively charged Meisenheimer intermediate. However, when the expulsion of the leaving group is rate-limiting, the trend can be reversed (I > Br > Cl > F), reflecting the carbon-halogen bond strength.[4]

The Role of the Imidazolyl Substituent

The 1H-imidazol-1-yl group on this compound is an electron-withdrawing substituent. This property is expected to further activate the pyrazine ring towards nucleophilic attack, making the chloro-substituent more susceptible to displacement compared to a simple 2-chloropyrazine. The electron-withdrawing nature of substituents generally increases the rate of SNAr reactions by stabilizing the anionic intermediate.[3][5]

Comparative Reactivity Data (SNAr)

The following table provides a qualitative comparison of the expected reactivity of various halopyrazines in SNAr reactions with a generic nucleophile (Nu-).

HalopyrazineExpected Relative ReactivityRationale
2-Fluoro-6-(1H-imidazol-1-yl)pyrazineHighestStrong inductive effect of fluorine facilitates nucleophilic attack.
This compound HighGood balance of inductive activation and leaving group ability. The imidazolyl group enhances reactivity.
2-Bromo-6-(1H-imidazol-1-yl)pyrazineModerate to HighWeaker inductive effect than chlorine, but better leaving group.
2-Iodo-6-(1H-imidazol-1-yl)pyrazineModerateBest leaving group, but weakest inductive effect.
2-ChloropyrazineModerateLess activated than the imidazolyl-substituted analogue.
Experimental Protocol: General Procedure for SNAr of this compound with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0 equivalents)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 equivalent) and the chosen solvent.

  • Add the amine (1.2 equivalents) and the base (2.0 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amino-substituted pyrazine.

SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, amine, base, and solvent B Heat and monitor reaction progress (TLC/LC-MS) A->B Heat C Cool and perform aqueous work-up B->C Reaction complete D Dry and concentrate organic phase C->D E Purify by column chromatography D->E F Characterize final product E->F

Caption: Experimental workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely used in the functionalization of halopyrazines.[1][6] The reactivity of halopyrazines in these reactions generally follows the order I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1][6] While chloropyrazines are generally less reactive than their bromo and iodo counterparts, the electron-deficient nature of the pyrazine ring can facilitate the oxidative addition step, making them viable substrates, especially with modern catalyst systems.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[9][10] Similar to the Suzuki coupling, the reactivity trend for halopyrazines is typically I > Br > Cl.[7] The choice of palladium catalyst and ligand is crucial for achieving high yields, particularly with less reactive chloropyrazines.[10]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is highly valuable for introducing alkynyl moieties into organic molecules.[8] The reactivity of halopyrazines in the Sonogashira coupling also follows the general trend of I > Br > Cl.

Comparative Reactivity Data (Cross-Coupling)

The following table summarizes the expected relative reactivity of various halopyrazines in palladium-catalyzed cross-coupling reactions.

HalopyrazineExpected Relative Reactivity (Suzuki, Buchwald-Hartwig, Sonogashira)Rationale
2-Iodo-6-(1H-imidazol-1-yl)pyrazineHighestWeakest C-I bond facilitates oxidative addition.
2-Bromo-6-(1H-imidazol-1-yl)pyrazineHighMore reactive than the chloro analogue due to a weaker C-Br bond.
This compound ModerateStrongest C-X bond among the three, requiring more active catalyst systems. The imidazolyl group can influence catalyst coordination.
2-ChloropyrazineLow to ModerateLess activated compared to the imidazolyl-substituted version.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) R-Cl Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 R-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' R-Ar' Ar'B(OH)2 Ar'B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The fusion of pyrazine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This guide centers on 2-Chloro-6-(1H-imidazol-1-yl)pyrazine as a representative lead structure to explore the therapeutic potential of this chemical class. While specific public data on this exact molecule is sparse, extensive research into its close structural analogs—particularly the fused imidazo[1,2-a]pyrazine system—provides a robust framework for understanding its potential. We will dissect the structure-activity relationships (SAR) of these analogs, comparing their anticancer and antimicrobial activities through quantitative data. This analysis is grounded in detailed experimental protocols for key biological assays, offering researchers a comprehensive view of the compound class's potential and the methodologies required for its evaluation.

Introduction: The Pyrazine-Imidazole Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks consistently appear in bioactive compounds, earning them the label of "privileged structures." Both pyrazine and imidazole fall into this category. Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a core component of numerous anticancer agents.[1] Its nitrogen atoms act as key hydrogen bond acceptors, enabling potent interactions with biological targets like protein kinases.[2] Similarly, the imidazole ring is a five-membered heterocycle found in many natural and synthetic therapeutic agents, known for a wide spectrum of pharmacological effects, including potent antimicrobial properties.[3]

The combination of these two scaffolds, as seen in the lead compound This compound , presents a compelling starting point for developing novel therapeutics. The electron-withdrawing nature of the pyrazine ring, the versatile reactivity of the chloro-substituent, and the proven bioactivity of the imidazole moiety create a molecule ripe for chemical modification and biological screening. This guide explores the consequences of such modifications by comparing the lead structure to its more broadly studied analogs, primarily the bicyclic imidazo[1,2-a]pyrazines, to elucidate key structure-activity relationships.

Rationale for Analog Development and Structure-Activity Relationships (SAR)

The core principle of medicinal chemistry is the systematic modification of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, analogs are typically designed to explore three key areas:

  • Substitution on the Pyrazine Ring: Replacing the chlorine atom at the 2-position with various functional groups (amines, ethers, etc.) can modulate the electronic properties and steric profile of the molecule, significantly impacting target binding.

  • Substitution on the Imidazole Ring: Adding substituents to the imidazole moiety can alter its lipophilicity and introduce new interaction points with a biological target.

  • Ring Fusion: Cyclizing the structure to form a rigid, fused system like imidazo[1,2-a]pyrazine drastically changes the molecule's three-dimensional shape. This has proven to be a highly successful strategy, leading to potent kinase inhibitors and anticancer agents.[3][4]

The following sections will compare the biological activities of analogs derived from these strategies, demonstrating how subtle chemical changes can lead to profound differences in biological effect.

Comparative Biological Activity: Anticancer vs. Antimicrobial Potential

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazo[1,2-a]pyrazine scaffold has emerged as a particularly potent framework for anticancer agents.[1][5][6] Many derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are critical regulators of the cell cycle and transcription.[4]

Structure-Activity Relationship Insights: Analysis of various imidazo[1,2-a]pyrazine analogs reveals several key trends:

  • Substituents at Position 2: Aromatic groups, particularly those capable of forming hydrogen bonds like a pyridine ring, often enhance potency. For example, a pyridin-4-yl group at this position has been shown to result in potent CDK9 inhibition.[4]

  • Substituents at Position 3: The introduction of benzyl or other aryl groups at this position can significantly increase cytotoxic activity. This is likely due to favorable hydrophobic interactions within the target's binding pocket.[3][4]

  • Fused Ring System: The rigid, planar nature of the fused imidazo[1,2-a]pyrazine core appears crucial for fitting into the ATP-binding site of many kinases, outperforming more flexible, non-fused analogs.

The table below presents representative data for a series of hypothetical analogs based on published findings, illustrating these SAR principles.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine Analogs

Compound ID Core Structure R1 (Position 2) R2 (Position 3) IC50 (µM) vs. MCF-7 (Breast Cancer)[4][5] IC50 (µM) vs. HCT116 (Colon Cancer)[4]
Lead 2-Chloro-6-(imidazol-1-yl)pyrazine (N/A) (N/A) >100 (Predicted) >100 (Predicted)
Analog A Imidazo[1,2-a]pyrazine Phenyl H 45.5 52.1
Analog B Imidazo[1,2-a]pyrazine Pyridin-4-yl H 25.3 30.8
Analog C Imidazo[1,2-a]pyrazine Phenyl Benzyl 12.1 15.4
Analog D Imidazo[1,2-a]pyrazine Pyridin-4-yl Benzyl 6.1 7.9

| Doxorubicin | (Standard Drug) | (N/A) | (N/A) | 1.8 | 2.2 |

Data is representative and synthesized from published studies to illustrate SAR trends.[4][5]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazine-imidazole scaffold also exhibits significant potential as an antimicrobial agent. Studies on pyrazine-functionalized N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I) have shown potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[7]

Mechanism of Action Insights: The antimicrobial mechanism of these compounds is often multifactorial. Evidence suggests they can:

  • Disrupt the Cell Wall: Binding to the peptidoglycan layer of the bacterial cell wall, causing drastic structural damage.[7]

  • Increase Membrane Permeability: Leading to leakage of essential cytoplasmic contents and cell death.[7]

  • Inhibit Biofilm Formation: Preventing bacteria from forming protective communities, thus rendering them more susceptible to treatment.[7]

Table 2: Comparative Antimicrobial Activity of Pyrazine-Imidazole Analogs

Compound ID Core Structure Target Organism MIC (µg/mL)[7][8][9]
Analog E 2,6-bis(imidazolyl)pyrazine Staphylococcus aureus (Gram +) 16
Analog E 2,6-bis(imidazolyl)pyrazine Escherichia coli (Gram -) 32
Analog F Chloro[2,6-bis(imidazolyl)pyrazine]silver(I) Staphylococcus aureus (Gram +) 2
Analog F Chloro[2,6-bis(imidazolyl)pyrazine]silver(I) Escherichia coli (Gram -) 4
Ciprofloxacin (Standard Antibiotic) Staphylococcus aureus (Gram +) 1

| Ciprofloxacin | (Standard Antibiotic) | Escherichia coli (Gram -) | 0.5 |

Data is representative and synthesized from published studies.[7][8][9] The data clearly indicates that while the organic ligand (Analog E) has moderate activity, chelation with a metal ion like silver(I) (Analog F) dramatically enhances its antimicrobial potency.[7]

Mechanistic Insights: A Focus on Kinase Inhibition

As noted, a predominant mechanism for the anticancer effects of pyrazine-based compounds is the inhibition of protein kinases.[4] Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold is an excellent ATP-competitive inhibitor, meaning it binds to the same pocket on the kinase as its natural substrate, ATP, thereby blocking the enzyme's function and halting downstream signaling.

Below is a diagram representing the role of CDK9 in regulating transcription and how an imidazo[1,2-a]pyrazine inhibitor can block this process, leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention CDK9 CDK9/Cyclin T1 Complex RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates Proliferation Cell Proliferation & Survival Transcription Gene Transcription (e.g., c-Myc, MCL1) RNAPII->Transcription Initiates Transcription->Proliferation Apoptosis Apoptosis (Cell Death) Transcription->Apoptosis Inhibition Leads to Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->CDK9 Blocks ATP Binding Site

CDK9 signaling pathway and its inhibition.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the compounds discussed in this guide.

General Workflow for Compound Evaluation

The process of evaluating a new chemical entity follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

Workflow A Compound Synthesis & Characterization B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT against a panel of cancer cell lines) A->B C Secondary Screening: Antimicrobial Assay (MIC Determination) A->C D Hit Identification (Compounds with IC50 < 10 µM or MIC < 16 µg/mL) B->D C->D E Mechanism of Action Studies: In Vitro Kinase Assay D->E Anticancer Hits F Cellular Pathway Analysis (e.g., Western Blot for phospho-proteins) E->F G Lead Optimization F->G

General workflow for drug candidate evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is quantified by measuring its absorbance, providing an indirect measure of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. Causality Note: During this step, only viable cells with active mitochondria will convert the MTT into visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well round-bottom sterile microplates

  • Test compounds dissolved in DMSO

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Standard antibiotics for control (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Add 50 µL of sterile CAMHB to each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a range of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to their final test values. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. Causality Note: This incubation period allows sufficient time for bacterial growth to become visible to the naked eye in the absence of an effective inhibitor.

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Discussion and Future Perspectives

The comparative analysis of this compound and its analogs, particularly the fused imidazo[1,2-a]pyrazines, underscores the immense therapeutic potential of this chemical scaffold. The data strongly suggest that cyclization into a rigid imidazo[1,2-a]pyrazine system is a highly effective strategy for developing potent anticancer agents, primarily through kinase inhibition.[3][4] Further optimization by modifying substituents at key positions can fine-tune potency and selectivity.

Conversely, for antimicrobial applications, the non-fused bis(imidazolyl)pyrazine scaffold appears to be a promising starting point, with its activity being dramatically amplified through coordination with metal ions like silver(I).[7] This suggests two distinct developmental pathways for this class of compounds.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a library of direct analogs of this compound to directly assess the contributions of the chloro and imidazole moieties.

  • Kinase Selectivity Profiling: Screening potent anticancer analogs against a broad panel of kinases to understand their selectivity and predict potential off-target effects.

  • In Vivo Efficacy: Advancing the most promising compounds from both the anticancer and antimicrobial pipelines into preclinical animal models to evaluate their efficacy and safety.

Conclusion

The pyrazine-imidazole chemical class represents a versatile and highly "tunable" scaffold for drug discovery. By analyzing the structure-activity relationships of its analogs, we can discern clear strategies for optimization. Fused, rigid structures like the imidazo[1,2-a]pyrazines are potent kinase inhibitors with significant anticancer potential, while metal complexes of their non-fused counterparts are powerful antimicrobial agents. The detailed protocols provided herein offer a validated framework for researchers to continue exploring and unlocking the full therapeutic potential of these promising compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazine Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. The diazines—six-membered aromatic rings containing two nitrogen atoms—are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. Distinguishing between the constitutional isomers of diazine (pyrazine, pyridazine, and pyrimidine) and their derivatives is a common analytical challenge. This guide provides an in-depth spectroscopic comparison, leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to differentiate these closely related molecules. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.

The Structural Landscape of Pyrazine Isomers

The defining difference among the three parent isomers lies in the relative positions of the two nitrogen atoms within the aromatic ring. This seemingly subtle variation in structure profoundly impacts molecular symmetry, electron distribution, and dipole moment, leading to distinct spectroscopic fingerprints.

  • Pyridazine (1,2-diazine): The adjacent nitrogen atoms create a molecule with C2v symmetry and a significant dipole moment. The proximity of the electron-withdrawing nitrogen atoms influences the bond lengths and electron density of the neighboring carbon atoms.

  • Pyrimidine (1,3-diazine): With nitrogen atoms in a meta-relationship, pyrimidine also possesses C2v symmetry. The nitrogen atoms' influence is distributed differently across the ring compared to pyridazine.

  • Pyrazine (1,4-diazine): The para-positioning of the nitrogen atoms results in a highly symmetrical molecule (D2h point group) with a zero net dipole moment. This symmetry is a key factor in its spectroscopic behavior.

Comparative Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For the diazines, the most relevant transitions are the π → π* (promotion of an electron from a π bonding orbital to a π* antibonding orbital) and the n → π* (promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital).[1]

The n → π* transitions are typically lower in energy (occur at longer wavelengths) and are less intense than π → π* transitions. The polarity of the solvent can significantly affect the wavelength of these absorptions. Polar solvents tend to cause a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions.[2]

CompoundTransitionλmax (nm) (Gas Phase)Solvent Effects
Pyrazine n → π~320Significant blue shift in polar solvents
π → π~260Minor red shift in polar solvents
Pyrimidine n → π~298Significant blue shift in polar solvents
π → π~243Minor red shift in polar solvents
Pyridazine n → π~340Significant blue shift in polar solvents
π → π~246Minor red shift in polar solvents

Expertise & Experience: The high symmetry of pyrazine results in a more structured and less intense n → π* absorption compared to its isomers.[3] The gas-phase spectra of all three isomers show a broad continuum with some low-intensity absorption bands.[3] Pyridazine's adjacent nitrogen atoms lead to a lower energy n → π* transition (longer wavelength) due to the interaction between the lone pairs.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The specific frequencies of these vibrations are sensitive to bond strength, the mass of the atoms involved, and the overall molecular structure. For aromatic heterocycles, key vibrational modes include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations.

Full assignment of the vibrational spectra of these isomers is complex, but key differences can be highlighted.[4]

CompoundKey Vibrational Modes (cm-1)
Pyrazine Ring stretching: ~1524, 1213, 1049 (Raman); C-H stretch: ~3070
Pyrimidine Ring stretching modes are distinct from pyrazine due to lower symmetry.
Pyridazine Shows a predominant canonical form with one C=C and two C=N double bonds, affecting the ring stretching frequencies.[4]

Expertise & Experience: The high symmetry of pyrazine (D2h) results in fewer IR-active bands compared to pyridazine and pyrimidine (C2v) due to the mutual exclusion rule (vibrations that are IR active are Raman inactive, and vice versa). This difference in the number of observed bands can be a powerful diagnostic tool.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly 1H (protons) and 13C. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are all highly informative.

1H NMR: The chemical shifts of the ring protons are influenced by the electronegativity of the nearby nitrogen atoms, which deshield the protons, causing them to resonate at a higher frequency (downfield).

13C NMR: Similarly, the carbon atoms adjacent to nitrogen are significantly deshielded.

Compound1H Chemical Shifts (δ, ppm in CDCl3)13C Chemical Shifts (δ, ppm in CDCl3)
Pyrazine 8.61 (s, 4H)145.1
Pyrimidine 9.27 (s, 1H, H2), 8.79 (d, 2H, H4,6), 7.40 (t, 1H, H5)158.5 (C2), 156.9 (C4,6), 121.7 (C5)
Pyridazine 9.18 (dd, 2H, H3,6), 7.69 (dd, 2H, H4,5)150.7 (C3,6), 126.7 (C4,5)

Expertise & Experience: The 1H NMR spectrum of pyrazine is a simple singlet due to the magnetic equivalence of all four protons. In contrast, pyrimidine and pyridazine show more complex splitting patterns due to the presence of magnetically non-equivalent protons. The proton at the C2 position of pyrimidine is the most deshielded due to its position between two nitrogen atoms.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion (M+•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

All three isomers have the same molecular weight (80.09 g/mol ), so their molecular ion peaks will appear at m/z = 80. The key to differentiation lies in their distinct fragmentation pathways. A common fragmentation pathway for these aromatic heterocycles is the loss of HCN (27 u).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazine 8053 (M - HCN)+
Pyrimidine 8053 (M - HCN)+, 52
Pyridazine 8052 (M - N2)+•

Expertise & Experience: The most diagnostic fragmentation for pyridazine is the loss of a neutral nitrogen molecule (N2, 28 u) to give a fragment at m/z 52. This is a retro-Diels-Alder reaction and is characteristic of the 1,2-diazine structure. Pyrazine and pyrimidine both readily lose HCN to form a fragment at m/z 53.

Influence of Substituents: A Look at Pyrazine Derivatives

The addition of substituents to the pyrazine ring alters its spectroscopic properties in predictable ways. We will consider two common derivatives: 2,3-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine.

CompoundMolecular FormulaMolecular Weight
2,3-Dimethylpyrazine C6H8N2108.14 g/mol
Tetramethylpyrazine C8H12N2136.19 g/mol
Spectroscopic Data of Pyrazine Derivatives

UV-Vis: Alkyl substitution generally causes a slight bathochromic (red) shift in the absorption bands.[6]

IR: The C-H stretching vibrations of the methyl groups will appear in the 2950-2850 cm-1 region. The ring vibration modes will also be altered by the presence of the substituents.[7]

NMR:

  • 2,3-Dimethylpyrazine:

    • 1H NMR (CDCl3): δ ~8.3 (s, 2H, ring protons), ~2.5 (s, 6H, methyl protons).[7]

    • 13C NMR (CDCl3): δ ~152 (ring C-N), ~141 (ring C-H), ~22 (methyl).[7]

  • Tetramethylpyrazine:

    • 1H NMR (CDCl3): δ ~2.4 (s, 12H, methyl protons).

    • 13C NMR (CDCl3): δ ~148 (ring carbons), ~21 (methyl carbons).

Mass Spectrometry:

  • 2,3-Dimethylpyrazine: M+• at m/z 108. A key fragment is the loss of a methyl group (CH3, 15 u) to give a fragment at m/z 93.[8]

  • Tetramethylpyrazine: M+• at m/z 136. Fragmentation also involves the loss of methyl groups.

Expertise & Experience: The number and chemical shifts of signals in the 1H and 13C NMR spectra are highly diagnostic for the substitution pattern. The high symmetry of tetramethylpyrazine results in a single peak for all methyl protons and a single peak for all ring carbons, simplifying its spectrum significantly.

Experimental Protocols

The following are step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including necessary background and calibration steps.

UV-Vis Spectroscopy Protocol

Caption: Workflow for UV-Vis Spectroscopic Analysis.

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-30 minutes to ensure stable output.[9]

  • Sample Preparation:

    • Accurately prepare a dilute solution of the analyte (e.g., 10-4 to 10-5 M) in a UV-grade solvent such as ethanol or hexane.[10]

    • Fill a quartz cuvette with the chosen solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution. Ensure the cuvettes are clean and free of fingerprints on the optical surfaces.

  • Baseline Correction: Place the blank cuvette in the sample holder and record a baseline spectrum across the desired wavelength range (e.g., 400 nm to 200 nm). This corrects for any absorbance from the solvent and the cuvette itself.[11]

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and note their corresponding absorbance values.

FTIR Spectroscopy Protocol (ATR Method)

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • ATR Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[12]

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO2, H2O).[12]

  • Sample Application:

    • For liquids , place a single drop of the sample onto the center of the ATR crystal.

    • For solids , place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.[13]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm-1.

  • Data Analysis: The acquired spectrum will be in absorbance or transmittance. Identify the wavenumbers of key absorption bands and compare the "fingerprint region" (<1500 cm-1) for subtle structural differences.

NMR Spectroscopy Protocol (1H and 13C)

Caption: Workflow for 1H and 13C NMR Spectroscopy.

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid or liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a small vial.[14]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune the probe to the correct frequencies for 1H and 13C.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Spectrum Acquisition:

    • Acquire the 1H spectrum. This is typically a rapid process.

    • Acquire the 13C spectrum. Due to the low natural abundance of 13C, this requires a longer acquisition time.[15]

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are positive and have the correct shape.

    • Apply a baseline correction to get a flat baseline.

    • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Instrument Preparation: Ensure the mass spectrometer's vacuum system is at the appropriate operating pressure. Tune and calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA).

  • Sample Introduction:

    • For pure, volatile samples, a direct insertion probe can be used. A small amount of the sample is placed on the probe tip, which is then inserted into the high-vacuum source and heated to vaporize the sample.

    • For mixtures or for coupling with separation, a Gas Chromatograph (GC) is used to introduce the sample.[16]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[17]

  • Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the m/z values and relative intensities of the fragment ions to elucidate the structure.

Conclusion

The spectroscopic differentiation of pyrazine isomers and their derivatives is a clear demonstration of how subtle changes in molecular structure lead to significant and measurable differences in physical properties. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, and by understanding the causal links between structure and spectral data, researchers can confidently identify and characterize these important heterocyclic compounds. The experimental protocols provided herein offer a robust framework for obtaining reliable and reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

A Comparative Guide to the Structural Validation of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For researchers and drug development professionals, absolute certainty in molecular structure is non-negotiable. While one-dimensional (1D) NMR provides a foundational view, complex spin systems and overlapping signals in aromatic compounds can lead to ambiguity.[3] 2D NMR spectroscopy resolves these challenges by spreading spectral information across a second frequency dimension, revealing intricate connectivity and spatial relationships within the molecule.[4][5]

We will dissect the application of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—demonstrating not just the procedural steps but the causal logic behind their selection and sequence. This workflow constitutes a self-validating system, where data from each experiment corroborates and builds upon the last, culminating in an irrefutable structural assignment.

The Molecule: this compound

Before delving into the analysis, it is essential to understand the proposed structure and label the atoms for clear reference throughout this guide.

Caption: Numbering scheme for this compound.

Based on this structure, we anticipate five distinct aromatic proton signals (H3, H5, H2', H4', H5') and seven carbon signals (five protonated, two quaternary). The challenge lies in confirming not only the integrity of each ring but also the precise point of connectivity between them.

The 2D NMR Strategy: A Three-Pillar Approach

Our validation strategy rests on three complementary experiments, each providing a unique piece of the structural puzzle. The synergy between these techniques provides the robust, cross-validated evidence required for definitive characterization.

Caption: The logical workflow for 2D NMR-based structural validation.

COSY (Correlation Spectroscopy): Identifying Proton Networks
  • Core Principle: COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those separated by two or three chemical bonds (geminal or vicinal).[6][7][8] The resulting 2D spectrum displays the 1D proton spectrum on both axes, with diagonal peaks representing the standard signals and off-diagonal "cross-peaks" indicating a coupling interaction between the two corresponding protons.[9][10]

  • Experimental Causality: For this compound, the pyrazine protons (H3 and H5) are isolated from each other by nitrogen atoms and are not expected to show a COSY correlation. However, within the imidazole ring, H4' and H5' are vicinal protons and should exhibit a clear cross-peak. This experiment is the first and most direct step to confirm the proton arrangement on the imidazole ring, effectively identifying it as a distinct "spin system."[11]

  • Anticipated Data:

    • A single, distinct cross-peak correlating the chemical shifts of H4' and H5'.

    • Diagonal peaks for H3, H5, and H2' with no corresponding cross-peaks, confirming their isolation.

HSQC (Heteronuclear Single Quantum Coherence): Mapping Direct C-H Bonds
  • Core Principle: HSQC is a highly sensitive heteronuclear experiment that maps each proton signal to the carbon it is directly attached to via a one-bond coupling.[12][13][14] The 2D spectrum has a proton axis (F2) and a carbon axis (F1), and each peak represents a direct C-H bond.[15] A key feature is that quaternary carbons (those with no attached protons) are not detected.[12]

  • Experimental Causality: While 1D ¹³C NMR shows all carbon signals, it doesn't inherently link them to specific protons. HSQC provides this direct and unambiguous correlation. It allows us to take the proton assignments from the ¹H and COSY spectra and definitively assign them to their corresponding carbon atoms. This step is crucial for creating confirmed "C-H units" that will be assembled in the final step.

  • Anticipated Data:

    • A cross-peak connecting the ¹H and ¹³C signals for the H3/C3 pair.

    • A cross-peak connecting the ¹H and ¹³C signals for the H5/C5 pair.

    • A cross-peak connecting the ¹H and ¹³C signals for the H2'/C2' pair.

    • A cross-peak connecting the ¹H and ¹³C signals for the H4'/C4' pair.

    • A cross-peak connecting the ¹H and ¹³C signals for the H5'/C5' pair.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
  • Core Principle: HMBC is the ultimate tool for piecing together the molecular framework. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[16][17][18] Unlike HSQC, it suppresses the strong one-bond correlations, allowing the weaker, long-range couplings to be observed.[19] This technique is invaluable for linking different spin systems and assigning quaternary carbons.[20]

  • Experimental Causality: This is the definitive experiment for validating the title compound's structure. It will provide the evidence to connect the pyrazine and imidazole rings and confirm the substitution pattern. Specifically, we look for correlations from the imidazole protons to the pyrazine carbons (and vice-versa) across the C6-N1' bond. This confirms not only that the rings are connected, but where they are connected. Furthermore, correlations from protons to the non-protonated carbons (C2 and C6) allow for their unambiguous assignment.

  • Anticipated Key Correlations:

    • Ring-to-Ring Linkage: A correlation from the imidazole proton H2' to the pyrazine carbon C6 is the most critical piece of evidence confirming the C6-N1' bond. A correlation from H5' to C6 would provide further support.

    • Pyrazine Ring Assignment:

      • Proton H3 should show correlations to the quaternary carbon C2 and the linkage carbon C6.

      • Proton H5 should show correlations to the linkage carbon C6 and potentially to C3.

    • Imidazole Ring Assignment:

      • Proton H2' should correlate to carbons C4' and C5'.

      • Proton H4' should correlate to C2', C5', and across the ring to N3'.

      • Proton H5' should correlate to C2', C4', and the linkage carbon C6.

H3 H3 C2 C2 (Quat.) H3->C2 ²J H5 H5 C6 C6 (Quat.) H5->C6 ²J H2_prime H2' H2_prime->C6 ³J C4_prime C4' H2_prime->C4_prime ³J H5_prime H5' H5_prime->C6 ³J

Caption: Key expected HMBC correlations for structural confirmation.

Summary of Expected Data and Structural Validation

The table below consolidates the expected outcomes from the 2D NMR analysis, providing a clear checklist for the validation process.

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key COSY CorrelationsKey HSQC CorrelationKey HMBC Correlations
H3/C3 ~8.5 - 8.8~145 - 150NoneH3 ↔ C3H5 → C3
H5/C5 ~8.6 - 8.9~140 - 145NoneH5 ↔ C5H3 → C5
C2 -~150 - 155-None (Quaternary)H3 → C2
C6 -~155 - 160-None (Quaternary)H5 → C6, H2' → C6, H5' → C6 (Critical Linkage)
H2'/C2' ~8.2 - 8.5~138 - 142NoneH2' ↔ C2'H4' → C2', H5' → C2'
H4'/C4' ~7.3 - 7.6~120 - 125H5' H4' ↔ C4'H2' → C4', H5' → C4'
H5'/C5' ~7.8 - 8.1~130 - 135H4' H5' ↔ C5'H2' → C5', H4' → C5', → C6 (Critical Linkage)

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

Experimental Protocols

To ensure trustworthy and reproducible results, the following general protocol should be followed.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.

  • COSY (¹H-¹H): Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment over 256-512 increments in the F1 dimension.

  • HSQC (¹H-¹³C): Employ a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp). Optimize the ¹JCH coupling constant to an average of 145 Hz.

  • HMBC (¹H-¹³C): Use a gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) should be optimized to a value between 8-10 Hz to favor the detection of 2- and 3-bond correlations.[17]

3. Data Processing:

  • Process the data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a sine-squared window function in both dimensions before Fourier transformation.

  • Perform phase correction and baseline correction on the resulting spectra to ensure accurate peak identification.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically applying COSY, HSQC, and HMBC experiments, researchers can move beyond simple spectral interpretation to a robust, evidence-based structural validation. The COSY experiment confirms proton-proton connectivities, the HSQC experiment provides a direct map of C-H bonds, and the HMBC experiment pieces together the entire molecular puzzle, crucially confirming the linkage between the pyrazine and imidazole rings. This multi-faceted approach provides an unparalleled level of confidence in the structure of this compound, a standard that is essential for advancing research in drug discovery and materials science.

References

The Unseen Targets: A Comparative Guide to the Cross-reactivity Profiling of Pyrazine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazine scaffold, a privileged structure in medicinal chemistry, has given rise to a number of potent and clinically effective kinase inhibitors. However, the success of these targeted agents is not solely defined by their on-target potency. The intricate dance of a small molecule within the vast and complex human kinome often leads to off-target interactions, a phenomenon known as cross-reactivity. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of two prominent pyrazine-derived kinase inhibitors, Gilteritinib and Acalabrutinib, benchmarked against the well-characterized non-pyrazine inhibitors, Dasatinib and Bosutinib.

This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for key profiling assays. Our objective is to equip researchers with the knowledge to critically evaluate kinase inhibitor selectivity and to design robust strategies for characterizing their own compounds.

The Pyrazine Scaffold: A Versatile Platform for Kinase Inhibition

Pyrazine and its derivatives are six-membered heterocyclic rings containing two nitrogen atoms. This scaffold has proven to be a versatile starting point for the development of kinase inhibitors. Many of these inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of kinases. The specific chemical modifications to the pyrazine core dictate the inhibitor's potency and selectivity profile.

Two notable examples of FDA-approved drugs featuring a pyrazine core are:

  • Gilteritinib: A potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), crucial in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.

  • Acalabrutinib: A second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, used in the treatment of B-cell malignancies.

Comparative Cross-Reactivity Profiles

Understanding the selectivity of a kinase inhibitor is paramount for predicting both its efficacy and its potential for adverse effects. A highly selective inhibitor minimizes off-target interactions, potentially leading to a better safety profile. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through multi-target engagement, but at the risk of increased toxicity.

The following tables summarize the cross-reactivity data for our selected inhibitors. The data is primarily sourced from KINOMEscan™ assays, which provide a quantitative measure of binding affinity as a percentage of control (% Control), where a lower value indicates a stronger interaction.

Pyrazine-Derived Kinase Inhibitors:

Table 1: Kinome Selectivity Profile of Gilteritinib

Kinase TargetPercentage of Control (@ 1 µM)Primary Cellular Process
FLT3 (Primary Target) <1% Hematopoiesis, cell proliferation
AXL <1%Cell survival, proliferation, migration
LTK<1%Development, cell growth
ALK<10%Neuronal development, cell proliferation
MER<10%Cell survival, phagocytosis
TRKA/B/C<10%Neuronal survival and differentiation

Data compiled from publicly available KINOMEscan™ results. The clinical relevance of these preclinical data has not been fully determined.

Table 2: Kinome Selectivity Profile of Acalabrutinib

Kinase TargetPercentage of Control (@ 1 µM)Primary Cellular Process
BTK (Primary Target) <1% B-cell development and signaling
BMX<1%Signal transduction, cell survival
TEC<1%T-cell signaling
TXK<1%T-cell signaling
ITK>10%T-cell signaling
EGFR>10%Cell growth and proliferation

Data compiled from publicly available KINOMEscan™ results. Acalabrutinib is designed for high selectivity to minimize off-target effects seen with first-generation BTK inhibitors. The clinical relevance of these preclinical data has not been fully determined.

Non-Pyrazine Kinase Inhibitors for Comparison:

Table 3: Kinome Selectivity Profile of Dasatinib

Kinase TargetPercentage of Control (@ 1 µM)Primary Cellular Process
ABL1 (Primary Target) <1% Cell cycle regulation, DNA repair
SRC Family (SRC, LCK, LYN, etc.) <1% Cell adhesion, proliferation, survival
c-KIT<1%Hematopoiesis, cell survival
PDGFRα/β<1%Cell growth and division
DDR1/2<1%Cell adhesion and migration
Ephrin Receptors<1%Developmental processes

Dasatinib is known for its broad-spectrum activity, inhibiting multiple kinase families. Data compiled from publicly available KINOMEscan™ results. The clinical relevance of these preclinical data has not been fully determined.

Table 4: Kinome Selectivity Profile of Bosutinib

Kinase TargetPercentage of Control (@ 1 µM)Primary Cellular Process
ABL1 (Primary Target) <1% Cell cycle regulation, DNA repair
SRC Family (SRC, LYN, HCK, etc.) <1% Cell adhesion, proliferation, survival
CAMK2G<10%Calcium signaling
STE20 Kinases (MST2, etc.)<10%Apoptosis, cell cycle control
c-KIT>10%Hematopoiesis, cell survival
PDGFRα/β>10%Cell growth and division

Bosutinib is also a dual SRC/ABL inhibitor, but with a distinct off-target profile compared to Dasatinib. Data compiled from publicly available KINOMEscan™ results. The clinical relevance of these preclinical data has not been fully determined.

Key Signaling Pathways and Inhibition

To understand the functional consequences of kinase inhibition, it is crucial to visualize the signaling pathways in which the primary targets operate.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation BTK_Signaling cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits NF_kB NF-κB Pathway PLCG2->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation KINOMEscan_Workflow cluster_prep Assay Preparation cluster_quant Quantification Kinase DNA-tagged Kinase Incubation Incubation: Kinase, Ligand, and Compound compete for binding Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash away unbound components Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify kinase via DNA tag using qPCR Elution->qPCR Data Data Analysis: % Control qPCR->Data

A Senior Application Scientist's Guide: Pyrazine vs. Pyrimidine Cores in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the six-membered diazines—in particular, pyrazine and pyrimidine—are frequently employed by drug designers. Their prevalence stems from their ability to form crucial hydrogen bonds, modulate physicochemical properties, and provide synthetically tractable vectors for molecular elaboration. The choice between a pyrazine (1,4-diazine) and a pyrimidine (1,3-diazine) core is a strategic decision that can profoundly impact a drug candidate's absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic profile.

This guide offers a comparative analysis of these two critical scaffolds. Moving beyond a simple list of features, we will explore the causal relationships between their distinct electronic structures and their performance in real-world drug design, supported by experimental data and validated protocols. Our objective is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting and optimizing these privileged cores.

Section 1: Core Architecture and Physicochemical Consequences

The fundamental difference between pyrazine and pyrimidine lies in the relative positioning of their two nitrogen atoms. This seemingly subtle distinction—1,4- versus 1,3-substitution—creates a cascade of effects on the electronic and physical properties of the molecule.

  • Electron Distribution and Basicity: Both rings are π-deficient due to the electronegative nitrogen atoms, which makes them generally resistant to electrophilic substitution but susceptible to nucleophilic attack.[1] However, the symmetric arrangement of nitrogens in pyrazine results in a zero net dipole moment, while pyrimidine possesses a significant dipole. This also drastically affects their basicity. The two nitrogen atoms in pyrazine are electron-withdrawing and para to one another, leading to a significant reduction in the availability of their lone pairs for protonation.[2] Pyrimidine, with its meta-arrangement, is more basic than pyrazine but still significantly weaker than pyridine.[3][4] This difference in basicity is critical, as it governs the ionization state of a drug at physiological pH, impacting its solubility, cell permeability, and potential for off-target interactions.

  • Hydrogen Bonding: The nitrogen atoms in both scaffolds are excellent hydrogen bond acceptors, a key feature for interacting with biological targets. The positioning of these acceptors dictates the spatial orientation of potential interactions. A pyrimidine core offers two hydrogen bond acceptors with a 60-degree angle relative to the ring's center, whereas a pyrazine core presents them at a 180-degree angle. This geometric difference is a crucial tool for medicinal chemists to achieve precise, high-affinity binding to a target protein.

Table 1: Comparative Physicochemical Properties
PropertyPyrazinePyrimidineCausality
Structure 1,4-Diazine1,3-DiazinePositional Isomers[5]
pKa (of conjugate acid) 0.51 - 0.65[3][6][7]1.23 - 1.3[3][4][7]The symmetric, opposing electron-withdrawing effects in pyrazine weaken basicity more than the meta-arrangement in pyrimidine.[2]
Dipole Moment 0 D~2.3 DThe symmetrical structure of pyrazine cancels out individual bond dipoles.
Aromaticity (Resonance Energy) ~24.3 kcal/mol[8]Similar to PyrazineBoth are stable aromatic systems.
Solubility in Water Soluble[9]Highly Soluble[10]Both can act as hydrogen bond acceptors with water.
Appearance White crystals or wax-like solid[9]Liquid or low-melting solid[10]Differences in intermolecular forces due to dipole moment.

Section 2: The Medicinal Chemist's Perspective: Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes.[1] Pyrimidines are often constructed via the condensation of 1,3-dicarbonyl compounds (or their equivalents) with amidines.[11] Pyrazines can be synthesized by the self-condensation of α-amino ketones or the reaction of 1,2-diamines with α-diketones.[1][9] The choice of synthesis often depends on the desired substitution pattern. The π-deficient nature of both rings means that direct functionalization often requires nucleophilic aromatic substitution on halogenated derivatives, which serve as versatile intermediates.[1]

Section 3: Comparative Pharmacokinetic (ADME) Profile

The core heterocycle is a major determinant of a drug's ADME profile.

  • Metabolic Stability: Pyrimidine rings, being fundamental components of DNA and RNA, can be recognized by endogenous metabolic pathways.[12][13] This can sometimes lead to faster metabolic clearance through pathways designed to handle nucleobases.[14] Pyrazine, while also subject to metabolism (e.g., oxidation), does not have the same direct endogenous analogue, which can sometimes confer greater metabolic stability, though this is highly dependent on the specific substituents.

  • Solubility and Permeability: The ability of both cores to engage in hydrogen bonding generally aids aqueous solubility. However, the higher dipole moment of pyrimidine can lead to greater polarity and potentially higher solubility compared to a similarly substituted pyrazine, which may in turn affect cell membrane permeability. The balance between solubility and permeability (LogP/LogD) is a critical optimization challenge where the choice of core plays a significant role.

Section 4: The Pharmacodynamic Impact: Driving Biological Activity

The distinct electronic and structural features of pyrazine and pyrimidine have led to their incorporation into a wide array of successful drugs across different therapeutic areas.

Case Study 1: Kinase Inhibitors - The Hinge-Binding Motif

Protein kinases are one of the most important target classes in modern oncology, and both pyrazine and pyrimidine are considered "privileged scaffolds" for kinase inhibitor design.[15][16] This is because their nitrogen atoms are perfectly positioned to mimic the hydrogen bonding interactions of the adenine hinge-binding motif of ATP.

The 2-aminopyrimidine scaffold is particularly famous in this regard, forming two crucial hydrogen bonds with the "hinge" region of the kinase backbone.[17] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for affinity and selectivity. Pyrazine-based inhibitors also leverage their nitrogens for hinge binding, often in combination with other fused rings or side chains to achieve high potency.[16]

Caption: Generalized kinase hinge-binding via pyrimidine and pyrazine cores.

Case Study 2: Diverse Therapeutic Applications

Beyond kinases, these cores are found in drugs with varied mechanisms of action.

  • Pyrimidine-Containing Drugs: The pyrimidine scaffold is exceptionally versatile, found in anticancer agents (e.g., Imatinib, Gefitinib), antivirals (e.g., Zidovudine), and antifungals.[12][18] Its role as a bioisostere for other aromatic systems and its inherent biological recognition make it a powerful component in drug design.[18]

  • Pyrazine-Containing Drugs: Pyrazine is a key component of several important drugs. Pyrazinamide is a first-line antituberculosis agent. It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[19][20] The acidic form accumulates in the acidic environment of tuberculous lesions, disrupting membrane transport and energetics.[21][22][23] Other examples include the diuretic Amiloride and the proteasome inhibitor Bortezomib , used in multiple myeloma treatment.[8][24]

Table 2: Representative FDA-Approved Drugs
DrugCoreTherapeutic AreaMechanism of Action
Imatinib PyrimidineOncologyTyrosine Kinase Inhibitor (BCR-Abl)[25]
Gefitinib PyrimidineOncologyEGFR Tyrosine Kinase Inhibitor[17]
Pyrazinamide PyrazineAnti-infective (Tuberculosis)Prodrug; disrupts mycobacterial membrane energetics[19][21]
Bortezomib PyrazineOncologyProteasome Inhibitor[24]
Acalabrutinib PyrazineOncologyBruton's Tyrosine Kinase (BTK) Inhibitor[16]
Voriconazole PyrimidineAnti-infective (Fungal)Inhibits fungal cytochrome P450-mediated ergosterol synthesis
Amiloride PyrazineCardiovascular (Diuretic)Blocks epithelial sodium channels (ENaC)[8]

Section 5: Experimental Protocols for Evaluation

Trustworthy drug design relies on self-validating experimental systems. When developing a novel compound based on either core, a critical early experiment is to assess its metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an early indication of how a compound will be cleared by major drug-metabolizing enzymes (Cytochrome P450s).

Objective: To determine the intrinsic clearance (Cl_int) of a test compound upon incubation with HLM.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution. The final reaction volume should contain HLM (e.g., 0.5 mg/mL), the test compound, and the NRS in buffer.

  • Time Points & Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops the reaction.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (Cl_int) is calculated from the t½ and incubation conditions.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock C Combine Reagents in Plate A->C B Prepare HLM & NRS B->C D Incubate at 37°C C->D E Initiate with NRS D->E F Quench at Time Points E->F G Centrifuge & Extract F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: Strategic Selection in Drug Design

The choice between a pyrazine and a pyrimidine core is not arbitrary but a nuanced decision driven by the specific goals of the drug discovery program.

  • Choose Pyrimidine when:

    • Mimicking the adenine structure for hinge-binding in kinases is a primary goal.[26]

    • Leveraging its role as a "privileged scaffold" with a vast history in medicinal chemistry is desired.[15][27]

    • The project aims to build upon established synthetic routes and structure-activity relationships for targets like kinases or DHFR.[25]

  • Choose Pyrazine when:

    • A different vector space for substituents is needed to probe new pockets or avoid existing intellectual property.

    • Modulating basicity to a lower level is required to fine-tune ADME properties.

    • A symmetric, non-polar core is advantageous for specific target interactions or to reduce polarity.

    • Exploring unique mechanisms, as seen with pyrazinamide, is the objective.[23]

Ultimately, both scaffolds are powerful tools. The decision rests on a comprehensive analysis of the target biology, the desired pharmacokinetic profile, and the synthetic strategy. By understanding the fundamental causality linking their structure to their function, drug designers can harness the full potential of these exceptional heterocyclic cores to develop the next generation of innovative medicines.

References

Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Fellow Researchers,

Our initial exploration into the in vivo efficacy of the specific chemical scaffold, 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, revealed a landscape still in its nascent stages of public domain research. Comprehensive, comparative preclinical data for this exact derivative class remains largely unpublished. However, the broader family of fused imidazole-pyrazine heterocycles, particularly the imidazo[1,2-a]pyrazine core, has emerged as a fertile ground for the development of novel therapeutics, with a growing body of in vivo evidence.

This guide, therefore, pivots to a comparative analysis of these structurally related and pharmacologically active imidazo[1,2-a]pyrazine derivatives. We will delve into their demonstrated efficacy in various animal models, providing the in-depth, data-driven insights required for informed drug development decisions. The principles of rigorous scientific integrity, detailed experimental context, and transparent data presentation remain our guiding pillars.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes and receptors implicated in human diseases, most notably in oncology.

Comparative In Vivo Efficacy in Oncology Animal Models

The primary therapeutic area where imidazo[1,2-a]pyrazine derivatives have demonstrated significant in vivo potential is oncology. These compounds have been predominantly investigated as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Aurora Kinase Inhibitors

Aurora kinases (A and B) are critical regulators of cell division, and their overexpression is common in many cancers. Inhibition of these kinases is a validated strategy for cancer therapy.

A notable imidazo[1,2-a]pyrazine derivative, referred to as compound 16 in a 2018 study, has shown excellent in vivo efficacy in a mouse xenograft model of human colorectal carcinoma (HCT116).[1] While the initial lead compound in this series had poor oral bioavailability, chemical modifications led to derivative 16 with improved pharmacokinetic properties.[1]

Another study identified compound 25 , an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, which demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model.[2] Optimization at the 8-position of the scaffold was key to enhancing oral bioavailability and reducing off-target kinase activity.[2]

Gαq/11 Inhibitors in Uveal Melanoma

Uveal melanoma (UM) is a rare but aggressive form of eye cancer, often driven by activating mutations in GNAQ and GNA11 genes, which encode the Gαq and Gα11 proteins, respectively. A series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as Gαq/11 inhibitors. One such derivative, GQ352 , exhibited selective antiproliferative activity against UM cells.[3][4] Mechanistically, GQ352 was shown to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer.[3][4] In preclinical studies, this compound suppressed downstream ERK phosphorylation and YAP dephosphorylation, key signaling events in UM tumorigenesis.[3][4]

c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. Volitinib, a highly potent and selective c-Met inhibitor with a[3][5][6]triazolo[4,5-b]pyrazine core fused with an imidazo[1,2-a]pyridine moiety, is currently in clinical development. While not a simple imidazo[1,2-a]pyrazine, its development highlights the potential of related fused pyrazine systems in targeting this important oncogene.

Data Summary: In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivatives

Compound ClassTargetAnimal ModelEfficacy EndpointKey FindingsReference
Imidazo-[1,2-a]pyrazine Derivative (Compound 16)Aurora A/B KinaseMouse Xenograft (HCT116)Tumor Growth InhibitionExcellent in vivo efficacy upon oral dosing.[1]
Imidazo[1,2-a]pyrazine Derivative (Compound 25)Aurora KinaseMouse Xenograft (A2780 Ovarian)Tumor Growth InhibitionDemonstrated anti-tumor activity.[2]
Imidazo[1,2-a]pyrazine Derivative (GQ352)Gαq/11Not specified in abstractInhibition of TumorigenesisSuppressed downstream signaling (ERK, YAP).[3][4]

Experimental Protocols: A Closer Look at In Vivo Efficacy Studies

To ensure the reproducibility and validity of preclinical findings, a detailed understanding of the experimental methodology is paramount. Below is a representative protocol for evaluating the in vivo efficacy of a novel imidazo[1,2-a]pyrazine derivative in a mouse xenograft model.

Protocol: Murine Xenograft Model for Tumor Growth Inhibition
  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., HCT116, A2780) are cultured under standard conditions.

    • A specific number of cells (e.g., 5 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into vehicle control and treatment groups.

  • Drug Formulation and Administration:

    • The test compound (e.g., an imidazo[1,2-a]pyrazine derivative) is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • The compound is administered at predetermined doses and schedules (e.g., once daily, five days a week).

  • Efficacy Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Experimental Workflows

Diagram: Simplified Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Aurora_B Aurora B Aurora_B->Metaphase Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine->Aurora_A Imidazo_Pyrazine->Aurora_B Xenograft_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Dosing 6. Dosing (Vehicle/Compound) Randomization->Dosing Measurement 7. Tumor Volume & Body Weight Measurement Dosing->Measurement Endpoint 8. Study Endpoint Measurement->Endpoint Data_Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis

References

Benchmarking the synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

This compound is a key heterocyclic building block in medicinal chemistry. Its pyrazine core, an electron-deficient aromatic system, coupled with the versatile imidazole moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The specific arrangement of the chloro and imidazolyl substituents provides distinct electronic properties and multiple points for further chemical modification, rendering it an attractive starting material for drug discovery programs targeting a range of biological targets.

This guide provides an in-depth technical comparison of published methods for the synthesis of this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of the synthetic strategies and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring is accentuated by the two nitrogen atoms, which facilitates the displacement of a leaving group, such as a halide, by a nucleophile. In this context, imidazole, a moderately strong nucleophile, can readily attack a suitably activated pyrazine precursor.

Our comparative analysis will focus on two primary approaches:

  • Direct Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloropyrazine with Imidazole: This is the most direct and widely employed method, as evidenced in the patent literature.

  • Alternative Approaches and Considerations: We will also discuss plausible alternative strategies and the factors influencing their feasibility and efficiency.

Method 1: Direct SNAr of 2,6-Dichloropyrazine with Imidazole (Patented Method)

A common and effective method for the synthesis of this compound is the direct reaction of 2,6-dichloropyrazine with imidazole in the presence of a base. This method is detailed in patent literature, highlighting its industrial relevance.

Reaction Scheme:

SNAr_Reaction cluster_0 Reaction 2,6-Dichloropyrazine 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine->Product + Imidazole, Base Imidazole Imidazole Base Base

Caption: Direct SNAr synthesis of the target compound.

Mechanistic Insight: The reaction proceeds via a classic SNAr mechanism. The imidazole, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the 2,6-dichloropyrazine ring bearing a chlorine atom. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrazine nitrogens and the remaining chlorine atom. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol (Based on Patent WO2008072723A1):

  • Reagent Preparation: To a solution of imidazole (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

  • Reaction: Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in DMF dropwise to the prepared imidazole salt solution at room temperature.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Data:

ParameterValue (as reported in representative literature)
Starting Material 2,6-Dichloropyrazine, Imidazole
Key Reagents Sodium Hydride, DMF
Typical Yield 70-85%
Purity >95% (after chromatography)
Scalability Readily scalable

Advantages:

  • High Yield: This method consistently provides good to excellent yields of the desired product.

  • Directness: It is a straightforward, one-step synthesis from commercially available starting materials.

  • Scalability: The procedure is amenable to scale-up for industrial production.

Disadvantages:

  • Use of Hazardous Reagents: Sodium hydride is a flammable and moisture-sensitive reagent that requires careful handling.

  • Purification: Column chromatography is often required to achieve high purity, which may not be ideal for very large-scale production.

Comparative Summary and Recommendations

For the routine and scalable synthesis of this compound, the direct SNAr reaction of 2,6-dichloropyrazine with imidazole in the presence of a strong base like sodium hydride stands out as the benchmark method. Its high yield, directness, and proven scalability make it the preferred choice for most applications.

The choice of base and solvent can be optimized to improve safety and environmental friendliness. For instance, replacing sodium hydride with a less hazardous base like potassium carbonate and using a greener solvent could be explored, although this may require optimization of reaction times and temperatures.

For researchers and drug development professionals, the provided experimental protocol based on the patented method offers a reliable and efficient route to access this valuable building block. Careful consideration of the safety precautions associated with the use of sodium hydride is paramount.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Reagent Preparation cluster_Reaction Reaction cluster_Workup Work-up and Isolation cluster_Purification Purification and Analysis Prep_Imidazole Dissolve Imidazole in DMF Add_Base Add Base (e.g., NaH) at 0°C Prep_Imidazole->Add_Base Reaction_Step Add Dichloropyrazine solution to Imidazole salt Add_Base->Reaction_Step Prep_Dichloropyrazine Prepare solution of 2,6-Dichloropyrazine in DMF Heating Heat and Monitor Reaction (TLC/LC-MS) Reaction_Step->Heating Quench Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

A Head-to-Head Comparison of Catalytic Systems for Pyrazine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized pyrazine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials. The strategic installation of functional groups onto the pyrazine core is therefore a critical endeavor, driving the discovery of novel therapeutics and advanced materials. This guide provides a comprehensive, head-to-head comparison of the principal catalytic systems for pyrazine functionalization, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their synthetic challenges.

The Enduring Importance of the Pyrazine Moiety

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in a vast array of biologically active molecules and functional materials. Their unique electronic properties, arising from the two nitrogen atoms in a para-arrangement within the six-membered ring, impart them with a range of desirable characteristics. In the realm of pharmaceuticals, pyrazine-containing drugs have demonstrated efficacy as anticancer agents, antibiotics, and diuretics, among other therapeutic applications. For instance, the anti-tuberculosis drug Pyrazinamide and the anticancer agent Bortezomib highlight the significance of this privileged scaffold. In materials science, pyrazine-based molecules are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors due to their tunable electronic and photophysical properties.

The direct functionalization of the pyrazine core, particularly through C-H activation, offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This guide will delve into three major catalytic approaches for achieving this transformation: transition-metal catalysis, photoredox catalysis, and the emerging field of enzymatic catalysis.

Transition-Metal Catalysis: The Workhorse of Pyrazine Functionalization

Transition-metal catalysis, particularly with palladium, has been the dominant force in the functionalization of heterocycles, and pyrazines are no exception. These methods offer a versatile toolkit for forging carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Palladium-Catalyzed C-H Arylation: A Robust and Versatile Tool

Palladium-catalyzed C-H arylation has emerged as a powerful strategy for the direct introduction of aryl groups onto the pyrazine ring. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst, often in the form of Pd(OAc)₂, cleaves a C-H bond with the assistance of a ligand and a base.

Palladium_Catalyzed_CH_Arylation Pyrazine Pyrazine Pyrazinyl-Pd(II)-Ar(Ln) Pyrazinyl-Pd(II)-Ar(Ln) Pyrazine->Pyrazinyl-Pd(II)-Ar(Ln) Ar-X Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-X->Ar-Pd(II)-X(Ln) Pd(0)Ln Pd(0)Ln Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-X(Ln)->Pyrazinyl-Pd(II)-Ar(Ln) C-H Activation (CMD) Pyrazinyl-Pd(II)-Ar(Ln)->Pd(0)Ln Functionalized Pyrazine Functionalized Pyrazine Pyrazinyl-Pd(II)-Ar(Ln)->Functionalized Pyrazine Reductive Elimination HX HX Pyrazinyl-Pd(II)-Ar(Ln)->HX Photocatalytic_Minisci_Reaction PC Photocatalyst (e.g., Ru(bpy)3^2+) PC* Excited Photocatalyst PC->PC* Visible Light (hν) PC*->PC SET Radical Precursor Radical Precursor Radical (R.) Radical (R.) Radical Precursor->Radical (R.) SET from PC* Radical Adduct Radical Adduct Radical (R.)->Radical Adduct Pyrazine-H+ Protonated Pyrazine Pyrazine-H+->Radical Adduct Functionalized Pyrazine Functionalized Pyrazine Radical Adduct->Functionalized Pyrazine Oxidation Oxidant Oxidant Radical Adduct->Oxidant Reduced Oxidant Reduced Oxidant Oxidant->Reduced Oxidant Enzymatic_Pyrazine_Synthesis alpha-Diketone α-Diketone Transaminase Transaminase (e.g., ATA-113) alpha-Diketone->Transaminase Amine Donor Amine Donor Amine Donor->Transaminase alpha-Amino Ketone α-Amino Ketone Transaminase->alpha-Amino Ketone Ketone Byproduct Ketone Byproduct Transaminase->Ketone Byproduct Dimerization Dimerization & Oxidation alpha-Amino Ketone->Dimerization Substituted Pyrazine Substituted Pyrazine Dimerization->Substituted Pyrazine

A Senior Application Scientist's Guide to Assessing the ADME Properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and optimization. The 2-chloro-6-(1H-imidazol-1-yl)pyrazine core represents a privileged structure in medicinal chemistry, frequently explored for its potential in various therapeutic areas, including as a kinase inhibitor. However, promising in vitro activity is only one piece of the puzzle. A compound's success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which govern its pharmacokinetic profile and ultimate efficacy and safety in vivo.

This guide provides a comprehensive framework for assessing and comparing the ADME properties of novel analogs of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data to guide lead optimization. While specific experimental data for a wide range of analogs of this particular scaffold is not extensively available in the public domain, this guide will equip you with the necessary tools and knowledge to generate and interpret your own comparative data, thereby enabling data-driven decisions in your drug discovery program.

The Critical Role of ADME in Drug Discovery

Early assessment of ADME properties is paramount to reducing the high attrition rates in drug development.[1] A molecule with excellent target affinity but poor absorption, rapid metabolism, or unfavorable distribution is unlikely to succeed. For heterocyclic compounds like pyrazine derivatives, understanding the interplay between structural modifications and ADME outcomes is crucial.[2][3][4] The incorporation of heteroatoms can significantly influence properties like solubility, lipophilicity, and metabolic stability.[2]

This guide will focus on three key pillars of in vitro ADME assessment for your this compound analogs:

  • Metabolic Stability: Understanding how quickly your compound is broken down by metabolic enzymes.

  • Permeability and Efflux: Assessing the ability of your compound to cross biological membranes and identifying potential liabilities for active efflux.

  • Aqueous Solubility: Determining the extent to which your compound dissolves in aqueous media, a critical factor for absorption.

I. Metabolic Stability: The First Line of Defense

A drug that is too rapidly metabolized will have a short duration of action and may not achieve therapeutic concentrations. Conversely, a compound that is too stable may accumulate and lead to toxicity.[1] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[4][5][6]

Experimental Approach: In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a workhorse in early drug discovery for predicting hepatic clearance.[3] This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[3] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure the rate of its disappearance over time.

  • Preparation of Reagents:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the HLM to the buffer.

    • Initiate the reaction by adding the test compound at a final concentration of 1 µM.

    • Immediately after adding the compound (T=0) and at subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

Structure-Metabolism Relationships in Pyrazine Analogs

While specific data on this compound is scarce, general trends for similar heterocyclic scaffolds can guide your analog design. For instance, replacing a pyridazine ring with a pyrazine has been observed to decrease metabolic stability. This suggests that the pyrazine ring itself may be susceptible to metabolism.

Table 1: Illustrative Comparison of Metabolic Stability for this compound Analogs

Compound IDR1-SubstitutionR2-SubstitutionIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
Parent HHData to be generatedData to be generated
Analog A CH3HData to be generatedData to be generated
Analog B FHData to be generatedData to be generated
Analog C HCH3Data to be generatedData to be generated

This table serves as a template for organizing your experimental data. By systematically modifying substituents (R1 on the pyrazine ring, R2 on the imidazole ring), you can build a structure-metabolism relationship (SMR) profile.

dot

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Reaction_Mixture Reaction Mixture (Test Compound + HLM + NADPH) Test_Compound->Reaction_Mixture HLM Human Liver Microsomes HLM->Reaction_Mixture NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mixture Time_Points Quench at Time Points (0, 5, 15, 30, 60 min) Reaction_Mixture->Time_Points LCMS LC-MS/MS Analysis Time_Points->LCMS Data_Analysis Data Analysis (t½, Clint) LCMS->Data_Analysis

Caption: Workflow for the in vitro microsomal stability assay.

II. Permeability and Efflux: Crossing the Barriers

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires the ability to permeate across the intestinal epithelium. Furthermore, the compound should not be a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, reducing their intracellular concentration and absorption.

Experimental Approaches: PAMPA and Caco-2/MDR1-MDCK Assays

A tiered approach is often employed to assess permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane.[7][8] It is a cost-effective way to quickly screen compounds for their ability to passively cross membranes.

  • Cell-Based Assays (Caco-2 and MDCK-MDR1): These assays use monolayers of cells that mimic the intestinal barrier.[7][9][10] The Caco-2 assay is considered the gold standard for predicting human intestinal absorption as these cells express various transporters.[11][12] The MDR1-MDCK assay uses a cell line that overexpresses the P-gp efflux pump, making it ideal for specifically identifying P-gp substrates.[9][13]

  • Cell Culture:

    • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specific time points (e.g., 60, 120 minutes), take samples from the receiver compartment and a final sample from the donor compartment.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Table 2: Illustrative Comparison of Permeability for this compound Analogs

Compound IDR1-SubstitutionR2-SubstitutionPapp (A to B) (x 10⁻⁶ cm/s)Efflux Ratio
Parent HHData to be generatedData to be generated
Analog A CH3HData to be generatedData to be generated
Analog B FHData to be generatedData to be generated
Analog C HCH3Data to be generatedData to be generated
Propranolol (High Permeability Control)-->10~1
Atenolol (Low Permeability Control)--<1~1

This table provides a template for comparing the permeability and efflux potential of your analogs. High Papp (A to B) values are desirable for good absorption. An efflux ratio > 2 is a red flag that may require structural modification to mitigate.

dot

Permeability_Assay_Logic Start Assess Permeability PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA High_Perm High Passive Permeability PAMPA->High_Perm High Pe Low_Perm Low Passive Permeability PAMPA->Low_Perm Low Pe Cell_Assay Caco-2 / MDCK-MDR1 Assay (Passive + Active Transport) Efflux_Ratio Efflux Ratio > 2? Cell_Assay->Efflux_Ratio High_Perm->Cell_Assay Poor_Absorption Poor Absorption Potential Low_Perm->Poor_Absorption Good_Absorption Good Absorption Potential Efflux_Ratio->Good_Absorption No Efflux_Liability Efflux Liability Efflux_Ratio->Efflux_Liability Yes

Caption: Decision-making workflow for permeability assessment.

III. Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Experimental Approach: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility is often measured. This method assesses the solubility of a compound when it is introduced from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Solubility Measurement:

    • In a 96-well plate, add the DMSO stock solution to the aqueous buffer to a final desired concentration (e.g., 200 µM).

    • Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium.

    • Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or LC-MS/MS.

    • Compare the measured concentration to a standard curve to determine the kinetic solubility.

Table 3: Illustrative Comparison of Kinetic Solubility for this compound Analogs

Compound IDR1-SubstitutionR2-SubstitutionKinetic Solubility at pH 7.4 (µM)
Parent HHData to be generated
Analog A CH3HData to be generated
Analog B FHData to be generated
Analog C HCH3Data to be generated
Analog D COOHHData to be generated

This table allows for the direct comparison of the solubility of your analogs. Introducing polar functional groups (e.g., COOH in Analog D) is a common strategy to improve solubility, but this must be balanced with the potential impact on permeability and target activity.

Synthesizing the Data for Lead Optimization

The true power of this guide lies in the integrated analysis of the data you generate. By populating these tables with your experimental results, you can begin to build a clear picture of the structure-ADME relationships for your this compound scaffold. For example, you might find that adding a methyl group at the R1 position improves metabolic stability but decreases solubility. This type of multi-parameter analysis is essential for selecting the most promising candidates to advance to further studies.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitors, the pyrazine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising class of pyrazine derivatives: 2-Chloro-6-(1H-imidazol-1-yl)pyrazines. Our focus will be on their role as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[2]

This guide will dissect the SAR of this scaffold, drawing heavily on the well-characterized inhibitor TAK-715. We will compare its performance with other notable p38 MAPK inhibitors possessing alternative molecular architectures, providing supporting experimental data and detailed protocols to inform and guide future drug discovery efforts.

The 2-Chloro-6-(1H-imidazol-1-yl)pyrazine Scaffold: A Privileged Motif for p38 MAPK Inhibition

The this compound core has emerged as a highly effective scaffold for targeting the ATP-binding site of p38 MAPK. The clinical candidate TAK-715 stands as a testament to the potential of this chemical class in treating chronic inflammatory diseases such as rheumatoid arthritis.[3] The strategic placement of the chloro and imidazolyl substituents on the pyrazine ring is crucial for achieving high potency and selectivity.

Understanding the Binding Mode: Insights from X-ray Crystallography

The X-ray crystal structure of TAK-715 in complex with p38α reveals the intricate molecular interactions that underpin its inhibitory activity. The pyrazine core, along with its substituents, engages in a series of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

A critical interaction involves the nitrogen atom of the pyrazine ring, which forms a hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase. This interaction is a hallmark of many ATP-competitive kinase inhibitors and serves to anchor the molecule in the active site. The 2-chloro substituent occupies a hydrophobic pocket, contributing to the overall binding affinity. The 6-(1H-imidazol-1-yl) group extends into another region of the active site, where it can be further functionalized to enhance potency and modulate pharmacokinetic properties.

Structure-Activity Relationship (SAR) of this compound Derivatives

Key SAR Insights:

  • The Pyrazine Core: The pyrazine ring serves as the central scaffold, correctly orienting the substituents for optimal interaction with the p38 active site.

  • The 2-Chloro Group: This group is critical for potency, likely through favorable hydrophobic interactions in a specific sub-pocket of the ATP-binding site. Replacement with other halogens or small alkyl groups would likely modulate potency and selectivity.

  • The 6-(1H-imidazol-1-yl) Moiety: The imidazole ring itself is a key pharmacophoric element. Further substitution on the imidazole ring can be explored to fine-tune activity and physicochemical properties. For instance, the introduction of small alkyl groups could enhance metabolic stability.

  • Substituents on the Imidazole Ring: In the broader context of imidazole-based p38 inhibitors, modifications at the N1-position of the imidazole ring have been shown to significantly impact potency.[5]

Comparative Analysis with Alternative p38 MAPK Inhibitors

To contextualize the performance of the this compound scaffold, it is essential to compare it with other classes of p38 MAPK inhibitors. This comparison highlights the unique advantages and potential liabilities of different chemical series.

InhibitorScaffoldp38α IC50 (nM)Key Features & Binding Mode
TAK-715 This compound7.1[3]Binds "high" in the ATP pocket, occupying the hydrophobic back pocket.[2]
SB-203580 Pyridinyl-imidazole50[6]A classic p38 inhibitor that also binds high in the ATP pocket.
SCIO-469 Pyridazinone9[2]Binds "deep" in the ATP pocket, inducing a different protein conformation.[2]
VX-745 (Neflamapimod) Pyridinyl-imidazole10[6]Binds deep in the ATP pocket, similar to SCIO-469.[2]
BIRB-796 (Doramapimod) Pyrazolyl-urea38[6]A type II inhibitor that binds to the inactive (DFG-out) conformation of p38.

This data underscores that while different scaffolds can achieve potent p38α inhibition, their distinct binding modes can lead to variations in selectivity and overall pharmacological profiles. The this compound scaffold of TAK-715 represents a highly optimized chemotype for potent, type I inhibition of p38 MAPK.

Experimental Protocols

Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. The following is a general, illustrative protocol.

Step 1: Synthesis of 2,6-dichloropyrazine This starting material can be synthesized from commercially available pyrazine-2,6-dione.

Step 2: Nucleophilic Substitution with Imidazole

  • To a solution of 2,6-dichloropyrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add imidazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[7]

General Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In a microplate, add the test compound, recombinant human p38α enzyme, and a suitable kinase substrate (e.g., ATF2 peptide).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

  • The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Relationships

p38 MAPK Signaling Pathway and Point of Inhibition

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKK3_6 MKK3/6 Inflammatory Cytokines->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MAPKAPK2->Cytokine_Production Inhibitor This compound Derivatives (e.g., TAK-715) Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

workflow Start Start: Design of Analogs Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification BioAssay In Vitro p38 MAPK Inhibition Assay Purification->BioAssay DataAnalysis IC50 Determination and SAR Analysis BioAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->Start Iterative Design

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly validated and potent platform for the development of p38 MAPK inhibitors. As exemplified by TAK-715, this chemical class demonstrates excellent inhibitory activity by effectively targeting the ATP-binding site of the kinase. While a detailed public SAR study is not available, the existing data on TAK-715 and related compounds provide a strong foundation for future lead optimization efforts.[8] By leveraging the insights from its binding mode and comparing its performance against alternative scaffolds, researchers can continue to refine and develop novel therapeutics based on this privileged pyrazine core for the treatment of a wide range of inflammatory disorders.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every laboratory professional. The proper disposal of specialized reagents like 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a halogenated heterocyclic compound, is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Improper handling can lead to hazardous reactions, environmental contamination, and significant legal penalties.

This guide provides a comprehensive framework for the safe segregation, containerization, and disposal of this compound waste. The protocols outlined herein are synthesized from established best practices for handling chlorinated organic compounds and imidazole derivatives, ensuring a self-validating system of safety and compliance.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of this compound is the first step in managing its waste stream effectively. While a specific, detailed toxicological profile may be limited, its classification as a chlorinated, nitrogen-containing heterocyclic compound informs the necessary precautions. Based on data for structurally related compounds like imidazole and other chlorinated pyrazines, it should be handled as a hazardous substance.[1][2]

The primary directive is waste minimization . Laboratory managers should implement procedures to ensure that chemicals do not accumulate unnecessarily and that surplus reagents are identified for disposal at the earliest opportunity.[3]

Hazard Category Description & Rationale Primary Sources
Acute Toxicity While specific data is limited, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume moderate toxicity.[1][4]
Skin/Eye Irritation Expected to be an irritant to the skin and eyes. Direct contact should be avoided.[4][5]
Environmental Hazard As a halogenated organic compound, it is presumed to be persistent in the environment. Improper disposal can contaminate soil and water.[6][6][7]
Chemical Incompatibility Must be segregated from strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent violent reactions or the release of toxic fumes.[8][9][5][8][9]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. All handling and disposal activities involving this compound must be conducted with the following PPE:

  • Eye Protection : ANSI Z87.1-compliant chemical safety goggles are required.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[9][10] Dispose of contaminated gloves as hazardous waste.

  • Protective Clothing : A fully-buttoned laboratory coat must be worn to protect from spills.

  • Work Environment : All handling of this compound, including waste consolidation, must occur within a properly certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous reactions and complicates the final disposal method.[6][9] this compound is classified as a halogenated organic waste .

Step-by-Step Containerization Procedure:
  • Select the Correct Container : Use a designated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers with a tight-fitting screw cap are appropriate.[11][12] The container must be in good condition, free of leaks or external contamination.

  • Collect Waste at the Source : Accumulate waste at the point of generation.[9]

    • Solid Waste : Collect pure (un-dissolved) this compound and any contaminated materials (e.g., weighing papers, contaminated gloves, spill cleanup materials) in a dedicated solid waste container.[8] Spill cleanup materials should be double-bagged and placed in the container.[8]

    • Liquid Waste : Solutions containing this compound must be collected in a dedicated liquid waste container labeled for "Halogenated Organic Solvents".[11] Do not mix with non-halogenated solvent waste, as this can interfere with disposal methods like solvent recycling or specific incineration processes.[6][11]

  • Label the Container : The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag.[8] The label must include:

    • The full chemical name: "Waste this compound" and any solvents present.

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Storage : Keep the waste container tightly sealed at all times, except when adding waste.[12] Store it in a cool, dry, and well-ventilated area, away from the incompatible materials listed in the hazard table.[8][9] The storage location should be a designated satellite accumulation area within the laboratory.

Disposal Workflow: From Bench to EHS

The following workflow outlines the decision-making and physical steps required to dispose of the waste safely and in compliance with institutional and federal regulations.

G cluster_prep Preparation & Segregation cluster_container Containerization cluster_storage Storage & Hand-off start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type: Solid or Liquid? fume_hood->identify_waste select_solid Select Labeled 'Solid Halogenated Waste' Container identify_waste->select_solid Solid select_liquid Select Labeled 'Liquid Halogenated Waste' Container identify_waste->select_liquid Liquid add_waste Add Waste to Container select_solid->add_waste select_liquid->add_waste seal_container Securely Seal Container add_waste->seal_container check_label Ensure Label is Complete: Name, Date, Hazards seal_container->check_label store_saa Store in Satellite Accumulation Area check_label->store_saa check_full Is Container Full or No Longer in Use? store_saa->check_full check_full->store_saa No request_pickup Complete Chemical Collection Request Form check_full->request_pickup Yes ehs Transfer to EHS/ Waste Management Operator request_pickup->ehs

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Accidents require immediate and correct action. Familiarize yourself with the location of emergency equipment before beginning work.

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek medical attention.[8]

  • Skin Contact : Flush the affected skin with large amounts of water. Remove contaminated clothing while under an emergency shower if the spill is extensive. Seek medical attention.[8]

  • Minor Spill (Solid) : Wearing appropriate PPE, use appropriate tools to gently sweep up the material. Avoid creating dust. Place the material in a sealed, labeled hazardous waste container.[8]

  • Reporting : Report all exposures and spills to your supervisor or Principal Investigator immediately.

It is imperative to consult your institution's specific Environmental Health & Safety (EHS) department for guidance, as local regulations and facility capabilities will ultimately dictate the final disposal protocol.[2] Never assume a chemical waste can be disposed of in the regular trash or down the drain.[12]

References

A Senior Application Scientist's Guide to Handling 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. When handling novel or specialized compounds like 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a robust and well-understood safety protocol is not merely a procedural formality; it is the bedrock of reliable and reproducible science. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each protective measure, thereby fostering a deeply ingrained culture of safety.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be constructed by examining its structural motifs: a chlorinated pyrazine ring linked to an imidazole group. This analysis points to several potential hazards that must be addressed through rigorous protective measures.

  • Pyrazine Moiety: Pyrazine-based compounds can be skin, eye, and respiratory irritants.[1][2] Some are classified as flammable solids, which necessitates controls for ignition sources.[3]

  • Chlorinated Heterocycle: The presence of a chlorine atom on the aromatic ring suggests that combustion or improper disposal could generate toxic gases, such as hydrogen chloride and oxides of nitrogen. Disposal of chlorinated organic compounds requires specific protocols to prevent environmental contamination.[4]

  • Imidazole Moiety: Imidazole itself is a known irritant. The overall structure suggests the compound will be a solid at room temperature, presenting a potential inhalation hazard as a fine powder or dust.

Given these characteristics, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, harmful if inhaled or swallowed, and requires specialized disposal.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks of irritation, inhalation, and absorption.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a full-face shield when handling significant quantities or there is a risk of splashing.Protects against airborne powder and potential splashes of solutions containing the compound, which could cause severe eye irritation.[5][6]
Hand Nitrile gloves (double-gloving is recommended). Regularly inspect gloves for any signs of degradation or perforation.Provides a robust barrier against skin contact. Double-gloving offers additional protection against tears and allows for safe removal of the outer, contaminated layer.[5]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the solid compound outside of a certified chemical fume hood.[7]Protects the respiratory tract from inhaling fine powders, which can cause irritation and potential systemic effects.[2]
Body A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential, though unconfirmed, flammability hazards.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety throughout the workflow.

Always handle this compound in a certified chemical fume hood.

Step 1: Preparation and Pre-Handling Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Have all necessary reagents, equipment (spatulas, weigh boats, glassware), and labeled waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in Table 1 before approaching the fume hood.

Step 2: Weighing and Transfer of the Solid Compound

  • Use a Draft Shield: When weighing the solid on an analytical balance inside the hood, use a draft shield to prevent air currents from dispersing the powder.

  • Gentle Handling: Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

  • Immediate Cleanup of Spills: If any solid is spilled, gently wipe it up with a damp cloth or paper towel (wetted with an appropriate solvent like isopropanol) and dispose of it immediately in the designated solid hazardous waste container.

Step 3: Dissolution and Use in a Reaction

  • Add Solvent Slowly: When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Maintain Containment: Keep all vessels containing the compound capped or covered when not actively in use. If heating the reaction, ensure a condenser is used to prevent the release of vapors.

Step 4: Post-Handling Decontamination and Cleanup

  • Decontaminate Surfaces: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent.

  • Clean Equipment: Clean all non-disposable equipment that came into contact with the chemical. The rinsate should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring a Safe End-of-Life for the Compound

Improper disposal is a significant risk to both personnel and the environment. All waste streams must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect any unused compound, contaminated weigh boats, paper towels, and gloves in a dedicated, clearly labeled "Hazardous Solid Waste" container. The label must include the full chemical name: "this compound".

    • Liquid Waste: Collect all solutions and solvent rinsates containing the compound in a separate, clearly labeled "Hazardous Liquid Waste" container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Container Management: Use chemically compatible containers (e.g., HDPE or glass) with secure screw caps.[8] Ensure containers are stored in a designated secondary containment area until collection by EHS professionals.

  • Empty Containers: "Empty" containers that once held the compound are still considered hazardous. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.[9]

Workflow Visualization: Safe Handling and Disposal

The following diagram illustrates the critical decision points and workflow for safely managing this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Waste Management cluster_completion Phase 4: Completion prep Preparation handling Handling (in Fume Hood) disposal Waste Disposal completion Completion A Verify Fume Hood Functionality B Assemble Materials & Waste Containers A->B C Don Full PPE (Gloves, Goggles, Coat) B->C D Weigh Compound (Gentle Transfer) C->D E Perform Experiment (Dissolution/Reaction) D->E F Decontaminate Surfaces & Glassware E->F G Segregate Waste: Solid vs. Liquid F->G H Collect in Labeled Hazardous Waste Containers G->H I Store for EHS Pickup H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling and disposal of this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, protecting the environment, and upholding the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.